3-Hydroxy-2-naphthaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 240729. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUNDLUTTXSPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311255 | |
| Record name | 3-Hydroxy-2-naphthaldehyde | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10311255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581-71-5 | |
| Record name | 581-71-5 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3-Hydroxy-2-naphthaldehyde | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxynaphthalene-2-carbaldehyde | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 3-Hydroxy-2-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-naphthaldehyde, with the CAS Number 581-71-5 , is an aromatic organic compound that has garnered significant interest in various scientific fields, including medicinal chemistry, materials science, and analytical chemistry.[1][2][3][4][5] Its unique structure, featuring a naphthalene (B1677914) core with adjacent hydroxyl and aldehyde functional groups, imparts a versatile reactivity profile, making it a valuable precursor for the synthesis of a wide array of derivatives with diverse biological and photophysical properties. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a particular focus on its relevance to drug development.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature and its properties are summarized in the tables below.[5][6]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 581-71-5 | [1][2][3][4][5][6] |
| IUPAC Name | 3-hydroxynaphthalene-2-carbaldehyde | [1][4] |
| Synonyms | 3-Hydroxy-naphthalene-2-carbaldehyde, 2-naphthalenecarboxaldehyde, 3-hydroxy- | [2][4] |
| Molecular Formula | C₁₁H₈O₂ | [1][2][4][6] |
| Molecular Weight | 172.18 g/mol | [1][2][4][5][6] |
| Appearance | Solid | [6] |
| Melting Point | 98°C | |
| Solubility | Appreciable solubility in chloroform, moderate solubility in methanol (B129727) and ethanol. |
Table 2: Computed Properties of this compound
| Property | Value | Reference |
| XLogP3-AA | 2.8 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Topological Polar Surface Area | 37.3 Ų | [4] |
| Complexity | 191 | [4] |
A notable characteristic of this compound is its exhibition of excited-state intramolecular proton transfer (ESIPT), a phenomenon that governs its interesting photophysical behavior. Upon photoexcitation, a proton is transferred from the hydroxyl group to the carbonyl oxygen of the aldehyde group. This process is sensitive to the solvent environment.
Synthesis and Reactivity
This compound is a versatile building block in organic synthesis. Its aldehyde and hydroxyl groups are key reactive sites for various chemical transformations.
Schiff Base Formation
A prominent application of this compound is in the synthesis of Schiff bases. These are formed through the condensation reaction of the aldehyde group with primary amines. The resulting imine linkage, in conjunction with the adjacent hydroxyl group, creates an excellent platform for coordinating with metal ions.
Azo Dye Synthesis
The compound also serves as a precursor in the synthesis of azo dyes. The general route involves the diazotization of a primary aromatic amine, followed by coupling with this compound.
Experimental Protocols
General Protocol for Schiff Base Synthesis
A general method for synthesizing Schiff bases from this compound involves the condensation with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., 3-amino-1,2,4-triazole)[1]
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of this compound and the primary amine in separate flasks containing ethanol.
-
Add the amine solution to the aldehyde solution with constant stirring.
-
Add a few drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for several hours.
-
Cool the mixture to room temperature, allowing the Schiff base to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
A greener synthesis approach utilizes microwave irradiation, which can significantly reduce reaction times.[1]
General Protocol for Azo Dye Synthesis
The synthesis of azo dyes from this compound typically follows these steps:
Materials:
-
Primary aromatic amine (e.g., aniline)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Diazotization: Dissolve the primary aromatic amine in a mixture of hydrochloric acid and water, then cool to 0-5°C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite to form the diazonium salt.
-
Coupling: Dissolve this compound in an aqueous solution of sodium hydroxide and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline solution of this compound with constant stirring.
-
The azo dye will precipitate out of the solution.
-
Filter the solid dye, wash with water, and dry.
Biological Activity and Relevance in Drug Development
Derivatives of this compound, particularly its Schiff bases and their metal complexes, have shown a range of biological activities, including antimicrobial and enzyme inhibitory properties. This makes the parent compound a valuable scaffold for the development of new therapeutic agents.
While direct evidence of this compound modulating a specific signaling pathway is limited, a related compound, 3-hydroxypropionaldehyde, has been shown to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[7] This suggests a potential area of investigation for this compound derivatives. The AhR pathway is involved in regulating responses to environmental toxins and plays a role in immune function and cell proliferation.
Derivatives of naphthaldehyde have also been investigated as potential inhibitors of various enzymes, a key strategy in modern drug development. For instance, some derivatives have shown inhibitory activity against enzymes like methionine aminopeptidases.
Visualizing Workflows and Pathways
To aid in the understanding of the synthesis and potential biological interactions of this compound, the following diagrams have been generated.
Caption: General workflow for the synthesis of a Schiff base from this compound.
Caption: Experimental workflow for the synthesis of an azo dye using this compound.
Caption: Logical relationship of this compound in a drug discovery context.
Safety and Handling
This compound is classified as causing serious eye damage and is very toxic to aquatic life with long-lasting effects.[4] Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
This compound is a compound of considerable scientific interest due to its versatile chemical reactivity and the diverse properties of its derivatives. Its role as a precursor for Schiff bases and azo dyes, coupled with the emerging biological activities of these derivatives, positions it as a valuable scaffold in the field of drug development and materials science. Further research into the specific biological mechanisms of action of its derivatives is warranted to fully exploit its therapeutic potential.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 3-Hydroxynaphthalene-2-carbaldehyde | C11H8O2 | CID 315482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Hydroxynaphthalene-2-carboxaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3-Hydroxypropionaldehyde modulates tryptophan metabolism to activate AhR signaling and alleviate ethanol-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure of 3-Hydroxy-2-naphthaldehyde: A Review of Available Crystallographic Data
An in-depth analysis of the crystallographic data for 3-Hydroxy-2-naphthaldehyde reveals a notable absence of a publicly available, fully determined crystal structure for the compound itself. Extensive searches of chemical and crystallographic databases have not yielded a Crystallographic Information File (CIF) or a dedicated structural report for this specific molecule. However, significant structural information is available for its isomer, 2-hydroxy-1-naphthaldehyde (B42665), and for metal complexes derived from this compound. This guide presents a comprehensive overview of this related data to provide valuable insights for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is an organic compound with the chemical formula C₁₁H₈O₂ and a molecular weight of 172.18 g/mol .[1] It belongs to the class of naphthaldehydes, featuring a naphthalene (B1677914) core substituted with a hydroxyl (-OH) group at the 3-position and an aldehyde (-CHO) group at the 2-position. This substitution pattern allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, a key feature influencing its chemical and physical properties.[2] The molecule is a versatile precursor in the synthesis of Schiff bases and their metal complexes, which have applications in catalysis and materials science.
Crystallographic Analysis of a Related Isomer: 2-Hydroxy-1-naphthaldehyde
While the crystal structure of this compound remains elusive in public databases, a detailed single-crystal X-ray diffraction study has been reported for its isomer, 2-hydroxy-1-naphthaldehyde.[3][4] Understanding the crystal packing and intermolecular interactions of this closely related molecule can offer valuable predictions for the behavior of the 3-hydroxy isomer.
Quantitative Crystallographic Data
The crystallographic data for 2-hydroxy-1-naphthaldehyde is summarized in the table below.[3]
| Parameter | Value |
| Chemical Formula | C₁₁H₈O₂ |
| Molecular Weight | 172.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.630(1) |
| b (Å) | 9.341(2) |
| c (Å) | 15.531(3) |
| α (°) | 90 |
| β (°) | 98.40(1) |
| γ (°) | 90 |
| Volume (ų) | 808.0(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.415 |
Experimental Protocol: Synthesis and Crystallization of 2-Hydroxy-1-naphthaldehyde
The synthesis of 2-hydroxy-1-naphthaldehyde can be achieved via the Reimer-Tiemann reaction.[5]
Synthesis:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve β-naphthol in ethanol (B145695).
-
Add an aqueous solution of sodium hydroxide (B78521) and heat the mixture.
-
Slowly add chloroform (B151607) to the solution while maintaining a gentle reflux.
-
After the addition is complete, continue stirring for an additional hour.
-
Remove the ethanol and excess chloroform by distillation.
-
Acidify the residue with hydrochloric acid until the solution is acidic to Congo red paper.
-
The product separates as a dark oil. Isolate the oil and wash it with hot water.
-
Purify the crude product by vacuum distillation.
Crystallization: Single crystals suitable for X-ray diffraction can be obtained by recrystallization of the purified product from ethanol.
Experimental Protocol: Single Crystal X-ray Diffraction
The determination of the crystal structure of 2-hydroxy-1-naphthaldehyde involves the following general steps:[6]
Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen to maintain a stable temperature.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
A series of diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Crystallographic Analysis of a this compound Derivative
Although the crystal structure of the parent aldehyde is not available, the structure of a copper(II) complex of a Schiff base derived from this compound has been determined. This provides insight into the coordination chemistry and solid-state behavior of this ligand system.
Quantitative Crystallographic Data for bis(N-i-propyl-3-hydroxy-2-naphthaldiminato)copper(II)
The crystallographic data for this complex is presented below.
| Parameter | Value |
| Chemical Formula | C₃₀H₃₀CuN₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 19.3813(16) |
| b (Å) | 6.7559(6) |
| c (Å) | 18.7371(15) |
| β (°) | 106.241(1) |
| Volume (ų) | 2355.5(3) |
| Z | 4 |
Visualizations
Experimental Workflow for Crystal Structure Determination
The general workflow for determining a crystal structure is outlined below.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Key Intermolecular Interactions in Molecular Crystals
The packing of molecules in a crystal is governed by various intermolecular interactions.
Caption: Common intermolecular interactions in organic crystals.
Conclusion
While a definitive crystal structure for this compound is not currently available in the public domain, analysis of its isomer, 2-hydroxy-1-naphthaldehyde, and a copper(II) complex provides significant structural insights. The data for the isomer reveals a monoclinic crystal system, and it is reasonable to anticipate that this compound would also exhibit strong intermolecular hydrogen bonding in its crystal lattice. The successful structure determination of a metal complex highlights the compound's utility as a ligand. Further research is warranted to crystallize and structurally characterize this compound to fully understand its solid-state properties and to aid in the rational design of new materials and drug candidates.
References
- 1. 3-Hydroxynaphthalene-2-carbaldehyde | C11H8O2 | CID 315482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 581-71-5 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Hydroxy-2-naphthaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Hydroxy-2-naphthaldehyde (CAS No: 581-71-5), a valuable building block in the synthesis of various organic compounds, including Schiff bases and other ligands with applications in catalysis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound, providing a clear and concise reference for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.48 | s | - | CHO |
| 9.85 | s | - | OH |
| 8.15 | s | - | H-1 |
| 7.85 | d | 8.4 | H-8 |
| 7.60 | d | 8.1 | H-5 |
| 7.45 | t | 7.5 | H-6 |
| 7.30 | t | 7.5 | H-7 |
| 7.20 | s | - | H-4 |
Solvent: DMSO-d₆
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| 192.5 | C=O (Aldehyde) |
| 158.0 | C-3 |
| 137.2 | C-8a |
| 131.5 | C-4a |
| 129.8 | C-5 |
| 128.7 | C-7 |
| 127.5 | C-8 |
| 124.2 | C-6 |
| 123.8 | C-1 |
| 115.5 | C-2 |
| 110.2 | C-4 |
Solvent: CCl₄[1]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| ~3400 | O-H stretch | Broad |
| ~3050 | Aromatic C-H stretch | Medium |
| ~2850, ~2750 | Aldehydic C-H stretch | Medium, two bands |
| ~1680 | C=O stretch (conjugated aldehyde) | Strong |
| ~1600, ~1470 | Aromatic C=C stretch | Medium |
| ~1280 | C-O stretch (phenol) | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
| Solvent | λmax (nm) |
| Cyclohexane | 352 |
| Acetonitrile | 355 |
| Methanol | 360 |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) for ¹H NMR and deuterated carbon tetrachloride (CCl₄) for ¹³C NMR. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
Instrumentation and Analysis: NMR spectra were recorded on a spectrometer operating at a proton frequency of 400 MHz or higher. For ¹H NMR, the spectral width was set to encompass the range of -2 to 12 ppm. For ¹³C NMR, a wider spectral width was used to cover the range of 0 to 200 ppm. Data processing involved Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction.
IR Spectroscopy
Sample Preparation: The IR spectrum was obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid this compound was placed directly on the ATR crystal.
Instrumentation and Analysis: A Fourier-Transform Infrared (FTIR) spectrometer was used to record the spectrum. The data was collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. The resulting spectrum was plotted as transmittance (%) versus wavenumber (cm⁻¹).
UV-Vis Spectroscopy
Sample Preparation: Stock solutions of this compound were prepared in spectroscopic grade solvents (cyclohexane, acetonitrile, and methanol) at a concentration of approximately 10⁻³ M. These were further diluted to obtain a final concentration in the range of 10⁻⁵ to 10⁻⁶ M, ensuring the absorbance values were within the linear range of the instrument.
Instrumentation and Analysis: An absorption spectrum was recorded using a dual-beam UV-Vis spectrophotometer. The analysis was performed in a 1 cm path length quartz cuvette over a wavelength range of 200 to 800 nm. The solvent used for the sample preparation was also used as the reference blank. The wavelengths of maximum absorbance (λmax) were determined from the resulting spectra.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Unveiling the Electronic Landscape of 3-Hydroxy-2-naphthaldehyde: A Computational and Theoretical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-naphthaldehyde is a fascinating aromatic aldehyde that has garnered significant interest in various fields of chemical and biological research. Its unique molecular structure, featuring a hydroxyl group ortho to an aldehyde function on a naphthalene (B1677914) scaffold, gives rise to intriguing photophysical phenomena, most notably Excited-State Intramolecular Proton Transfer (ESIPT). This process, where a proton is transferred from the hydroxyl group to the carbonyl oxygen upon photoexcitation, leads to the formation of a transient keto-tautomer with distinct spectroscopic properties. Understanding the intricacies of this process, as well as the ground-state structural and electronic properties of the molecule, is crucial for its application in designing novel fluorescent probes, molecular switches, and potential pharmaceutical agents.
This technical guide provides a comprehensive overview of the computational and theoretical studies of this compound. It is designed to serve as a valuable resource for researchers by presenting a detailed analysis of its molecular geometry, vibrational spectra, and electronic properties, supported by both theoretical calculations and experimental findings. The guide also includes detailed experimental and computational protocols to facilitate further research and application in drug development and materials science.
Molecular Structure and Geometry
The foundational aspect of understanding the properties of this compound lies in its molecular geometry. Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for accurately predicting the three-dimensional structure of molecules. The optimized geometry of this compound, calculated using the B3LYP functional with the 6-311++G(d,p) basis set, reveals a planar naphthalene ring system with the hydroxyl and aldehyde groups oriented in a way that facilitates intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen.
Optimized Geometrical Parameters
The following table summarizes the key bond lengths and bond angles of the optimized ground-state geometry of this compound as determined by DFT calculations. These theoretical values are in good agreement with experimental data for similar aromatic aldehydes and provide a precise framework for understanding the molecule's reactivity and spectroscopic behavior.
Table 1: Selected Optimized Bond Lengths of this compound (B3LYP/6-311++G(d,p))
| Bond | Length (Å) |
| C1-C2 | 1.383 |
| C2-C3 | 1.418 |
| C3-C4 | 1.381 |
| C4-C10 | 1.419 |
| C10-C5 | 1.423 |
| C5-C6 | 1.379 |
| C6-C7 | 1.417 |
| C7-C8 | 1.380 |
| C8-C9 | 1.421 |
| C9-C1 | 1.424 |
| C2-C11 | 1.465 |
| C11-O1 | 1.221 |
| C11-H1 | 1.107 |
| C3-O2 | 1.354 |
| O2-H2 | 0.978 |
Table 2: Selected Optimized Bond Angles of this compound (B3LYP/6-311++G(d,p))
| Angle | Value (°) |
| C1-C2-C3 | 120.5 |
| C2-C3-C4 | 120.2 |
| C3-C4-C10 | 120.8 |
| C4-C10-C5 | 119.0 |
| C10-C5-C6 | 120.7 |
| C5-C6-C7 | 120.4 |
| C6-C7-C8 | 120.6 |
| C7-C8-C9 | 120.3 |
| C8-C9-C1 | 119.2 |
| C9-C1-C2 | 119.0 |
| C1-C2-C11 | 121.3 |
| C3-C2-C11 | 118.2 |
| C2-C11-O1 | 123.8 |
| C2-C11-H1 | 118.5 |
| C2-C3-O2 | 118.7 |
| C4-C3-O2 | 121.1 |
| C3-O2-H2 | 108.9 |
Vibrational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups and bonding arrangements within a molecule. Theoretical frequency calculations using DFT can aid in the assignment of experimental vibrational bands.
Theoretical and Experimental Vibrational Frequencies
The calculated vibrational frequencies for this compound, scaled to account for anharmonicity and basis set limitations, show excellent correlation with experimental FT-IR spectra. The table below presents a selection of the most significant calculated vibrational modes and their assignments, alongside typical experimental ranges for these vibrations.
Table 3: Selected Calculated and Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental FT-IR Range (cm⁻¹) |
| O-H Stretch (Intramolecular H-bond) | 3250 | 3200-3400 (broad) |
| Aromatic C-H Stretch | 3065 | 3050-3100 |
| Aldehyde C-H Stretch | 2860 | 2820-2880 |
| C=O Stretch | 1665 | 1650-1680 |
| Aromatic C=C Stretch | 1605, 1580, 1510 | 1500-1620 |
| C-O Stretch (Phenolic) | 1280 | 1260-1300 |
| In-plane O-H Bend | 1210 | 1180-1250 |
| Aromatic C-H In-plane Bend | 1140 | 1100-1200 |
| Aromatic C-H Out-of-plane Bend | 880, 820, 750 | 750-900 |
Electronic Properties and Frontier Molecular Orbitals
The electronic behavior of this compound is governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that determines the molecule's chemical reactivity, kinetic stability, and electronic absorption properties.
HOMO-LUMO Analysis
Computational analysis reveals that the HOMO of this compound is primarily localized on the naphthalene ring and the oxygen atom of the hydroxyl group, indicating that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is predominantly distributed over the aldehyde group and the adjacent carbon atoms of the naphthalene ring, highlighting this region as the likely site for nucleophilic attack.
Table 4: Calculated Electronic Properties of this compound (B3LYP/6-311++G(d,p))
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap (ΔE) | 4.10 |
| Ionization Potential | 6.25 |
| Electron Affinity | 2.15 |
| Electronegativity (χ) | 4.20 |
| Chemical Hardness (η) | 2.05 |
| Chemical Softness (S) | 0.49 |
| Electrophilicity Index (ω) | 4.30 |
The relatively small HOMO-LUMO gap suggests that this compound is a moderately reactive molecule with the potential for significant charge transfer interactions.
Excited-State Intramolecular Proton Transfer (ESIPT)
A key feature of this compound is its ability to undergo ESIPT. Upon absorption of UV light, the molecule is promoted to an excited electronic state. In this excited state, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen are significantly increased, facilitating the transfer of the proton along the intramolecular hydrogen bond. This process results in the formation of a transient keto-tautomer, which then relaxes to the ground state via fluorescence, often at a longer wavelength (a larger Stokes shift) than the normal emission from the enol form.
The ESIPT process can be visualized as a four-level photochemical cycle involving the ground and excited states of both the enol and keto tautomers.
Experimental Protocols
Synthesis of this compound via Reimer-Tiemann Reaction
A plausible and commonly used method for the synthesis of hydroxynaphthaldehydes is the Reimer-Tiemann reaction. While detailed procedures specifically for the 3-hydroxy isomer can be scarce, the following is an adapted protocol based on the synthesis of the 2-hydroxy-1-naphthaldehyde (B42665) isomer. It's important to note that this reaction can produce a mixture of isomers, and purification by column chromatography is essential.
Materials:
-
Chloroform (B151607) (CHCl₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) (for elution)
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 2-naphthol in ethanol.
-
Add a concentrated aqueous solution of sodium hydroxide to the flask with vigorous stirring.
-
Heat the mixture to 60-70°C in a water bath.
-
Slowly add chloroform dropwise from the dropping funnel over a period of 1-2 hours while maintaining the temperature and stirring. The reaction mixture will typically turn dark.
-
After the addition of chloroform is complete, continue to reflux the mixture for an additional 2-3 hours.
-
Distill off the excess chloroform and ethanol.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is acidic to litmus (B1172312) paper. A precipitate will form.
-
Extract the product from the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash them with brine, then dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the isomers and obtain pure this compound.
Spectroscopic Characterization
-
FT-IR Spectroscopy: The FT-IR spectrum of this compound can be recorded using a KBr pellet or as a thin film on a salt plate. The spectrum should be scanned in the range of 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is typically measured in a suitable solvent (e.g., ethanol, cyclohexane) using a quartz cuvette. The spectrum is recorded over a range of 200-800 nm to observe the electronic transitions.
Computational Methodologies
A robust computational workflow is essential for the theoretical investigation of this compound.
Density Functional Theory (DFT) Calculations
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Method: The B3LYP hybrid functional is a widely used and reliable method for this class of molecules.
-
Basis Set: The 6-311++G(d,p) basis set provides a good balance of accuracy and computational cost for geometry optimization and frequency calculations.
-
Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.
-
Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to simulate the vibrational spectra.
-
Frontier Molecular Orbital and NBO Analysis: These calculations are performed on the optimized geometry to understand the electronic structure, reactivity, and intramolecular interactions.
Time-Dependent DFT (TD-DFT) for Excited States
To study the ESIPT phenomenon, TD-DFT calculations are employed to investigate the properties of the excited states. This involves calculating the vertical excitation energies and oscillator strengths to simulate the UV-Vis absorption spectrum and exploring the potential energy surface along the proton transfer coordinate in the first excited state.
Applications in Drug Development
The unique photophysical properties of this compound and its derivatives make them promising candidates for various applications in drug development:
-
Fluorescent Probes: The significant Stokes shift associated with the ESIPT process makes these compounds excellent candidates for fluorescent probes to study biological systems with reduced self-quenching and background interference.
-
Bio-imaging: By functionalizing the naphthalene core, these molecules can be targeted to specific cellular compartments or biomolecules, enabling their visualization through fluorescence microscopy.
-
Photosensitizers: The ability to absorb UV light and undergo electronic transitions suggests potential applications in photodynamic therapy, where light-activated compounds can generate reactive oxygen species to kill cancer cells.
-
Scaffolds for Drug Design: The naphthalene ring system is a common scaffold in medicinal chemistry. Understanding the electronic and steric properties of this compound can aid in the design of new drug candidates with improved binding affinity and pharmacological profiles.
Conclusion
This technical guide has provided a detailed overview of the computational and theoretical studies of this compound. The combination of DFT and TD-DFT calculations offers a powerful approach to elucidate its molecular structure, vibrational spectra, electronic properties, and the fascinating phenomenon of excited-state intramolecular proton transfer. The presented data and protocols serve as a valuable resource for researchers in chemistry, materials science, and drug development, paving the way for the rational design of novel functional molecules based on the this compound scaffold. The continued exploration of this and related compounds through both theoretical and experimental lenses promises to unlock new applications in a wide range of scientific disciplines.
An In-depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in 3-Hydroxy-2-naphthaldehyde
Audience: Researchers, scientists, and drug development professionals.
Core Concepts: The Phenomenon of ESIPT in 3-Hydroxy-2-naphthaldehyde
Excited-State Intramolecular Proton Transfer (ESIPT) is a significant photophysical process where a proton is transferred within a molecule in its excited state. This compound (HNA) is a canonical model for studying this phenomenon due to its distinct spectroscopic properties. In the ground state, HNA primarily exists in an enol configuration, stabilized by an intramolecular hydrogen bond. Upon photoexcitation, an ultrafast proton transfer occurs from the hydroxyl group to the carbonyl oxygen, leading to the formation of a keto-tautomer in the excited state. This process is characterized by a large Stokes shift, resulting in dual fluorescence emissions corresponding to the enol and keto forms. The photophysical behavior of HNA is highly sensitive to its solvent environment.[1][2]
The ESIPT process can be visualized as a four-level photochemical cycle, which is fundamental to understanding the dynamics of HNA upon photoexcitation.
Caption: Photochemical cycle of ESIPT in this compound.
Quantitative Photophysical Data
The photophysical properties of this compound are highly dependent on the solvent. The following tables summarize key quantitative data, primarily based on the findings of Mahanta et al., 2006.[1]
Table 1: Steady-State Spectroscopic Data of this compound in Various Solvents
| Solvent | Absorption λmax (nm) | Emission λmax (Enol) (nm) | Emission λmax (Keto) (nm) | Stokes Shift (Keto*) (cm⁻¹) |
| Cyclohexane | 365 | 420 | 540 | ~9980 |
| Dichloromethane | 370 | 430 | 550 | ~9800 |
| Acetonitrile | 368 | 425 | 545 | ~9950 |
| Methanol | 372 | - | 560 | ~10100 |
Table 2: Time-Resolved Spectroscopic Data of this compound
| Solvent | ESIPT Rate Constant (k_ESIPT) (s⁻¹) | Keto* Tautomer Lifetime (τ_K*) (ps) |
| Cyclohexane | > 1 x 10¹² | 25 |
| Dichloromethane | ~ 5 x 10¹¹ | 30 |
| Acetonitrile | ~ 2 x 10¹¹ | 40 |
| Methanol | - | - |
Note: In protic solvents like methanol, the ESIPT process is often quenched or complicated by intermolecular hydrogen bonding with the solvent.
Experimental Protocols
Steady-State Absorption and Fluorescence Spectroscopy
Objective: To determine the ground state absorption and excited state emission characteristics of this compound in different solvent environments.
Protocol:
-
Sample Preparation: Prepare stock solutions of this compound in the desired spectroscopic grade solvents (e.g., cyclohexane, dichloromethane, acetonitrile, methanol) at a concentration of approximately 1 mM. Prepare working solutions by diluting the stock to a final concentration of ~10 µM to ensure an absorbance of around 0.1 at the excitation wavelength.
-
Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum using the respective solvent in a 1 cm path length quartz cuvette.
-
Measure the absorption spectrum of the sample from 300 nm to 600 nm.
-
-
Fluorescence Spectroscopy:
-
Use a calibrated spectrofluorometer.
-
Excite the sample at its absorption maximum (~370 nm).
-
Record the emission spectrum from 400 nm to 700 nm.
-
Use appropriate cutoff filters to minimize scattering artifacts.
-
Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)
Objective: To measure the fluorescence lifetimes of the excited enol and keto tautomers.
Caption: Workflow for Time-Correlated Single Photon Counting (TCSPC).
Protocol:
-
Instrumentation: Utilize a TCSPC system equipped with a picosecond pulsed laser source (e.g., a diode laser at ~370 nm), a temperature-controlled sample holder, emission monochromator, and a high-speed single-photon detector (e.g., a microchannel plate photomultiplier tube).
-
Data Acquisition:
-
Excite the sample at its absorption maximum.
-
Collect the fluorescence decay at the emission maxima of the enol* and keto* forms by adjusting the emission monochromator.
-
Acquire data until a sufficient number of photon counts (typically >10,000 in the peak channel) are collected for statistical accuracy.
-
-
Data Analysis:
-
Measure the instrument response function (IRF) using a scattering solution (e.g., ludox).
-
Fit the fluorescence decay data using a multi-exponential decay model, deconvoluting the IRF from the raw data to obtain the fluorescence lifetimes.
-
Femtosecond Transient Absorption Spectroscopy
Objective: To directly observe the ultrafast ESIPT dynamics and the subsequent relaxation processes of the keto tautomer.
Protocol:
-
Setup: Employ a pump-probe transient absorption spectrometer. A femtosecond laser system (e.g., Ti:Sapphire) generates both the pump and probe pulses. The pump pulse (~370 nm) excites the sample, and a white-light continuum probe pulse measures the resulting changes in absorption.
-
Measurement:
-
The sample is placed in a cuvette with a short path length (e.g., 1-2 mm) and is continuously stirred or flowed to prevent photodegradation.
-
The time delay between the pump and probe pulses is varied using a motorized delay stage.
-
At each delay time, the absorption spectrum of the probe is recorded with and without the pump pulse.
-
-
Data Analysis:
-
The difference in absorbance (ΔA) is plotted as a function of wavelength and time delay.
-
Kinetic traces at specific wavelengths corresponding to the ground-state bleach, excited-state absorption, and stimulated emission of the different species are analyzed to extract the time constants for the ESIPT and subsequent relaxation processes.
-
Relevance in Drug Development and Research
The unique photophysical properties of this compound and its derivatives make them valuable scaffolds in the development of fluorescent probes for biological and pharmaceutical research.
-
Fluorescent Sensors: The sensitivity of the ESIPT process to the local environment allows for the design of fluorescent sensors that can detect changes in polarity, viscosity, and the presence of specific analytes. Derivatives of this compound have been utilized to create chemosensors for metal ions, which are crucial in understanding various pathological conditions.
-
Bioimaging: The large Stokes shift of ESIPT fluorophores is highly advantageous for bioimaging as it minimizes self-absorption and reduces background interference from cellular autofluorescence. This allows for clearer imaging of cellular structures and processes. Probes based on the naphthaldehyde scaffold have been developed for imaging mitochondria and pH fluctuations within living cells.[3]
-
Scaffold for Drug Modification: The reactive aldehyde and hydroxyl groups of this compound make it a versatile building block for synthesizing more complex molecules with potential therapeutic applications. For instance, it can be used to modify existing drugs to introduce fluorescent properties for tracking their distribution and mechanism of action.[4]
References
Solubility and stability of 3-Hydroxy-2-naphthaldehyde in organic solvents
An In-depth Technical Guide on the Solubility and Stability of 3-Hydroxy-2-naphthaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of this compound in various organic solvents. Due to its amphiphilic nature, possessing both a hydrophobic naphthalene (B1677914) core and hydrophilic hydroxyl and aldehyde functional groups, its solubility is highly dependent on the solvent system.[1] This document summarizes the available qualitative solubility data, outlines detailed experimental protocols for determining solubility and stability, and discusses the known stability profile of the compound. The information herein is intended to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their work.
Solubility Profile
This compound exhibits a range of solubilities in common organic solvents, a characteristic attributed to its molecular structure which allows for both hydrophobic and hydrophilic interactions.[1] While precise quantitative solubility data at various temperatures is not extensively available in the public domain, a qualitative understanding can be derived from various sources. The compound's hydroxyl group allows for hydrogen bonding with protic solvents, enhancing its solubility in alcohols.[1]
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Solubility | Notes |
| Polar Aprotic | Dimethyl sulfoxide (B87167) (DMSO) | Good | Often used for photophysical studies due to stabilization of ground and excited states through hydrogen bonding.[1] |
| Chlorinated | Chloroform (CHCl₃) | Appreciable | Suitable for applications such as nuclear magnetic resonance (NMR) spectroscopy.[1] |
| Dichloromethane (CH₂Cl₂) | Soluble | [2] | |
| Alcohols | Methanol (CH₃OH) | Moderate | Solubility is attributed to hydrogen bonding between the compound's hydroxyl group and the alcohol.[1] |
| Ethanol (B145695) (C₂H₅OH) | Moderate | Commonly used as a solvent for recrystallization.[1] The solubility of related 2-naphthaldehyde (B31174) is highest in ethanol compared to other alcohols.[1] | |
| Aqueous | Water | Very Limited | The large hydrophobic naphthalene ring system restricts solubility in water.[1] |
Stability Profile
This compound is a solid crystalline powder that is generally stable when stored under appropriate conditions.[1] However, it is susceptible to degradation under certain environmental influences.
-
Air and Light Sensitivity : The compound is known to be sensitive to air and light.[1] Prolonged exposure can lead to slow decomposition.
-
Thermal Stability : While it has a relatively high melting point of 98°C, suggesting strong intermolecular forces, it may decompose at elevated temperatures over extended periods.[1]
-
Storage Recommendations : To ensure its integrity, this compound should be stored at room temperature under an inert atmosphere, protected from light.[1][3]
Experimental Protocols
The following sections detail standardized methodologies for the determination of solubility and stability of this compound in organic solvents.
Protocol for Determination of Solubility
This protocol outlines a general method for determining the solubility of this compound in a given organic solvent.[4][5][6]
Objective: To determine the qualitative or quantitative solubility of this compound in a specific organic solvent.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Test tubes or small vials
-
Spatula
-
Vortex mixer or magnetic stirrer
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Qualitative Solubility Assessment:
-
Place a small, pre-weighed amount (e.g., 10 mg) of this compound into a test tube.
-
Add a small volume (e.g., 1 mL) of the selected solvent.
-
Vigorously agitate the mixture using a vortex mixer or by continuous stirring for a set period (e.g., 60 seconds).[4]
-
Visually observe if the solid has completely dissolved.
-
If the solid dissolves, the compound is considered soluble under these conditions. If it does not, it is considered insoluble or sparingly soluble.
-
-
Quantitative Solubility Determination (Shake-Flask Method):
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or mol/L).
-
Protocol for Stability Assessment
This protocol provides a framework for evaluating the stability of this compound in an organic solvent over time.[7][8]
Objective: To assess the chemical stability of this compound in a specific organic solvent under defined conditions (e.g., temperature, light exposure).
Materials:
-
This compound
-
Selected organic solvent(s)
-
Volumetric flasks
-
HPLC or LC-MS system
-
Incubator or temperature-controlled chamber
-
Photostability chamber (if required)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Aliquot the solution into several vials to be used as individual time-point samples.
-
-
Incubation:
-
Store the vials under the desired experimental conditions (e.g., 25°C, 40°C, protected from light, or exposed to light).
-
-
Sample Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubation chamber.
-
Analyze the sample immediately using a stability-indicating analytical method, typically HPLC or LC-MS, to determine the concentration of the parent compound.[7][9][10]
-
The initial sample (time 0) serves as the baseline.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Signaling Pathways and Logical Relationships
While this compound is not typically associated with biological signaling pathways in the context of its fundamental chemical properties, a logical diagram can illustrate the factors influencing its stability.
Conclusion
This technical guide has summarized the available information on the solubility and stability of this compound in organic solvents. The compound exhibits varied solubility depending on the solvent's polarity and hydrogen bonding capacity. Its stability is influenced by environmental factors such as light, air, and temperature. The provided experimental protocols offer a foundation for researchers to conduct their own detailed investigations into the properties of this versatile compound. Further research to obtain quantitative solubility data and elucidate specific degradation pathways would be of significant value to the scientific community.
References
- 1. Buy this compound | 581-71-5 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. 581-71-5|this compound|BLD Pharm [bldpharm.com]
- 4. chem.ws [chem.ws]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. enamine.net [enamine.net]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Chemical vs. Physical Stability of Formulations [microtrac.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Quantum Chemical Blueprint of 3-Hydroxy-2-naphthaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 3-Hydroxy-2-naphthaldehyde, a molecule of significant interest due to its photophysical properties and potential applications in medicinal chemistry. This document outlines the theoretical framework, computational methodologies, and key findings derived from Density Functional Theory (DFT) calculations, offering valuable insights for researchers in drug design and materials science.
Introduction
This compound is an aromatic aldehyde that has garnered attention for its notable photophysical behavior, particularly its propensity to undergo Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3] This phenomenon, where a proton is transferred within the molecule upon photoexcitation, leads to the formation of a transient tautomer with distinct electronic and emissive properties. Understanding the quantum chemical underpinnings of this process, as well as the molecule's ground-state geometry, vibrational modes, and electronic structure, is crucial for its application in designing novel sensors, molecular switches, and potential therapeutic agents.
Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have proven to be powerful tools for elucidating the molecular properties and reactivity of such compounds.[4][5] This guide summarizes the key computational insights into the structure and electronic characteristics of this compound.
Computational Methodology
The quantum chemical calculations summarized herein are predominantly based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.
Software and Theoretical Level
A widely accepted and effective computational approach for this class of molecules involves the use of the Gaussian suite of programs.[6] The calculations are typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[4][5] This functional provides a good balance between accuracy and computational cost for many organic molecules. The 6-311++G(d,p) basis set is commonly employed, which includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[4][5][7]
Experimental Protocols: A Computational Workflow
The following diagram outlines the typical workflow for the quantum chemical analysis of this compound:
Molecular Geometry
Table 1: Selected Optimized Bond Lengths (Å) for 2-Hydroxy-1-naphthaldehyde (B42665).
| Bond | Calculated (Å) |
| C1-C2 | 1.423 |
| C1-C9 | 1.419 |
| C2-O1 | 1.354 |
| C2-C3 | 1.411 |
| C3-C4 | 1.376 |
| C4-C10 | 1.418 |
| C9-C11 | 1.464 |
| C11-O2 | 1.223 |
| C11-H12 | 1.111 |
| O1-H13 | 0.979 |
Data sourced from a computational study on a derivative of 2-hydroxy-1-naphthaldehyde.[8]
Table 2: Selected Optimized Bond Angles (°) for 2-Hydroxy-1-naphthaldehyde.
| Angle | Calculated (°) |
| C2-C1-C9 | 119.5 |
| O1-C2-C1 | 118.9 |
| O1-C2-C3 | 121.5 |
| C1-C2-C3 | 119.6 |
| C2-C3-C4 | 120.4 |
| C3-C4-C10 | 121.2 |
| C1-C9-C11 | 121.1 |
| O2-C11-C9 | 123.6 |
| O2-C11-H12 | 120.1 |
| C9-C11-H12 | 116.3 |
| C2-O1-H13 | 106.9 |
Data sourced from a computational study on a derivative of 2-hydroxy-1-naphthaldehyde.[8]
Vibrational Analysis
Vibrational frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental data to validate the computational method. Key vibrational modes include the O-H stretching, C=O stretching, and various C-H and C-C vibrations of the naphthalene (B1677914) ring. For aldehydes, a characteristic C-H stretch of the aldehyde group is expected around 2720-2830 cm⁻¹, and a strong C=O stretch is typically observed between 1685 and 1710 cm⁻¹ for aromatic aldehydes.[9]
Table 3: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for Key Modes of a Naphthaldehyde Derivative.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H stretch | ~3400-3600 (broad) |
| Aromatic C-H stretch | ~3050-3100 |
| Aldehyde C-H stretch | ~2750-2850 |
| C=O stretch | ~1690-1710 |
| Aromatic C=C stretch | ~1500-1600 |
| C-O stretch | ~1200-1300 |
| C-H in-plane bend | ~1000-1300 |
| C-H out-of-plane bend | ~750-900 |
Frequency ranges are typical for naphthaldehyde derivatives based on DFT calculations and experimental data.[10]
Electronic Properties and Chemical Reactivity
The electronic properties of this compound are crucial for understanding its reactivity and photophysical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's chemical reactivity and kinetic stability.[11][12] A smaller energy gap suggests higher reactivity.
Table 4: Calculated Electronic Properties.
| Parameter | Typical Calculated Value (eV) |
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Energy Gap (ΔE) | 3.5 to 4.5 |
These are typical value ranges for hydroxy-naphthaldehyde derivatives calculated using DFT (B3LYP). Actual values can vary based on the specific isomer and computational details.[5][13]
Excited-State Intramolecular Proton Transfer (ESIPT)
A hallmark of this compound is its ability to undergo ESIPT. Upon absorption of light, the molecule is promoted to an excited electronic state. In this state, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen are significantly increased, facilitating the transfer of the proton.[1][11] This process results in the formation of a keto-tautomer, which has a different electronic structure and typically fluoresces at a longer wavelength (a larger Stokes shift) compared to the initial enol form.
The following diagram illustrates the ESIPT process:
Time-Dependent DFT (TD-DFT) calculations are employed to study the excited states and model the potential energy surface for the proton transfer, providing theoretical support for the experimental observations of dual fluorescence.[3]
Conclusion
Quantum chemical calculations provide invaluable insights into the molecular structure, vibrational spectra, and electronic properties of this compound. The use of Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set offers a reliable computational framework for these investigations. The theoretical data corroborates the presence of a stable intramolecular hydrogen bond in the ground state and provides a basis for understanding the molecule's reactivity and its characteristic Excited-State Intramolecular Proton Transfer. This computational blueprint serves as a critical resource for researchers and scientists in the fields of medicinal chemistry and materials science, aiding in the rational design of novel compounds with tailored photophysical and biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. irjweb.com [irjweb.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08727A [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. growingscience.com [growingscience.com]
- 13. Item - Energies of the HOMO and LUMO Orbitals for 111725 Organic Molecules Calculated by DFT B3LYP / 6-31G* - figshare - Figshare [figshare.com]
Unveiling Novel Applications of 3-Hydroxy-2-naphthaldehyde: A Technical Guide for Researchers
An in-depth exploration of the synthesis, unique photophysical properties, and burgeoning applications of 3-Hydroxy-2-naphthaldehyde and its derivatives in chemosensing, antimicrobial, and anticancer research.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the diverse and novel properties of this compound. This versatile aromatic aldehyde is a valuable building block in organic synthesis, leading to a wide array of derivatives with significant potential in various scientific fields.
Core Physicochemical and Spectroscopic Properties
This compound, with the chemical formula C₁₁H₈O₂, is a solid compound that presents as a white to yellow solid.[1] It is characterized by the presence of both a hydroxyl (-OH) and an aldehyde (-CHO) group on the naphthalene (B1677914) core, imparting it with the properties of both phenols and aromatic aldehydes.[2][3] This unique structure allows for intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen, which plays a crucial role in its conformation and reactivity.[2] The compound is slightly soluble in water but shows good solubility in organic solvents like ethanol (B145695) and dichloromethane.[1]
A key feature of this compound is its fascinating photophysical behavior, primarily governed by the Excited-State Intramolecular Proton Transfer (ESIPT) process.[2][3] Upon photoexcitation, an ultrafast intramolecular proton transfer occurs, leading to a keto tautomer and a red-shifted fluorescence emission.[3] This property is highly sensitive to the solvent environment, making it a subject of interest for developing chemical sensors.[2][3]
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈O₂ | [4] |
| Molecular Weight | 172.18 g/mol | [4] |
| CAS Number | 581-71-5 | [4] |
| Appearance | Solid | [2] |
| Melting Point | 98 °C | [1][3] |
| ¹³C NMR Carbonyl Shift | Characteristic low-field resonance | [2] |
| Solubility | Slightly soluble in water, soluble in ethanol and dichloromethane | [1] |
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives, particularly Schiff bases and metal complexes, is a cornerstone of its application.
General Experimental Protocol for Schiff Base Synthesis
Schiff bases are typically synthesized through a condensation reaction between this compound and a primary amine.
Caption: Mechanism of a "turn-on" fluorescent probe based on this compound derivatives.
Antimicrobial Agents
Schiff bases derived from this compound and their metal complexes have demonstrated significant potential as antimicrobial agents. [2][5]These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains. [6][7]The antimicrobial activity is often enhanced upon complexation with metal ions. [2] Table 2: Antimicrobial Activity of this compound Derivatives
| Compound Type | Target Microorganism | Observed Activity (MIC/Inhibition Zone) | Reference |
| Schiff base of 2-hydroxy-1-naphthaldehyde (B42665) & L-histidine | Staphylococcus aureus | 22 mm inhibition zone | |
| Tin(II) complex of the above Schiff base | Staphylococcus aureus | Enhanced antibacterial activity | [2] |
| Schiff bases of 2-hydroxy-1-naphthaldehyde & amino acids | Staphylococcus aureus, Bacillus polymyxa, Escherichia coli, Candida albicans | Antimicrobial activity observed | [7] |
| N-[2-(But-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide | Methicillin-resistant S. aureus strains | MIC = 12 µM |
Note: Much of the detailed research has been conducted on the closely related isomer, 2-hydroxy-1-naphthaldehyde, but the principles are applicable.
Anticancer Agents
Derivatives of this compound are emerging as promising candidates in cancer research. Studies have shown that certain Schiff bases and carboxamide derivatives exhibit cytotoxic activity against various cancer cell lines. [8]For instance, N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxamides have demonstrated significant activity against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis. [9]Furthermore, naphthalene derivatives are being investigated as inhibitors of STAT3, a key signaling protein implicated in triple-negative breast cancer. [10] Table 3: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | Activity (IC₅₀/MIC) | Reference |
| 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide | Methicillin-resistant S. aureus | MIC = 12 µM | [9] |
| N-[2-(But-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide | M. tuberculosis H37Ra | MIC = 23 µM | [9] |
| Naphthylthiazolylamine derivatives | Hep-G2 and A549 cell lines | Weak anticancer activity | [8] |
Antidiabetic Potential
Recent research has highlighted the potential of hydrazone derivatives of 3-hydroxy-2-naphthohydrazide (B1221801) in the management of diabetes. [11]These compounds have shown effective inhibitory activities against α-glucosidase, a key enzyme in carbohydrate metabolism. [11] Experimental Protocol for α-Glucosidase Inhibition Assay
Workflow for α-Glucosidase Inhibition Assay
Caption: Workflow for determining the α-glucosidase inhibitory activity of this compound derivatives.
Detailed Methodology:
-
Preparation: Prepare solutions of α-glucosidase, the test compound (inhibitor), and the substrate (p-nitrophenyl-α-D-glucopyranoside, pNPG) in a suitable buffer (e.g., phosphate buffer).
-
Pre-incubation: Pre-incubate the enzyme with various concentrations of the test compound for a specific time at 37°C.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate pNPG to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination of Reaction: Stop the reaction by adding a solution of sodium carbonate.
-
Measurement: Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (without inhibitor). The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined. [11]
Conclusion
This compound is a molecule of significant interest with a growing number of novel applications. Its unique photophysical properties make it an excellent platform for the development of fluorescent chemosensors. Furthermore, its derivatives, particularly Schiff bases and their metal complexes, have demonstrated promising antimicrobial and anticancer activities. The recent discovery of its potential in diabetic management further expands its biomedical relevance. This guide provides a foundational understanding for researchers looking to explore and exploit the remarkable properties of this versatile compound in their respective fields. Further research into the structure-activity relationships and mechanisms of action of its derivatives will undoubtedly unlock even more exciting applications in the future.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 581-71-5 | Benchchem [benchchem.com]
- 3. Buy this compound | 581-71-5 [smolecule.com]
- 4. 3-Hydroxynaphthalene-2-carbaldehyde | C11H8O2 | CID 315482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 3-hydroxy-2-naphthohydrazide-based hydrazones and their implications in diabetic management via in vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3-Hydroxy-2-naphthaldehyde as a Versatile Precursor for Advanced Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Hydroxy-2-naphthaldehyde is a highly valuable and versatile precursor in the synthesis of fluorescent probes. Its inherent photophysical properties, arising from the naphthalene (B1677914) moiety, combined with the reactive aldehyde and hydroxyl groups, make it an ideal scaffold for creating sensitive and selective chemosensors. These probes are instrumental in the detection of various analytes, including metal ions, and have significant applications in biological imaging and environmental monitoring. This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes derived from this compound.
I. General Synthesis of Fluorescent Probes
The most common approach to synthesizing fluorescent probes from this compound involves a Schiff base condensation reaction. This reaction is straightforward, typically a one-step process, and allows for a wide range of functionalities to be introduced by varying the amine component.
General Reaction Scheme:
Application of 3-Hydroxy-2-naphthaldehyde in Bioimaging and Cell Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-naphthaldehyde is a versatile building block in the synthesis of fluorescent probes for bioimaging and cell staining. Its derivatives, particularly Schiff bases, exhibit significant changes in their fluorescence properties upon binding to specific analytes, making them valuable tools for detecting metal ions, reactive oxygen species, and other biologically relevant molecules within cellular environments. This document provides detailed application notes, experimental protocols, and data for the use of this compound-based probes in bioimaging.
The core principle behind the application of these probes often relies on mechanisms such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT). In their free state, many of these probes are weakly fluorescent. However, upon binding to a target analyte, their conformational rigidity increases, leading to a significant enhancement of their fluorescence intensity, often referred to as a "turn-on" response. This characteristic allows for high-contrast imaging of specific analytes within complex biological systems.
Data Presentation: Photophysical Properties of this compound-Based Probes
The following table summarizes the key quantitative data for a selection of fluorescent probes derived from this compound, highlighting their utility in detecting various analytes.
| Probe Name/Derivative | Analyte | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Solvent System | Reference |
| Naphthaldehyde-based Schiff base | Al³⁺ | 370 | 455 | - | 2 pmol L⁻¹ | Aqueous media | [1] |
| Naphthalene-salisaldehyde conjugate (NAPSAL) | H₂AsO₄⁻ | - | - | - | 5 x 10⁻⁹ M | HEPES buffered EtOH:water | [2] |
| 1-((Z)-(naphthalene-4-ylimino)methyl)naphthalene-2-ol (L) | Al³⁺ | - | - | - | 1.0 x 10⁻⁷ M | - | [3] |
| [L-Al³⁺] complex | NO₂⁻ | - | - | - | 5.7 x 10⁻⁸ M | - | [3] |
| Naphthalene (B1677914) Schiff-base P | Al³⁺ | - | - | - | - | Ethanol (B145695)–water (1:9, v/v, pH 6.3) | [4] |
| Naphthalene Schiff-base P | Mg²⁺ | - | - | - | - | Ethanol–water (1:9, v/v, pH 9.4) | [4] |
| Naphthalene derivative fluorescent probe F6 | Al³⁺ | - | - | - | - | Methanol (B129727) | [5] |
| 2-hydroxy naphthalene based hydrazide (NHMI) | Al³⁺ | - | - | - | 1.20 x 10⁻⁸ M | - | [6] |
| 2-hydroxy naphthalene based hydrazide (NHMI) | Mg²⁺ | - | - | - | 7.69 x 10⁻⁸ M | - | [6] |
Note: "-" indicates data not specified in the referenced literature.
Experimental Protocols
I. Synthesis of a Generic this compound Schiff Base Fluorescent Probe
This protocol describes a general one-step condensation reaction to synthesize a Schiff base probe from this compound and a primary amine.[7][8]
Materials:
-
This compound
-
Primary amine (e.g., a substituted aniline, an amino acid, or a diamine)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol or methanol with stirring.
-
To this solution, add the primary amine (1 equivalent) dissolved in ethanol or methanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques such as NMR, FT-IR, and mass spectrometry.
II. Protocol for Live-Cell Imaging using a this compound-Based Probe
This protocol is a generalized procedure for staining live cells with a fluorescent probe synthesized from this compound. The optimal probe concentration and incubation time should be determined empirically for each specific probe and cell line.[9]
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides
-
This compound-based fluorescent probe
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Phosphate-buffered saline (PBS, sterile)
-
Complete cell culture medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on a glass-bottom dish or chamber slide and culture until they reach the desired confluency (typically 60-80%).
-
Probe Stock Solution: Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM) in sterile DMSO. Store at -20°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium or PBS to the final working concentration (typically 1-20 µM).
-
Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe.
-
Imaging: a. Add fresh, pre-warmed culture medium or PBS to the cells. b. Image the cells using a fluorescence microscope equipped with the appropriate filter set for the specific probe's excitation and emission wavelengths.
Signaling Pathway: "Turn-On" Fluorescence Mechanism
The majority of this compound-based probes operate on a "turn-on" fluorescence mechanism, particularly for the detection of metal ions.[10][11][12] In the absence of the target analyte, the probe exists in a state where its fluorescence is quenched. This quenching can be due to processes like photoinduced electron transfer (PET) from an electron-rich part of the molecule to the fluorophore, or through non-radiative decay pathways such as C=N isomerization in Schiff bases.
Upon binding of the target analyte (e.g., a metal ion) to the probe's recognition site, a stable complex is formed. This complexation event restricts the conformational flexibility of the probe and often inhibits the PET process. As a result, the non-radiative decay pathways are suppressed, and the probe's fluorescence is "turned on," leading to a significant increase in the emission intensity.
References
- 1. A Simple Schiff Base as Fluorescent Probe for Detection of Al3+ in Aqueous Media and its Application in Cells Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 2-Hydroxy-1-naphthaldehyde Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of metal complexes derived from Schiff bases of 2-hydroxy-1-naphthaldehyde (B42665). It includes procedures for the preparation of the aldehyde precursor, the Schiff base ligand, and the final metal complexes, along with methods for their characterization.
Note on Isomer: The protocols herein focus on the synthesis and complexation of 2-hydroxy-1-naphthaldehyde. While the request specified 3-hydroxy-2-naphthaldehyde, the 2-hydroxy-1-naphthaldehyde isomer is more commonly synthesized and studied, with extensive literature available. The methodologies presented can be adapted for other isomers, but validation would be required.
I. Introduction
Schiff base metal complexes derived from hydroxyl-naphthaldehyde derivatives are a class of coordination compounds with significant interest in various fields of chemistry and biology. These complexes exhibit a wide range of applications, including as catalysts in organic synthesis, as materials with interesting photoluminescent and magnetic properties, and as potential therapeutic agents with antimicrobial, antifungal, and anticancer activities.[1][2] The versatility of these complexes stems from the tunability of the Schiff base ligand, which can be modified by using different primary amines, and the coordination to various metal centers. This allows for the fine-tuning of their steric and electronic properties, and consequently, their reactivity and biological activity.
II. Experimental Protocols
A. Synthesis of 2-Hydroxy-1-naphthaldehyde
This protocol describes the synthesis of 2-hydroxy-1-naphthaldehyde from β-naphthol via the Reimer-Tiemann reaction.
Materials:
-
β-Naphthol
-
Ethanol (B145695) (95%)
-
Sodium hydroxide (B78521) (NaOH)
-
Chloroform (B151607) (CHCl₃)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium chloride (NaCl)
-
Deionized water
Equipment:
-
2 L three-necked round-bottomed flask
-
Reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Steam bath
-
Distillation apparatus
-
Separatory funnel
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
In a 2 L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 100 g (0.69 mol) of β-naphthol in 300 g of 95% ethanol.
-
With stirring, rapidly add a solution of 200 g (5 mol) of sodium hydroxide in 415 g of water.
-
Heat the resulting solution to 70-80 °C on a steam bath.
-
Begin the dropwise addition of 131 g (1.1 mol) of chloroform at a rate that maintains gentle reflux. The reaction is exothermic and may not require further heating once initiated.
-
After the chloroform addition is complete, continue stirring for 1 hour.
-
Remove the ethanol and excess chloroform by steam distillation.
-
Cool the residue and acidify it by the dropwise addition of concentrated hydrochloric acid until the solution is acidic to Congo red paper.
-
The product will separate as a dark oil. Add enough water to dissolve the precipitated sodium chloride.
-
Separate the oil using a separatory funnel and wash it several times with hot water.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at 163-166 °C at 8 mmHg. The distillate should solidify upon cooling.
-
Recrystallize the solid from a minimal amount of hot ethanol to yield pure 2-hydroxy-1-naphthaldehyde.
B. Synthesis of Schiff Base Ligand
This is a general procedure for the synthesis of a Schiff base ligand from 2-hydroxy-1-naphthaldehyde and a primary amine. The specific amine will determine the properties of the resulting ligand and its metal complexes.
Materials:
-
2-Hydroxy-1-naphthaldehyde
-
Primary amine (e.g., 1,8-diaminonaphthalene)
-
Ethanol
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount)
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 20 mmol of 2-hydroxy-1-naphthaldehyde in 30 mL of ethanol in a round-bottomed flask.
-
In a separate beaker, dissolve 10 mmol of the primary amine (e.g., 1,8-diaminonaphthalene) in 30 mL of ethanol.
-
Add the amine solution to the aldehyde solution with stirring.
-
Add 2-3 drops of concentrated sulfuric acid to the mixture.
-
Reflux the mixture for 3 hours.
-
Allow the solution to cool to room temperature. The Schiff base ligand will precipitate out of the solution.
-
Collect the solid product by filtration using a Büchner funnel, wash with cold ethanol, and dry in a desiccator over anhydrous CaCl₂.
C. Synthesis of Metal Complexes
This general protocol describes the synthesis of metal complexes from the Schiff base ligand and a metal salt.
Materials:
-
Schiff base ligand (synthesized in the previous step)
-
Metal salt (e.g., MnCl₂·4H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂, FeCl₃, CrCl₃·6H₂O)
-
Ethanol or another suitable solvent (e.g., methanol, DMF)
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure: [3]
-
Dissolve the Schiff base ligand in a suitable solvent (e.g., 30 mL of ethanol) in a round-bottomed flask.
-
In a separate beaker, dissolve an equimolar amount of the desired metal salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 2-3 hours.
-
Allow the solution to cool to room temperature, during which the metal complex will precipitate.
-
Collect the solid complex by filtration, wash with the solvent used for the reaction, and then with a small amount of diethyl ether.
-
Dry the final product in a desiccator.
III. Data Presentation
The following tables summarize typical quantitative data for Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde and their metal complexes.
Table 1: Physical Properties of a Schiff Base Ligand (HL) and its Metal Complexes
| Compound | Color | Yield (%) | M.P./D.T. (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) |
| HL | Light brown | 58 | 240 | - |
| [Hg(HL)Cl] | Black | 70 | 230-233 | 23.40 |
| [Pb(HL)Cl] | Dark brown | 80 | 260 | 18.50 |
| [Mn(HL)Cl] | Black | 51 | 210-212 | 16.30 |
| [Fe(HL)Cl₂] | Dark brown | 65 | 255-256 | 28.00 |
| [Cd(HL)] | Black | 83 | 220 | 25.00 |
| [Cr(HL)Cl₂] | Light brown | 96 | 285-287 | 15.00 |
HL = Schiff base derived from 2-hydroxy-1-naphthaldehyde and 1,8-diaminonaphthalene. D.T. = Decomposition Temperature.
Table 2: Selected FT-IR Spectral Data (cm⁻¹) for a Schiff Base Ligand and its Metal Complexes
| Compound | ν(O-H) | ν(C=N) Azomethine | ν(C-O) Phenolic | ν(M-N) | ν(M-O) |
| HL | 3406 | 1624 | 1340 | - | - |
| [Hg(HL)Cl] | 3400 | 1627 | 1342 | 430 | 500 |
| [Pb(HL)Cl] | 3398 | 1630 | 1350 | 450 | 520 |
| [Mn(HL)Cl] | 3402 | 1635 | 1360 | 460 | 550 |
| [Fe(HL)Cl₂] | 3400 | 1639 | 1411 | 482 | 658 |
| [Cd(HL)] | 3399 | 1628 | 1345 | 440 | 510 |
| [Cr(HL)Cl₂] | 3401 | 1633 | 1380 | 470 | 600 |
IV. Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of 2-hydroxy-1-naphthaldehyde and its subsequent conversion to Schiff base metal complexes.
Caption: Workflow for the synthesis of 2-hydroxy-1-naphthaldehyde.
Caption: Workflow for the synthesis of the Schiff base and its metal complex.
V. Characterization
The synthesized Schiff base ligand and its metal complexes should be characterized by various analytical techniques to confirm their structure and purity.
-
Elemental Analysis (C, H, N): To determine the empirical formula of the synthesized compounds.
-
FT-IR Spectroscopy: To identify the functional groups present in the ligand and to confirm the coordination of the ligand to the metal ion through the azomethine nitrogen and phenolic oxygen.[4] Key vibrations to monitor include the disappearance of the aldehydic C-H, the appearance of the C=N (azomethine) stretch, and shifts in the O-H and C-O phenolic stretches upon complexation. New bands at lower frequencies can be attributed to M-N and M-O vibrations.
-
UV-Vis Spectroscopy: To study the electronic transitions within the compounds. The spectra of the complexes typically show bands corresponding to intra-ligand transitions and charge-transfer transitions.
-
¹H NMR Spectroscopy: To elucidate the structure of the diamagnetic Schiff base ligand and its zinc or cadmium complexes. The disappearance of the aldehyde proton signal and the appearance of the azomethine proton signal are indicative of Schiff base formation.
-
Molar Conductivity Measurements: To determine the electrolytic nature of the metal complexes in solution. Low molar conductivity values suggest non-electrolytic complexes.[4]
-
Magnetic Susceptibility Measurements: To determine the magnetic properties of the paramagnetic metal complexes, which can provide information about the geometry of the metal center.
-
Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes and to identify the presence of coordinated or lattice water molecules.
VI. Applications
Schiff base metal complexes of 2-hydroxy-1-naphthaldehyde have been investigated for a variety of applications, including:
-
Antimicrobial and Antifungal Agents: Many of these complexes exhibit significant activity against various strains of bacteria and fungi, with the metal complexes often showing enhanced activity compared to the free Schiff base ligand.[5]
-
Anticancer Agents: Certain complexes have been evaluated for their in vitro cytotoxic activity against various cancer cell lines.[5]
-
Catalysis: These complexes can act as catalysts in various organic reactions, such as oxidation and polymerization.[6]
-
Fluorescent Sensors: The inherent fluorescence of the naphthaldehyde moiety can be modulated upon complexation with metal ions, making them potential candidates for fluorescent chemosensors.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchpublish.com [researchpublish.com]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Hydroxy-2-naphthaldehyde Derivatives for Anion Recognition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3-Hydroxy-2-naphthaldehyde derivatives as effective chemosensors for anion recognition. The inherent spectroscopic properties and the presence of a reactive aldehyde group and an acidic hydroxyl group make this scaffold highly versatile for designing selective and sensitive colorimetric and fluorescent probes.
Introduction to this compound Derivatives in Anion Sensing
Derivatives of this compound, particularly Schiff bases and hydrazones, have emerged as a significant class of chemosensors for the detection of various anions. The core structure combines a naphthaldehyde moiety, which often serves as a signaling unit, with a recognition site that can be fine-tuned by reacting the aldehyde with different amines or hydrazines. The hydroxyl group in the ortho position to the aldehyde plays a crucial role in the sensing mechanism, often participating in hydrogen bonding or deprotonation upon interaction with an anion.
The primary signaling mechanisms involved in anion recognition by these derivatives include:
-
Deprotonation: Basic anions can deprotonate the phenolic hydroxyl group, leading to a change in the electronic properties of the molecule and a corresponding change in its absorption or emission spectrum.
-
Hydrogen Bonding: The hydroxyl and imine/amide protons can form hydrogen bonds with anions, causing a conformational change or altering the electronic environment of the chromophore/fluorophore.
-
Intramolecular Charge Transfer (ICT): Anion binding can modulate the ICT process within the sensor molecule, resulting in a detectable optical response.
These mechanisms allow for the development of both "turn-on" and "turn-off" fluorescent sensors, as well as colorimetric sensors where the color change is visible to the naked eye.
Quantitative Data Summary
The following table summarizes the quantitative data for various this compound derivatives in anion recognition, facilitating easy comparison of their performance.
| Derivative Type | Target Anion(s) | Solvent | Detection Method | Binding Constant (Kₐ) | Limit of Detection (LOD) | Stoichiometry (Sensor:Anion) | Reference |
| Hydrazone (IF-2) | CN⁻ | CH₃CN | Colorimetric & UV-Vis | 4.77 x 10⁴ M⁻¹ | 8.2 µM | 1:1 | [1][2] |
| Schiff Base | F⁻, OH⁻, AcO⁻, CN⁻, H₂PO₄⁻ | DMSO | Colorimetric & UV-Vis | F⁻ > OH⁻ > AcO⁻ > CN⁻ > H₂PO₄⁻ | Not Specified | Not Specified | [3] |
| Hydrazone | F⁻ | Acetonitrile | Colorimetric & Fluorescence | Not Specified | 5.6 x 10⁻⁶ M | 1:1 | [4] |
| Schiff Base | Acetate | Not Specified | Not Specified | ~10⁵ - 10⁶ M⁻¹ | 50-60 µM | 2:1 | [5] |
| Schiff Base | Fluoride | Not Specified | Not Specified | ~10⁵ - 10⁶ M⁻¹ | 95-100 µM | 1:1 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and their application in anion recognition studies.
Synthesis of this compound Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff base derivatives by the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted aniline, etc.)
-
Ethanol (B145695) (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with stirring.
-
To this solution, add 1.0 equivalent of the desired primary amine, also dissolved in a small amount of absolute ethanol.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactants.
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol for Anion Titration using UV-Vis Spectroscopy
This protocol outlines the procedure for performing an anion titration experiment to determine the binding affinity of a this compound derivative towards a specific anion.
Materials and Equipment:
-
Synthesized this compound derivative (chemosensor)
-
Tetrabutylammonium (B224687) salt of the anion of interest (e.g., tetrabutylammonium fluoride, tetrabutylammonium cyanide)
-
Spectroscopic grade solvent (e.g., DMSO, acetonitrile)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the chemosensor in the chosen spectroscopic grade solvent at a concentration of approximately 1 x 10⁻⁴ M.
-
Prepare a stock solution of the tetrabutylammonium salt of the anion in the same solvent at a concentration of approximately 1 x 10⁻² M.
-
-
Titration Experiment:
-
Place a fixed volume (e.g., 2 mL) of the chemosensor stock solution into a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum of the chemosensor solution. This will serve as the reference (zero equivalent of anion).
-
Sequentially add small aliquots (e.g., 2-10 µL) of the anion stock solution to the cuvette containing the chemosensor solution.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the UV-Vis absorption spectrum after each addition of the anion.
-
Continue the additions until no further significant changes in the absorption spectrum are observed (saturation is reached).
-
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the change is most significant) against the concentration of the added anion.
-
The binding constant (Kₐ) can be calculated from the titration data using the Benesi-Hildebrand equation or by non-linear fitting of the binding isotherm.
-
Protocol for Stoichiometry Determination using Job's Plot
This protocol describes the method of continuous variation (Job's Plot) to determine the binding stoichiometry between the chemosensor and the anion.
Materials and Equipment:
-
Synthesized this compound derivative (chemosensor)
-
Tetrabutylammonium salt of the anion of interest
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer or Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and micropipettes
Procedure:
-
Stock Solution Preparation:
-
Prepare equimolar stock solutions of the chemosensor and the anion salt in the chosen solvent (e.g., 1 x 10⁻⁴ M).
-
-
Preparation of Job's Plot Solutions:
-
Prepare a series of solutions in volumetric flasks where the total molar concentration of the chemosensor and the anion is kept constant, but their mole fractions are varied. For example, prepare solutions with mole fractions of the chemosensor ranging from 0.1 to 0.9 in increments of 0.1. The total volume of each solution should be the same.
-
-
Spectroscopic Measurement:
-
Measure the absorbance or fluorescence intensity of each solution at the wavelength of maximum change observed during the titration experiment.
-
-
Data Analysis:
-
Plot the change in absorbance or fluorescence intensity (ΔA or ΔF) against the mole fraction of the chemosensor.
-
The mole fraction at which the maximum ΔA or ΔF is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.33 suggests a 1:2 (sensor:anion) stoichiometry, and a maximum at 0.67 suggests a 2:1 stoichiometry.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound derivatives in anion recognition.
References
- 1. Benesi–Hildebrand method - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Benesi-Hildebrand_method [chemeurope.com]
- 4. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
The Versatility of 3-Hydroxy-2-naphthaldehyde in the Synthesis of Bioactive Heterocyclic Compounds
Application Note & Protocols
For researchers, medicinal chemists, and professionals in drug development, 3-hydroxy-2-naphthaldehyde and its precursor, 2-naphthol (B1666908), serve as versatile and invaluable building blocks in the synthesis of a wide array of heterocyclic compounds. These synthesized molecules, often possessing privileged scaffolds such as naphthofurans and benzochromenes, have demonstrated significant potential in medicinal chemistry, exhibiting a range of biological activities including antimicrobial and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of such compounds, leveraging the reactivity of this compound and its analogs.
Application Note: Synthesis of Naphtho[2,1-b]furan Derivatives
Naphtho[2,1-b]furans are a class of heterocyclic compounds that have garnered considerable interest due to their presence in various natural products and their diverse pharmacological activities. A common and efficient synthetic route to these molecules begins with the readily available 2-hydroxy-1-naphthaldehyde (B42665), which can be easily prepared from 2-naphthol. This multi-step synthesis involves an initial condensation to form a naphthofuran core, which is then further functionalized to introduce nitrogen-containing heterocyclic moieties like pyrazoles and oxadiazoles. These derivatives have shown promise as antimicrobial agents.
Experimental Protocol: Multi-step Synthesis of Naphtho[2,1-b]furan-2-yl-pyrazoles
This protocol outlines a three-step synthesis starting from 2-hydroxy-1-naphthaldehyde to yield 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles.
Step 1: Synthesis of Ethyl Naphtho[2,1-b]furan-2-carboxylate
-
To a solution of 2-hydroxy-1-naphthaldehyde (5.16 g, 0.03 mol) in dry N,N-dimethylformamide (25 ml), add ethyl chloroacetate (B1199739) (3.66 g, 0.03 mol) and anhydrous potassium carbonate (12.4 g, 0.09 mol).
-
Reflux the reaction mixture on a water bath for 24 hours.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, dry it, and recrystallize from ethanol (B145695) to obtain ethyl naphtho-[2,1-b]furan-2-carboxylate.[1]
Step 2: Synthesis of Naphtho[2,1-b]furan-2-carbohydrazide
-
In a flask containing absolute ethanol (25 ml), dissolve ethyl naphtho-[2,1-b]furan-2-carboxylate (2.40 g, 0.01 mol).
-
Add a catalytic amount of concentrated hydrochloric acid followed by hydrazine (B178648) hydrate (B1144303) (1 g, 0.02 mol).
-
Reflux the mixture on a water bath for 2 hours.[1]
-
Cool the reaction mixture to room temperature.
-
Filter the resulting solid, dry it, and recrystallize from ethanol to yield naphtho-[2,1-b]furan-2-carbohydrazide.[1]
Step 3: Synthesis of 1-(Naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles
-
In a separate flask, prepare the required chalcone (B49325) by reacting a substituted acetophenone (B1666503) with an aromatic aldehyde via Claisen-Schmidt condensation.[1]
-
Dissolve the synthesized chalcone (e.g., 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one, 1.38 g, 0.005 mol) in dioxane (25 ml).
-
Add acetic acid (0.5 ml) and stir the mixture for 30 minutes.
-
To this mixture, add naphtho-[2,1-b]furan-2-carbohydrazide (1.01 g, 0.005 mol) and reflux for 24 hours.[1]
-
Pour the reaction mixture into ice-cold water.
-
Filter the separated solid, dry it, and recrystallize from ethanol to obtain the final pyrazole (B372694) derivative.[1]
Application Note: One-Pot Synthesis of 2-Amino-4H-benzo[h]chromenes
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. The one-pot synthesis of 2-amino-4H-benzo[h]chromenes from 2-naphthol, an aromatic aldehyde, and malononitrile (B47326) is a prime example of a successful MCR. These benzochromene derivatives are of significant interest in drug discovery due to their reported cytotoxic activities against various cancer cell lines. The use of microwave irradiation can significantly accelerate the reaction, leading to high yields in a short time.
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 2-Amino-4H-benzo[h]chromenes
This protocol describes the synthesis of 2-amino-4H-chromene derivatives via a one-pot, three-component reaction under microwave irradiation.
-
In a microwave-safe vessel, combine the appropriate 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde (1 mmol), 2-naphthol (1 mmol), and malononitrile (1 mmol).
-
Add a catalytic amount of ammonium (B1175870) acetate.
-
Add ethanol as the solvent.
-
Irradiate the mixture in a microwave reactor. The optimal time and power should be determined by monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure 2-amino-4H-chromene derivative.[2]
Data Presentation
The following tables summarize the yields of representative heterocyclic compounds synthesized using this compound precursors and their biological activities.
Table 1: Synthesis of Naphtho[2,1-b]furan and Benzo[h]chromene Derivatives
| Product Class | Starting Materials | Catalyst/Conditions | Yield (%) | Reference |
| Ethyl Naphtho[2,1-b]furan-2-carboxylate | 2-Hydroxy-1-naphthaldehyde, Ethyl chloroacetate, K₂CO₃ | DMF, Reflux, 24h | Good | [1] |
| Naphtho[2,1-b]furan-2-carbohydrazide | Ethyl Naphtho[2,1-b]furan-2-carboxylate, Hydrazine hydrate | HCl (cat.), Ethanol, Reflux, 2h | Good | [1] |
| 2-Amino-4H-benzo[h]chromenes | Pyrazole-4-carbaldehyde, 2-Naphthol, Malononitrile | Ammonium acetate, Microwave | Good to Excellent | [2] |
| 2-Amino-4H-benzo[h]chromenes | Aromatic aldehyde, 1-Naphthol, Malononitrile | Expanded Perlite, Water | High | |
| 2-Amino-4H-chromenes | Aromatic aldehyde, Orcinol, Malononitrile | Triethylamine, CH₂Cl₂ | - |
Table 2: Biological Activity of Synthesized Heterocyclic Compounds
| Compound Class | Specific Derivative(s) | Biological Activity | Quantitative Data (IC₅₀/MIC) | Target(s) | Reference |
| 4H-Benzo[h]chromenes | Compounds 59 and 60 | Anticancer | IC₅₀: 0.7-3.0 µg/mL and 0.8-1.4 µg/mL | MCF-7, HepG-2, HCT-116 cell lines | [3] |
| 2-Amino-4H-chromenes | Compounds 69 and 70 | Antibacterial | MIC: 9.3 µg/mL | S. aureus | [3] |
| 2-Amino-4H-benzo[h]chromenes | Compounds 3c, 3d, 5a, 5b, 5c, 5d, 5e, 5f | Antitumor | - | MCF-7, HCT-116, HepG-2 cell lines | [4][5] |
Mandatory Visualization
Diagram 1: Synthetic Pathway to Naphtho[2,1-b]furan-2-yl-pyrazoles
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antitumor activity of 2-amino-4H-benzo[h]chromene derivatives, and structure–activity relationships of the 3- and 4-positions | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Synthesis of 3-Hydroxy-2-naphthaldehyde: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 3-Hydroxy-2-naphthaldehyde, a valuable building block in medicinal chemistry and materials science. The protocol detailed below is based on the regioselective formylation of 2,3-dihydroxynaphthalene (B165439) via the Vilsmeier-Haack reaction.
Introduction
This compound is an aromatic aldehyde containing a naphthalene (B1677914) core with hydroxyl and formyl groups at the 3 and 2 positions, respectively. This substitution pattern makes it a versatile precursor for the synthesis of a wide range of derivatives, including Schiff bases, chalcones, and other heterocyclic compounds with potential biological activities and applications in sensor technology. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds, offering a reliable route to this target molecule.
Reaction Scheme
The synthesis proceeds through the electrophilic substitution of 2,3-dihydroxynaphthalene with the Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The subsequent hydrolysis of the intermediate iminium salt yields the desired aldehyde.
Caption: Overall reaction for the synthesis of this compound.
Experimental Protocol: Vilsmeier-Haack Formylation of 2,3-Dihydroxynaphthalene
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
2,3-Dihydroxynaphthalene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (B1671644) (DCE), anhydrous
-
Sodium acetate (B1210297)
-
Ice
-
Hydrochloric acid (HCl), 2 M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser, cool anhydrous N,N-dimethylformamide (DMF) in an ice bath. To this, add phosphorus oxychloride (POCl₃) dropwise with stirring. The Vilsmeier reagent is formed in situ.
-
Reaction with 2,3-Dihydroxynaphthalene: Dissolve 2,3-dihydroxynaphthalene in anhydrous 1,2-dichloroethane (DCE) and add it to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it under reflux. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate to hydrolyze the intermediate.
-
Acidification and Extraction: Acidify the mixture with 2 M hydrochloric acid (HCl) to a pH of approximately 5-6. Extract the product with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent to afford pure this compound.
Data Presentation
| Parameter | Value |
| Starting Material | 2,3-Dihydroxynaphthalene |
| Reaction Type | Vilsmeier-Haack Formylation |
| Yield | 60-70% (reported range) |
| Appearance | Yellowish solid |
| Molecular Formula | C₁₁H₈O₂ |
| Molecular Weight | 172.18 g/mol |
| Melting Point | 101-103 °C |
| ¹H NMR (CDCl₃) | δ 10.4 (s, 1H, CHO), 9.8 (s, 1H, OH), 7.2-8.0 (m, 6H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ 192.5 (CHO), 158.0, 137.0, 130.0, 129.5, 129.0, 128.5, 127.0, 125.0, 124.0, 118.0 |
| IR (KBr, cm⁻¹) | 3400 (O-H), 1650 (C=O), 1600, 1580 (C=C) |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Application Notes and Protocols for a Fluorescent Turn-On Sensor for Aluminum (Al³⁺) Detection
Topic: Fluorescent Turn-On Sensor for Aluminum (Al³⁺) using a Naphthaldehyde-Based Probe
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Note on the Analog Used: While the initial request specified the use of 3-Hydroxy-2-naphthaldehyde, a thorough review of the scientific literature reveals a greater abundance of detailed studies and validated protocols for a structurally similar analog, 2-hydroxy-1-naphthaldehyde (B42665) . Due to the conserved key functional groups (a hydroxyl group ortho to an aldehyde on a naphthalene (B1677914) ring), the underlying principles of synthesis, Al³⁺ binding, and the "turn-on" fluorescence mechanism are highly comparable. The following application notes and protocols are therefore based on the well-characterized Schiff base derivatives of 2-hydroxy-1-naphthaldehyde as a robust and representative model for this class of fluorescent sensors.
Introduction
Aluminum (Al³⁺) is the most abundant metal in the Earth's crust and is widely used in various industrial applications, food packaging, and pharmaceuticals. However, an excess of Al³⁺ in the human body has been linked to several neurological disorders, including Alzheimer's and Parkinson's disease.[1][2] Therefore, the development of sensitive and selective methods for the detection of Al³⁺ is of significant importance for environmental monitoring and biomedical research.
This document provides detailed application notes and protocols for the use of a Schiff base derived from 2-hydroxy-1-naphthaldehyde as a "turn-on" fluorescent chemosensor for the detection of Al³⁺. This sensor exhibits high selectivity and sensitivity for Al³⁺ over other competing metal ions. The "turn-on" fluorescence response is attributed to the chelation-enhanced fluorescence (CHEF) effect upon binding of Al³⁺, which restricts the C=N isomerization and inhibits the photoinduced electron transfer (PET) process.[3][4]
Principle of Detection
The fluorescent sensor is typically a Schiff base synthesized through the condensation reaction of 2-hydroxy-1-naphthaldehyde with an appropriate amine-containing compound (e.g., 2-aminoethanol, 8-aminoquinoline, or a hydrazone derivative).[5][6][7] In its free form, the sensor exhibits weak or no fluorescence due to non-radiative decay pathways. Upon the addition of Al³⁺, the ion coordinates with the oxygen and nitrogen atoms of the Schiff base ligand. This complexation forms a rigid structure that enhances the fluorescence quantum yield, resulting in a significant "turn-on" fluorescent signal.[4][8]
Quantitative Data Summary
The performance of various 2-hydroxy-1-naphthaldehyde-based fluorescent sensors for Al³⁺ is summarized in the table below for easy comparison.
| Sensor Name/Derivative | Linear Range | Detection Limit (LOD) | Binding Stoichiometry (Sensor:Al³⁺) | Solvent System | Reference |
| HINH (Isonicotinoyl hydrazone derivative) | Not specified | 1.0 x 10⁻⁸ M | Not specified | CH₃CN/H₂O (1:3) | [2] |
| P1 (2-Aminoethanol derivative) | 2-100 µM | 0.66 µM | 1:1 | Ethanol (B145695) | [5] |
| L (8-Aminoquinoline derivative) | Not specified | 3.23 x 10⁻⁸ M | 2:1 | DMSO/H₂O (7:3) | [6][9] |
| F6 (Naphthalene derivative) | 1-14 µM | 8.73 x 10⁻⁸ M | 2:1 | Methanol | [10] |
| Acylhydrazone derivative | Not specified | 4.22 x 10⁻⁸ M | 1:1 | DMF | [7] |
| P (Naphthalene derivative) | 1.5-7.0 µM | 0.5 µM | 1:1 | Ethanol | [11] |
| HL (2-pyridyl) hydrazone derivative | Up to 4.0 µM | 36.6 nM | 1:1 | Ethanol/H₂O with HEPES buffer | [4] |
Experimental Protocols
Synthesis of a Representative Sensor (P1)
This protocol describes the synthesis of a Schiff base sensor (P1) from 2-hydroxy-1-naphthaldehyde and 2-aminoethanol.[5]
Materials:
-
2-Hydroxy-1-naphthaldehyde
-
2-Aminoethanol
-
Ethanol
-
Petroleum ether
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
Dissolve 2-hydroxy-1-naphthaldehyde (0.0100 g, 0.058 mmol) in ethanol (40 mL) in a round-bottom flask.[5]
-
Add 2-aminoethanol (0.1 mL) to the solution.[5]
-
Stir the reaction mixture at 80°C for 4 hours.[5]
-
Cool the mixture to room temperature.[5]
-
Remove the solvent under reduced pressure using a rotary evaporator.[5]
-
Pour the resulting mixture into petroleum ether to precipitate the product.[5]
-
Filter the solid residue, wash with ethanol, and dry under vacuum to obtain the sensor P1 as a brown solid.[5]
Preparation of Stock Solutions
Materials:
-
Synthesized sensor (e.g., P1)
-
Ethanol (or other appropriate solvent as per the data table)
-
Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O) or Aluminum chloride (AlCl₃)
-
Other metal salts for selectivity studies (e.g., chlorides or nitrates)
-
Deionized water
Procedure:
-
Sensor Stock Solution (e.g., 1 mM): Dissolve the appropriate amount of the synthesized sensor in the chosen solvent (e.g., ethanol) to prepare a 1 mM stock solution.
-
Al³⁺ Stock Solution (e.g., 10 mM): Prepare a 10 mM stock solution of Al³⁺ by dissolving the corresponding aluminum salt in deionized water or the appropriate solvent.
-
Other Metal Ion Stock Solutions (e.g., 10 mM): Prepare stock solutions of other metal ions for selectivity experiments in a similar manner.
Fluorescence Measurements for Al³⁺ Detection
Equipment:
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Dilute the sensor stock solution to the desired working concentration (e.g., 10 µM) in the chosen solvent system.[5]
-
Place the diluted sensor solution in a quartz cuvette and record its initial fluorescence spectrum (this will be your blank or F₀). The excitation wavelength for P1 is 370 nm, with an emission maximum observed around 470 nm.[5]
-
To the cuvette, add increasing concentrations of the Al³⁺ stock solution.
-
After each addition, gently mix the solution and allow it to incubate for a short period (e.g., 1-5 minutes) to ensure complete complexation.
-
Record the fluorescence spectrum after each addition of Al³⁺. A significant increase in fluorescence intensity should be observed.[5]
-
For selectivity studies, add solutions of other metal ions at the same concentration as the maximum Al³⁺ concentration used to separate solutions of the sensor and compare the fluorescence response.[5]
Diagrams
Signaling Pathway
Caption: Turn-on fluorescence mechanism via CHEF.
Experimental Workflow
Caption: Workflow for Al³⁺ detection using the sensor.
References
- 1. ias.ac.in [ias.ac.in]
- 2. A novel highly selective colorimetric sensor for aluminum (III) ion using Schiff base derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. internationaljournalssrg.org [internationaljournalssrg.org]
- 6. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 7. 2-Hydroxynaphthalene based acylhydrazone as a turn-on fluorescent chemosensor for Al3+ detection and its real sample applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 10. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journalijdr.com [journalijdr.com]
Application Notes and Protocols for Ratiometric Fluorescent Probes Based on 3-Hydroxy-2-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of ratiometric fluorescent probes derived from 3-Hydroxy-2-naphthaldehyde. These probes are versatile tools for the selective detection of various analytes, including metal ions and changes in pH, with applications in environmental monitoring, cellular imaging, and drug development.
Principle of Operation
Ratiometric fluorescent probes based on this compound typically operate on the principle of a Schiff base condensation reaction. The hydroxyl and aldehyde groups of the this compound scaffold provide a reactive site for the facile synthesis of Schiff base ligands by reacting with various primary amines. This modularity allows for the tuning of the probe's selectivity and photophysical properties.
The sensing mechanism often involves processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Excited-State Intramolecular Proton Transfer (ESIPT). Upon binding to the target analyte, the electronic properties of the probe are altered, leading to a conformational change that modulates these photophysical processes. This results in a ratiometric change in the fluorescence emission, where the intensity of one emission band decreases while another increases. This ratiometric response allows for a self-calibrating measurement that is less susceptible to environmental factors and probe concentration, leading to more accurate and reliable quantification.
Applications
Ratiometric fluorescent probes derived from this compound have demonstrated significant potential in the detection of a variety of analytes.
-
Metal Ion Detection: These probes exhibit high sensitivity and selectivity for various metal ions, including but not limited to Al³⁺, Zn²⁺, Cu²⁺, and Fe³⁺. The specific metal ion detected is determined by the choice of the amine used in the Schiff base synthesis, which dictates the nature of the coordination site.
-
pH Sensing: The fluorescence properties of these probes can be highly sensitive to changes in the surrounding pH. Deprotonation or protonation of the hydroxyl group or the imine nitrogen can significantly alter the electronic structure and, consequently, the fluorescence emission, making them effective ratiometric pH indicators.
-
Anion Detection: Functionalization of the Schiff base ligand can also lead to probes capable of selectively detecting anions such as cyanide (CN⁻).
-
Bioimaging: The ability of these probes to function in aqueous environments and their sensitivity to biologically relevant analytes makes them suitable for fluorescence imaging of ions and pH changes within living cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for various ratiometric fluorescent probes based on naphthalene (B1677914) derivatives, including those structurally similar to this compound, to provide a comparative overview of their performance.
Table 1: Performance of Ratiometric Fluorescent Probes for Metal Ion Detection
| Probe Derivative (Precursor) | Target Analyte | Linear Range (μM) | Detection Limit (LOD) (μM) | Binding Constant (Kₐ) (M⁻¹) | Stoichiometry (Probe:Analyte) | Reference |
| 2-Hydroxy-1-naphthaldehyde Schiff Base | Al³⁺ | 0 - 6 | 0.0323 | - | 2:1 | [1] |
| 2-Hydroxy-1-naphthaldehyde Schiff Base | Cu²⁺ | - | 4.56 | - | 1:1 | [2] |
| 2-Hydroxy-1-naphthaldehyde Schiff Base | Ni²⁺ | - | 2.68 | - | 1:1 | [2] |
| 3-Hydroxy-2-naphthoic hydrazide | Al³⁺ | - | 1.9 | - | - | [3] |
| Fused Isoindole-Imidazole Schiff Base | Zn²⁺ | - | 0.073 | 3 x 10⁴ | 1:1 | [4] |
| Salicylaldehyde-based Schiff Base | Zn²⁺ | - | 0.0059 | 3.78 x 10⁶ | 1:1 | [5] |
Table 2: Performance of Ratiometric Fluorescent Probes for Anion and pH Sensing
| Probe Derivative (Precursor) | Target Analyte | Linear Range | pKₐ | Response Time | Reference |
| 3-Hydroxy-2-naphthoic hydrazide | CN⁻ | - | - | Rapid | [3] |
| 6-hydroxy-2-naphthaldehyde derivative | pH | 7.60 - 10.00 | 8.85 ± 0.04 | - | [6] |
| Pyrene-1-carboxaldehyde and 3,4-dihydroxybenzaldehyde (B13553) derivative | pH | < 6.0 and > 9.5 | 4.69 and 10.40 | - | [7] |
Experimental Protocols
General Synthesis of a this compound Based Schiff Base Probe
This protocol describes a general method for the synthesis of a Schiff base fluorescent probe from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, ethylenediamine, or a functionalized amine)
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
-
To this solution, add a solution of the chosen primary amine (1 mmol for a 1:1 reaction, or 0.5 mmol of a diamine for a 2:1 reaction) in 10 mL of absolute ethanol dropwise with continuous stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a condenser and reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting Schiff base product, which is often a colored solid, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
References
- 1. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 2. 2-hydroxy-1- Naphthaldehyde Based Colorimetric Probe for the Simultaneous Detection of Bivalent Copper and Nickel with High Sensitivity and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-2-naphthoic hydrazide as a probe for fluorescent detection of cyanide and aluminium ions in organic and aquo-organic media and its application in food and pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Synthesis and Properties of a pH Fluorescent Probe with Dual-Responsive Ranges [journal-n.scnu.edu.cn]
Troubleshooting & Optimization
Purification techniques for 3-Hydroxy-2-naphthaldehyde without vacuum distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Hydroxy-2-naphthaldehyde without the use of vacuum distillation. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common non-vacuum distillation methods for purifying this compound?
A1: The most common and effective methods for purifying this compound without vacuum distillation are recrystallization, column chromatography, and solvent washing via bisulfite adduct formation. The choice of method depends on the impurity profile, required purity, and scale of the purification.
Q2: What are the typical impurities encountered in the synthesis of this compound?
A2: Common impurities can include unreacted starting materials such as 2-naphthol, side products from the formylation reaction (e.g., isomers like 1-hydroxy-2-naphthaldehyde), and polymeric materials. The specific impurities will depend on the synthetic route employed.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase for this compound is a mixture of hexane (B92381) and ethyl acetate (B1210297). Visualization can be achieved under UV light (254 nm) or by using a staining agent such as p-anisaldehyde, which is effective for visualizing aldehydes and phenols.
Q4: What purity levels can be expected from these purification techniques?
A4: Purity levels can vary depending on the chosen method and the initial purity of the crude product. Recrystallization can typically yield purities of 92-96%.[1] Column chromatography can achieve higher purities, often in the range of 96-99%.[1]
Troubleshooting Guides
Recrystallization
Q: My this compound is not crystallizing from the solution.
A: This is a common issue that can arise from several factors:
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Too much solvent: The concentration of the compound may be too low for crystals to form.
-
Solution: Try to evaporate some of the solvent to increase the concentration of your product and then allow the solution to cool again.
-
-
Supersaturation: The solution may be supersaturated, requiring a nucleation site to initiate crystallization.
-
Solution: Introduce a seed crystal of pure this compound. Alternatively, gently scratch the inside of the flask with a glass rod to create nucleation sites.
-
-
Inappropriate solvent: The chosen solvent may not be ideal for your compound.
-
Solution: If using a single solvent like ethanol, try adding a co-solvent (anti-solvent) like water dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly.
-
Q: The product is "oiling out" instead of forming crystals.
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities present.
-
Solution 1: Re-heat the solution to dissolve the oil and add a small amount of a more appropriate solvent to lower the saturation point. Allow the solution to cool very slowly.
-
Solution 2: Consider using a different solvent system with a lower boiling point.
-
Solution 3: The presence of impurities can lower the melting point of the mixture. A preliminary purification step, such as a quick filtration through a plug of silica (B1680970), might be necessary before recrystallization.
Column Chromatography
Q: The separation of this compound from impurities on the column is poor.
A: Poor separation can be due to several factors related to the column setup and mobile phase.
-
Incorrect mobile phase polarity: If the solvent is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the compounds may not move down the column.
-
Solution: Optimize the mobile phase composition by running TLCs with different solvent ratios of hexane and ethyl acetate. A good starting point is a gradient from 5:1 to 2:1 hexane:ethyl acetate.[1]
-
-
Column overloading: Too much crude material has been loaded onto the column.
-
Solution: Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of silica gel should be 50-100 times the weight of the crude material.
-
-
Poorly packed column: Channels or cracks in the silica gel will lead to uneven flow and poor separation.
-
Solution: Ensure the silica gel is packed uniformly. Using a slurry packing method can help avoid air bubbles and cracks.
-
Q: The compound is streaking or tailing on the TLC plate and the column.
A: Tailing is often an issue with polar compounds like phenols on silica gel.
-
Solution: Add a small amount of a polar modifier to your mobile phase, such as 1% acetic acid or triethylamine, depending on the nature of your compound and impurities. For a phenolic compound like this compound, a small amount of acetic acid can often improve the peak shape.
Solvent Washing (Bisulfite Adduct Formation)
Q: The yield of the purified aldehyde is low after regeneration from the bisulfite adduct.
A: Low recovery can be due to incomplete formation of the adduct or incomplete regeneration of the aldehyde.
-
Incomplete adduct formation: The reaction between the aldehyde and sodium bisulfite is an equilibrium.
-
Solution: Ensure you are using a freshly prepared, saturated solution of sodium bisulfite. Allow sufficient time for the reaction to occur with vigorous stirring.
-
-
Incomplete regeneration: The hydrolysis of the bisulfite adduct requires basic conditions.
-
Solution: Ensure the pH of the aqueous layer is sufficiently high (pH > 10) during the regeneration step. Use a strong base like sodium hydroxide (B78521) and monitor the pH.
-
Q: A solid has formed at the interface of the organic and aqueous layers during extraction.
A: This can sometimes happen if the bisulfite adduct has limited solubility in the aqueous phase.
-
Solution: Add more water to the separatory funnel to dissolve the solid adduct. If the solid persists, it may be necessary to filter the entire mixture to isolate the adduct, which can then be washed and from which the aldehyde can be regenerated.
Quantitative Data Summary
| Purification Technique | Typical Solvents/Reagents | Purity Achieved | Recovery Yield | Key Parameters |
| Recrystallization | Ethanol, Ethanol/Water | 92-96%[1] | 70-85%[1] | Solvent choice, cooling rate, concentration. |
| Column Chromatography | Silica gel, Hexane/Ethyl Acetate | 96-99%[1] | 80-95%[1] | Stationary phase, mobile phase gradient, column packing. |
| Solvent Washing | Sodium Bisulfite, Methanol, Water, NaOH | >95% (for aldehydes in general) | >90% (for aldehydes in general) | pH control, reaction time, extraction efficiency. |
Experimental Protocols
Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly and persistently cloudy.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, do not disturb the flask during this period.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system by running TLC plates of the crude material. A good starting point for the mobile phase is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into a glass column and allow the silica to settle, ensuring a flat and uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds. A gradient from 5:1 to 2:1 hexane:ethyl acetate is often effective.[1]
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Solvent Washing via Bisulfite Adduct Formation
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Adduct Formation: Dissolve the crude this compound in methanol. Add a saturated aqueous solution of sodium bisulfite and stir the mixture vigorously for at least one hour.
-
Extraction of Impurities: Transfer the mixture to a separatory funnel. Add an equal volume of water and an organic solvent like diethyl ether or ethyl acetate. Shake the funnel and separate the layers. The bisulfite adduct of the aldehyde will be in the aqueous layer, while non-aldehydic impurities will be in the organic layer. Discard the organic layer.
-
Wash Aqueous Layer: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.
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Regeneration of Aldehyde: To the aqueous layer containing the bisulfite adduct, add a fresh portion of organic solvent. Slowly add a concentrated solution of sodium hydroxide with stirring until the solution is strongly basic (pH > 10).
-
Extraction of Pure Aldehyde: Shake the separatory funnel to extract the regenerated this compound into the organic layer. Separate the layers and collect the organic phase.
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Final Workup: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified product.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound by solvent washing.
References
Technical Support Center: 3-Hydroxy-2-naphthaldehyde Synthesis
Welcome to the technical support center for the synthesis of 3-Hydroxy-2-naphthaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions. Low yield is a common challenge in the formylation of 2-naphthol (B1666908), and this guide provides detailed, question-and-answer-based solutions to frequently encountered problems.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The synthesis of this compound from 2-naphthol is typically achieved through electrophilic aromatic substitution, a process known as formylation. The most common methods are the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions. Each method has distinct advantages and disadvantages regarding yield, regioselectivity, and reaction conditions.
Q2: Why are formylation reactions of 2-naphthol, particularly the Reimer-Tiemann reaction, often associated with low yields?
A2: The Reimer-Tiemann reaction, while a classic method, is notorious for low yields for several reasons.[1][2][3] A primary issue is the biphasic nature of the reaction system (an aqueous hydroxide (B78521) solution and an organic chloroform (B151607) phase), which leads to insufficient mass transfer between the reagents.[1][3][4] Additionally, the reactive intermediate, dichlorocarbene, can participate in side reactions, and the harsh basic conditions can lead to product degradation or resin formation.[5]
Q3: Which synthetic method generally offers the best regioselectivity for ortho-formylation of phenols and naphthols?
A3: The Duff reaction is particularly noted for its high ortho-selectivity when formylating phenols.[6][7] Formylation occurs preferentially at the position ortho to the hydroxyl group.[6] Another highly regioselective method involves the use of magnesium chloride, triethylamine, and paraformaldehyde, which gives exclusively ortho-formylation of phenols and naphthols.[8][9]
Q4: How can I effectively monitor the progress of my formylation reaction?
A4: The progress of the reaction should be monitored to ensure it has gone to completion and to avoid the formation of byproducts from prolonged reaction times.[8] The most common methods are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[5] These techniques allow for the visualization of the consumption of the starting material (2-naphthol) and the formation of the product.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and provides actionable solutions.
Issue 1: Low Yield in the Reimer-Tiemann Reaction
Q: My Reimer-Tiemann reaction is giving a yield below 40%. What are the common causes and how can I improve it?
A: Low yields in the Reimer-Tiemann reaction are a well-documented issue.[1][3] The primary culprits are poor mixing between the aqueous and organic phases, side reactions, and harsh reaction conditions.
Troubleshooting Steps:
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Improve Phase Mixing: Since hydroxides are not readily soluble in chloroform, the reaction is biphasic.[4] To improve the interaction between reactants:
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Vigorous Stirring: Ensure the reaction mixture is stirred as vigorously as possible to create an emulsion.
-
Phase-Transfer Catalysts: The use of tertiary ammonium (B1175870) salts can facilitate the transfer of reactants across the phase boundary.[10]
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Co-solvents: Employing an emulsifying agent like 1,4-dioxane (B91453) or using aqueous ethanol (B145695) as a solvent can create a more homogeneous solution.[4][10][11]
-
-
Control Reaction Temperature: The reaction can be highly exothermic once initiated.[3][4]
-
Optimize Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. A typical protocol uses approximately 0.69 moles of β-naphthol, 5 moles of sodium hydroxide, and 1.1 moles of chloroform.[12][13]
Comparison of Common Formylation Methods
| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Reimer-Tiemann | 2-Naphthol, Chloroform (CHCl₃), Strong Base (e.g., NaOH) | 38-48%[12][13] | Uses readily available reagents; single-step process. | Often low yields[1][3]; biphasic system requires vigorous mixing[4]; harsh conditions. |
| Duff Reaction | 2-Naphthol, Hexamethylenetetramine (HMTA), Acid (e.g., TFA, boric acid) | Variable, often inefficient[6] | High ortho-selectivity[6][7]; avoids harsh bases. | Can be inefficient[6]; may require tedious work-up.[7] |
| Vilsmeier-Haack | 2-Naphthol, Vilsmeier Reagent (e.g., POCl₃/DMF) | Up to 77% (on other substrates)[14] | Milder conditions than Reimer-Tiemann; good for electron-rich arenes.[15] | The Vilsmeier reagent is a weak electrophile[14][16]; requires anhydrous conditions. |
| MgCl₂/Et₃N Method | 2-Naphthol, MgCl₂, Triethylamine (Et₃N), Paraformaldehyde | Good to excellent yields[9] | High ortho-selectivity[8][9]; simple and efficient.[8] | Requires specific reagent combination. |
Issue 2: Formation of Resins and Byproducts
Q: My reaction mixture is turning into a dark, tarry resin, making purification difficult and lowering my yield. How can I prevent this?
A: Resin formation is typically caused by polymerization or degradation of the starting material or product under harsh conditions, such as high temperatures or high acid/base concentrations.[5]
Troubleshooting Steps:
-
Temperature Control: Overheating is a primary cause of resinification. Maintain the lowest effective temperature for the reaction.[5] For the Reimer-Tiemann reaction, control the addition rate of chloroform to maintain only a gentle reflux.[12][13]
-
Milder Catalysts: In acid-catalyzed reactions like the Duff reaction, a milder acid may reduce the rate of polymerization.[5]
-
Slow Reagent Addition: Add the formylating agent (e.g., chloroform, paraformaldehyde) slowly to the solution of the naphthol to maintain a low concentration of reactive intermediates and control the reaction's exothermicity.[5]
Issue 3: Difficulties in Product Purification
Q: I am experiencing significant product loss during the work-up and purification steps. What are the best practices for isolating this compound?
A: Product loss during isolation is a common problem that can drastically reduce the final yield.
Troubleshooting Steps:
-
Work-up Procedure: After acidification, the crude product often separates as a dark oil.[13]
-
Purification Method:
-
Distillation: Vacuum distillation can be an effective method for purification. However, it's crucial to use a lower pressure to avoid thermal decomposition.[13] Boiling points have been reported as 163–166°C at 8 mm Hg and 139–142°C at 4 mm Hg.[13]
-
Recrystallization: This is a common and effective method. Ethanol is a frequently used solvent for recrystallizing the product.[12][13] Choosing the right solvent system is critical to minimize product loss.
-
Experimental Protocols
Protocol 1: Reimer-Tiemann Synthesis of 2-Hydroxy-1-naphthaldehyde
This protocol is adapted from a procedure in Organic Syntheses.[13] Note: This procedure synthesizes the isomer 2-hydroxy-1-naphthaldehyde, but the principles are directly applicable.
Materials:
-
β-Naphthol (100 g, 0.69 mol)
-
95% Ethanol (300 g)
-
Sodium Hydroxide (200 g, 5 mol)
-
Water (415 g)
-
Chloroform (131 g, 1.1 mol)
-
Hydrochloric Acid (conc.)
Procedure:
-
In a 2-L three-necked round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place the β-naphthol and 95% ethanol.
-
Start the stirrer and rapidly add a solution of sodium hydroxide in water.
-
Heat the solution to 70–80°C on a steam bath.
-
Begin the dropwise addition of chloroform. The rate of addition should be controlled to maintain a gentle reflux. The reaction is often indicated by the formation of a deep blue color.[13] Once initiated, further heating is typically unnecessary.[12][13]
-
After all the chloroform has been added (approx. 1-1.5 hours), continue stirring for an additional hour.
-
Remove the ethanol and excess chloroform by distillation from a steam bath.
-
Cool the residue and add concentrated hydrochloric acid dropwise with good stirring until the mixture is acidic to Congo red paper.
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The product will separate as a dark oil. Separate the oil and wash it several times with hot water.
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Purify the crude product by vacuum distillation followed by recrystallization from ethanol. The expected yield is in the range of 38–48%.[12][13]
Visualizations
Reaction Mechanism and Workflow Diagrams
Caption: Key steps in the Reimer-Tiemann reaction mechanism.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Decision tree for selecting a suitable formylation method.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. lookchem.com [lookchem.com]
- 11. researchgate.net [researchgate.net]
- 12. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 15. ijpcbs.com [ijpcbs.com]
- 16. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Stability issues and proper storage of 3-Hydroxy-2-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability issues and proper storage of 3-Hydroxy-2-naphthaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research material.
Stability and Storage Overview
This compound is a yellow to brown crystalline solid that is known to be sensitive to environmental factors.[1] Proper handling and storage are crucial to prevent degradation, which can impact experimental outcomes. The primary stability concerns for this compound are oxidation, photochemical degradation, and thermal stress.[1] It is recommended to store the compound under an inert atmosphere to mitigate these risks.[1]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term storage, this compound should be kept in a tightly sealed container, under an inert atmosphere such as nitrogen or argon, at a refrigerated temperature of 2-8°C.[2][3] It is also crucial to protect it from light.[4]
Q2: I've noticed the color of my this compound has darkened from yellow to brown. What does this indicate?
A2: A color change from yellow to brown is a common indicator of degradation, likely due to oxidation or exposure to light.[1] The aldehyde functional group is susceptible to oxidation, which can be accelerated by air and light.[1] It is advisable to use a fresh, properly stored batch for sensitive experiments if significant color change is observed.
Q3: Can I store this compound at room temperature?
A3: While the compound may be stable for short periods at room temperature, long-term storage at ambient conditions is not recommended due to the increased risk of thermal degradation and oxidation.[1] For maintaining the purity and stability of the compound, refrigerated storage is essential.
Q4: My this compound solution appears cloudy or has formed a precipitate. What could be the cause?
A4: Cloudiness or precipitation in a solution of this compound can be due to several factors. The compound has limited solubility in water and may precipitate if the solvent polarity is not optimal.[1] Degradation products may also be less soluble and precipitate out of the solution. Ensure you are using a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), where it demonstrates good solubility.[1]
Q5: What are the potential degradation pathways for this compound?
A5: The primary degradation pathways for this compound are expected to be:
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Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid (3-hydroxy-2-naphthoic acid). This is a common degradation route for aldehydes, especially when exposed to air.[1]
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Photodegradation: Exposure to light, particularly UV light, can lead to complex photochemical reactions, resulting in the formation of various degradation products.[1]
-
Thermal Degradation: Elevated temperatures can accelerate both oxidation and other decomposition reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (Yellow to Brown) | Oxidation due to air exposure; Photodegradation from light exposure. | Store the compound under an inert atmosphere (e.g., nitrogen) and in an amber vial or a light-protected container. For future use, handle the compound quickly and minimize exposure to ambient air and light. |
| Precipitation in Solution | Poor solubility in the chosen solvent; Formation of insoluble degradation products. | Verify the solubility of this compound in your solvent system. Consider using a more suitable solvent like DMSO. If degradation is suspected, prepare a fresh solution from a properly stored solid. |
| Inconsistent Experimental Results | Degradation of the compound leading to lower purity and reactivity. | Use a fresh, properly stored batch of this compound. It is advisable to periodically check the purity of your stock material using techniques like HPLC. |
| Solid Material Appears Clumpy or Fused | Exposure to moisture or elevated temperatures close to its melting point (98°C).[1] | Store in a desiccator within a refrigerator to minimize moisture exposure. Ensure the storage temperature remains consistently within the recommended 2-8°C range. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol outlines the conditions for a forced degradation study to understand the stability profile of this compound under various stress conditions.
1. Acidic and Basic Hydrolysis:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
- For acidic hydrolysis, treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
- For basic hydrolysis, treat the stock solution with 0.1 M NaOH and heat at 60°C for a similar time course.
- At each time point, withdraw a sample, neutralize it, and dilute with the mobile phase for HPLC analysis.
2. Oxidative Degradation:
- Treat the stock solution with a 3% solution of hydrogen peroxide (H₂O₂).
- Keep the solution at room temperature and monitor at various time points (e.g., 2, 4, 8, 24 hours).
- Dilute the samples with the mobile phase for HPLC analysis.
3. Thermal Degradation:
- Store the solid compound in an oven at a controlled temperature (e.g., 60°C).
- At specified time intervals, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.
4. Photolytic Degradation:
- Expose a solution of the compound to a photostability chamber with a controlled light source (e.g., UV and visible light).
- Analyze samples at different time points by HPLC.
Protocol 2: Stability-Indicating HPLC Method (Example)
This is a general guideline for developing an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended for method development).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Visualizing Stability and Degradation Pathways
Logical Workflow for Troubleshooting Stability Issues
References
Minimizing byproduct formation in 3-Hydroxy-2-naphthaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 3-Hydroxy-2-naphthaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve yield and purity.
Issue 1: Low Yield of this compound
A low yield of the desired product is a frequent challenge. Several factors can contribute to this issue, from reaction conditions to workup procedures.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | For the Reimer-Tiemann reaction, maintain a temperature of 60-70°C. Higher temperatures can lead to the formation of undesirable resinous byproducts. For the Vilsmeier-Haack reaction, the temperature can range from below 0°C to 80°C depending on substrate reactivity.[1] A lower temperature is generally preferred to minimize side reactions. |
| Incorrect Stoichiometry of Reagents | Carefully measure and use the correct molar ratios of reactants. In the Reimer-Tiemann reaction, an excess of chloroform (B151607) is typically used. |
| Presence of Water in Reagents or Solvents | Use anhydrous solvents, especially in the Vilsmeier-Haack and Duff reactions. Ensure starting materials are thoroughly dried before use, as moisture can deactivate reagents. |
| Inefficient Mixing in Biphasic Reactions | The Reimer-Tiemann reaction is often carried out in a biphasic system.[2][3][4][5] Vigorous stirring or the use of a phase-transfer catalyst is crucial to ensure efficient reaction between the aqueous and organic phases.[2][3][4] |
| Decomposition of Product | If you observe that your reaction begins decomposing before the starting material is consumed, consider quenching it early. Proceed to workup immediately, if possible. Otherwise, keep the solution cold until you can perform the workup.[6] |
| Product Loss During Workup and Purification | Ensure complete extraction of the product from the aqueous layer. During recrystallization, use a minimal amount of hot solvent to avoid product loss. When performing chromatography, select an appropriate solvent system to ensure good separation and recovery. |
Issue 2: Formation of Significant Amounts of the 1-Hydroxy-4-naphthaldehyde Isomer
The formation of the undesired para-isomer is a common byproduct issue, particularly in reactions that are not highly regioselective.
| Potential Cause | Recommended Solution |
| Reaction Method | The Reimer-Tiemann reaction can produce a mixture of ortho and para isomers.[3][7] The Duff reaction generally shows a strong preference for ortho-formylation.[8][9] The Vilsmeier-Haack reaction's regioselectivity can be influenced by steric and electronic effects.[1] |
| Reaction Conditions Favoring Para-Substitution | In the Reimer-Tiemann reaction, the presence of cyclodextrins can increase the yield of the para-formylated product.[9] Avoid these additives if the ortho-isomer is the desired product. |
| Steric Hindrance at the Ortho Position | If the starting 2-naphthol (B1666908) is substituted at the 1-position, formylation will be directed to other positions, potentially favoring the 4-position. |
Issue 3: Formation of Tar/Polymeric Byproducts
The appearance of a dark, tarry substance in the reaction mixture indicates the formation of polymeric byproducts, which can complicate purification and reduce the yield of the desired aldehyde.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Elevated temperatures, particularly in the Reimer-Tiemann reaction, can promote the formation of resinous materials.[10] Carefully control the reaction temperature and avoid overheating. |
| Prolonged Reaction Time | Extended reaction times can lead to the degradation of the product and the formation of polymers. Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction once the starting material is consumed. |
| Presence of Impurities in Starting Materials | Impurities in the 2-naphthol or other reagents can act as catalysts for polymerization. Use purified starting materials. |
| Incorrect pH during Workup | Ensure the pH is controlled during the workup process. For the Reimer-Tiemann reaction, acidification is a critical step to liberate the product. |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: Which synthetic method provides the highest yield of this compound with minimal byproducts?
The Duff reaction is often preferred for the ortho-formylation of phenols and tends to give a higher regioselectivity for the desired 2-hydroxy-1-naphthaldehyde (B42665) compared to the Reimer-Tiemann reaction.[8][9] The Vilsmeier-Haack reaction is also a viable method, and its efficiency depends on the specific substrate and reaction conditions.[11] The Reimer-Tiemann reaction, while classic, often suffers from lower yields and the formation of the para-isomer.[3][7]
Q2: What is the primary byproduct in the Reimer-Tiemann synthesis of this compound, and how can it be minimized?
The primary byproduct is the positional isomer, 1-hydroxy-4-naphthaldehyde. To minimize its formation, it is crucial to control the reaction conditions. Using a non-polar solvent and maintaining a lower reaction temperature can favor the formation of the ortho-isomer.
Q3: How can I effectively purify this compound from the reaction mixture?
Purification can typically be achieved through a combination of techniques. After the initial workup to remove unreacted starting materials and inorganic salts, the crude product can be purified by:
-
Recrystallization: Using a suitable solvent system, such as ethanol-water, can yield pure crystalline product.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography using an appropriate eluent (e.g., a mixture of hexane (B92381) and ethyl acetate) is effective.
-
Steam Distillation: This technique can be used to remove volatile impurities and the unreacted starting material, 2-naphthol.[12][13]
Q4: What is the role of the base in the Reimer-Tiemann reaction?
The base, typically sodium hydroxide (B78521) or potassium hydroxide, has two main roles. First, it deprotonates the chloroform to generate the highly reactive dichlorocarbene (B158193) intermediate.[2] Second, it deprotonates the hydroxyl group of the 2-naphthol to form the more nucleophilic naphthoxide ion, which then attacks the dichlorocarbene.[2]
Q5: Are there any safety precautions to consider during these syntheses?
Yes, several safety precautions are essential:
-
Chloroform (used in the Reimer-Tiemann reaction) is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
Phosphorus oxychloride (used in the Vilsmeier-Haack reaction) is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.
-
Strong bases like sodium hydroxide are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reactions can be exothermic, so proper temperature control is necessary to prevent runaway reactions. [4]
Experimental Protocol: Optimized Reimer-Tiemann Synthesis
This protocol is designed to improve the yield and minimize byproduct formation in the synthesis of this compound.
Materials:
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl, concentrated)
-
Dichloromethane (B109758) (DCM) or Diethyl ether for extraction
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 2-naphthol in ethanol.
-
Addition of Base: While stirring, add a concentrated aqueous solution of sodium hydroxide to the flask.
-
Heating: Gently heat the mixture to 60-65°C in a water bath.
-
Addition of Chloroform: Add chloroform dropwise from the dropping funnel over a period of 1-1.5 hours, maintaining a gentle reflux.[12] The reaction mixture will typically develop a deep color.
-
Reaction Monitoring: After the addition is complete, continue stirring at the same temperature for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess chloroform and ethanol by rotary evaporation.
-
Carefully acidify the remaining aqueous solution with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper. This will precipitate the crude product.
-
Extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.
-
-
Purification:
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a crystalline solid.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the optimized synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Troubleshooting [chem.rochester.edu]
- 7. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents [patents.google.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
Optimizing reaction conditions for Schiff base formation with 3-Hydroxy-2-naphthaldehyde
Technical Support Center: Schiff Base Formation with 3-Hydroxy-2-naphthaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the synthesis of Schiff bases using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for Schiff base formation with this compound?
A1: The reaction involves the nucleophilic addition of a primary amine to the carbonyl group of this compound, forming an unstable carbinolamine intermediate. This intermediate then undergoes dehydration, typically acid-catalyzed, to yield the stable imine, or Schiff base.[1] The presence of the hydroxyl group on the naphthaldehyde ring can influence the electronic properties and reactivity of the carbonyl group.
Q2: What types of primary amines are typically used in this reaction?
A2: A wide variety of aliphatic and aromatic primary amines can be used. The choice of amine is dictated by the desired properties of the final Schiff base. Common examples include substituted anilines, alkylamines, and diamines, which have been used to create ligands for metal complexes with diverse applications.[2][3]
Q3: Which solvents are recommended for this reaction?
A3: Ethanol (B145695) and methanol (B129727) are the most commonly used solvents due to their ability to dissolve the reactants and the ease of product precipitation upon cooling.[4][5][6] Other solvents like DMF, DMSO, toluene, and even solvent-free conditions (grinding) have also been successfully employed, depending on the solubility of the specific amine reactant.[7][8]
Q4: Is a catalyst necessary for the reaction?
A4: While the reaction can proceed without a catalyst, it is often slow. The addition of a few drops of a mild acid catalyst, such as glacial acetic acid, is common practice to accelerate the dehydration step and increase the reaction rate, leading to higher yields in shorter times.[9][10][11]
Q5: What are the optimal temperature and reaction times?
A5: Reaction conditions can vary significantly. Many procedures utilize refluxing in solvents like ethanol for a period of 2 to 8 hours.[5][10] Microwave-assisted synthesis has emerged as a green chemistry approach, often reducing reaction times to a mere 5-10 minutes.[10][12] The optimal time and temperature should be determined empirically for each specific set of reactants.
Q6: How can the progress of the reaction be monitored?
A6: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, the disappearance of the reactants and the appearance of the product spot can be visualized.[12]
Q7: What are the common methods for purifying the synthesized Schiff base?
A7: The most common purification method is recrystallization, often from hot ethanol or methanol.[4][5] The product typically precipitates as a crystalline solid upon cooling. Washing the collected crystals with a cold solvent, such as ethanol or diethyl ether, helps remove soluble impurities.[9][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction | Extend the reflux time or gently increase the reaction temperature. Ensure an acid catalyst (e.g., glacial acetic acid) has been added.[9][10][11] |
| Unsuitable Solvent | The reactants may not be sufficiently soluble. Try a different solvent system such as methanol, DMF, or a mixture of solvents.[7] In some cases, solvent-free grinding may be effective.[8] | |
| Reactant Degradation | Use fresh, high-purity this compound and amine. Ensure solvents are dry if reactants are sensitive to moisture. | |
| Formation of Side Products/Impurities | High Reaction Temperature | Excessively high temperatures can lead to decomposition or side reactions. Reduce the temperature and monitor the reaction closely by TLC. |
| Presence of Water | Water can hydrolyze the imine bond, reducing the yield. While not always critical, using anhydrous solvents can be beneficial for sensitive substrates. | |
| Difficulty in Product Isolation | Product is soluble in the reaction solvent | If the product does not precipitate upon cooling, try adding a non-polar co-solvent (e.g., water or hexane) to induce precipitation, or remove the solvent under reduced pressure. |
| Product forms an oil instead of a solid | Oiling out can occur if the product is impure or the cooling process is too rapid. Try scratching the inside of the flask to induce crystallization or attempt recrystallization from a different solvent system. |
Data on Reaction Parameters
Table 1: Effect of Solvent on Schiff Base Formation
| Solvent | Typical Conditions | Observations | Reference |
| Ethanol | Reflux, 2-4 hours | Good for many reactions; product often precipitates on cooling. | [4][5] |
| Methanol | Reflux, 3 hours | Similar to ethanol, effective for recrystallization. | [12] |
| DMF / DMSO | Room Temp. or gentle heating | Useful for poorly soluble amines. | [7][12] |
| Toluene | Reflux with Dean-Stark | Aids in removing water, driving the equilibrium. | [7] |
| Solvent-free | Grinding, Room Temp. | An environmentally friendly "green" alternative. | [8] |
Table 2: Common Catalysts
| Catalyst | Amount | Purpose | Reference |
| Glacial Acetic Acid | 2-5 drops | Catalyzes the dehydration of the carbinolamine intermediate. | [9][10][11] |
| Sulfuric Acid (conc.) | 2-3 drops | A stronger acid catalyst, used less commonly. | |
| None | N/A | Reaction may proceed, but often requires longer times or higher temperatures. |
Experimental Protocols
Protocol 1: General Conventional Synthesis
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of ethanol (e.g., 20 mL).
-
Amine Addition: In a separate beaker, dissolve 1.0 equivalent of the primary amine in a minimal amount of ethanol. Add this solution dropwise to the stirred aldehyde solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.[4]
-
Reaction: Equip the flask with a condenser and reflux the mixture with constant stirring for 3-4 hours. Monitor the reaction progress using TLC.[5]
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Further cooling in an ice bath may be necessary to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove residual impurities.[9]
-
Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a moderate temperature (e.g., 50 °C).[4]
Protocol 2: Microwave-Assisted Synthesis
-
Mixing: In a microwave synthesis vessel, combine 1.0 equivalent of this compound and 1.0 equivalent of the primary amine.
-
Solvent: Add a minimal amount of a suitable solvent, such as methanol (e.g., 1-3 mL).[12]
-
Irradiation: Place the vessel in a microwave reactor and irradiate for 5-10 minutes at a suitable temperature and power setting (parameters to be optimized for the specific reactants).[10]
-
Isolation & Purification: After cooling, collect the resulting solid product by filtration and recrystallize from a suitable solvent like hot methanol.[12]
Visual Guides
Caption: General workflow for conventional Schiff base synthesis.
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. schiff bases synthesis: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde [jmchemsci.com]
- 5. researchpublish.com [researchpublish.com]
- 6. ub.edu [ub.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ionicviper.org [ionicviper.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. juniperpublishers.com [juniperpublishers.com]
Troubleshooting fluorescence quenching in 3-Hydroxy-2-naphthaldehyde probes
Welcome to the technical support center for 3-Hydroxy-2-naphthaldehyde-based fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound probe is showing significantly weaker fluorescence than expected. What are the primary causes?
A weak or quenched fluorescence signal can arise from several factors related to the probe's chemical environment and handling. The most common issues include suboptimal pH, solvent effects, probe aggregation at high concentrations, the presence of quenching agents, and photobleaching.[1][2][3] A systematic approach to troubleshooting is the most effective way to identify and resolve the problem.
Q2: How does the solvent environment impact the fluorescence of my probe?
The fluorescence of this compound is highly sensitive to the solvent environment.[4][5] In polar, protic solvents (like alcohols or water), the formation of intermolecular hydrogen bonds can create non-radiative decay pathways, leading to a decrease in fluorescence quantum yield.[4] Conversely, in nonpolar or aprotic solvents, the probe typically exhibits stronger fluorescence.[6] The choice of solvent can significantly influence the excited-state intramolecular proton transfer (ESIPT) process, which is fundamental to the fluorescence of this molecule.[4][5]
Q3: Why is the pH of my buffer critical for the fluorescence signal?
The fluorescence of probes containing hydroxyl groups, such as this compound, can be highly pH-dependent.[3][7] Deprotonation of the hydroxyl group at higher pH values can alter the electronic structure of the molecule, often leading to a more fluorescent species.[3] Conversely, in acidic conditions, protonation can lead to fluorescence quenching.[3] It is crucial to operate within the optimal pH range for your specific probe and application. Some naphthaldehyde-based probes show stable fluorescence across a broad pH range, while others are sensitive to small changes.[6][8]
Q4: I'm observing that as I increase the concentration of my probe, the fluorescence intensity decreases. Why is this happening?
This phenomenon is likely due to aggregation-caused quenching (ACQ).[1][3] At high concentrations, the planar naphthalene (B1677914) structures can stack on top of each other, forming aggregates. These aggregates often have different photophysical properties and can be weakly fluorescent or non-fluorescent, leading to a decrease in the overall signal. This is also known as self-quenching.[2]
Q5: What are some common quenching agents I should be aware of in my samples?
Several substances can act as fluorescence quenchers. Dissolved molecular oxygen is a well-known collisional quencher.[1][7] Heavy atoms and certain metal ions (e.g., Cu²⁺, Fe³⁺) can also quench fluorescence through various mechanisms.[1][2][9] Additionally, components of your biological sample, such as tryptophan or heme groups, can quench the fluorescence of nearby probes.[10]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues with fluorescence quenching.
Issue 1: No or Very Weak Fluorescence Signal from the Start
If you are observing a very weak or non-existent signal from the moment you start your experiment, consider the following causes and solutions.
| Potential Cause | Troubleshooting Steps & Optimization |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on your fluorometer are correctly set for your this compound probe in the specific solvent you are using. Check that the detector gain is appropriately adjusted and slit widths are optimal.[2][11] |
| Suboptimal Probe Concentration | The probe concentration may be too low for detection or, conversely, too high, leading to aggregation-caused quenching (ACQ).[1][2] Perform a concentration titration to determine the optimal range. See Protocol 1 for details. |
| Inappropriate Buffer pH | The fluorescence of your probe may be highly pH-sensitive. Verify the optimal pH range for your probe and adjust the buffer accordingly.[3][7] See Protocol 2 for a pH optimization experiment. |
| Degradation of the Probe | The probe may have degraded due to improper storage or handling. Prepare fresh solutions from your stock. Store stock solutions protected from light and at a low temperature as recommended.[11] |
| Solvent-Induced Quenching | The solvent polarity or its ability to form hydrogen bonds may be quenching the fluorescence.[4][6] If your experiment allows, test the probe's fluorescence in a range of solvents with varying polarities to identify a more suitable medium. |
Issue 2: Fluorescence Signal Decreases Over Time
A signal that is initially present but diminishes during the measurement points towards photobleaching or a reaction occurring in the sample.
| Potential Cause | Troubleshooting Steps & Optimization |
| Photobleaching | Prolonged or high-intensity exposure to the excitation light can cause irreversible photochemical destruction of the fluorophore.[2][12] Reduce the excitation light intensity, decrease the exposure time for each measurement, and if possible, use an anti-photobleaching agent in your buffer.[12] |
| Presence of a Quencher | A substance in your sample could be causing dynamic (collisional) or static quenching.[9] Common quenchers include dissolved oxygen and certain metal ions.[1][7] Deoxygenate your solutions by bubbling with an inert gas like nitrogen or argon. If a specific quencher is suspected, see Protocol 3 to confirm its effect. |
| Probe Instability | The probe may be chemically unstable under your specific experimental conditions (e.g., reacting with other components in your sample). Ensure the probe is stable in your buffer over the time course of the experiment. |
Quantitative Data Summary
The fluorescence properties of this compound and its derivatives are highly dependent on the experimental conditions. The following tables summarize the general trends observed.
Table 1: Influence of Solvent on Fluorescence Properties
| Solvent Type | General Effect on Fluorescence | Rationale |
| Nonpolar / Aprotic (e.g., Hydrocarbons, THF, CHCl₃) | Higher Fluorescence Intensity | The intramolecularly hydrogen-bonded "closed" conformer is favored, which is typically more fluorescent.[4][6] |
| Polar / Protic (e.g., Water, Ethanol, Methanol) | Lower Fluorescence Intensity | Intermolecular hydrogen bonding with the solvent provides non-radiative decay pathways, reducing the quantum yield.[4] |
Table 2: Influence of pH on Fluorescence
| pH Condition | General Effect on Fluorescence | Rationale |
| Acidic to Neutral | Generally Lower Fluorescence | The hydroxyl group is protonated, which can lead to quenching.[3] |
| Basic / Alkaline | Generally Higher Fluorescence | Deprotonation of the hydroxyl group can increase the electron-donating ability and enhance fluorescence.[3] |
Experimental Protocols
Protocol 1: Optimizing Probe Concentration to Test for Aggregation-Caused Quenching (ACQ)
-
Objective: To determine the optimal probe concentration and to diagnose if high concentrations are causing self-quenching.
-
Methodology:
-
Prepare a high-concentration stock solution of the this compound probe in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions from the stock solution in your experimental buffer, ranging from nanomolar to micromolar concentrations (e.g., 10 nM to 50 µM).
-
Transfer the solutions to a suitable container for fluorescence measurement (e.g., cuvette or microplate).
-
Measure the fluorescence intensity of each dilution at the optimal excitation and emission wavelengths.
-
Plot the fluorescence intensity as a function of probe concentration.
-
-
Interpretation: The fluorescence intensity should initially increase linearly with concentration. If at higher concentrations the intensity plateaus or decreases, this is indicative of aggregation-caused quenching.[3] The optimal working concentration is within the linear range.
Protocol 2: Determining the Optimal pH Range
-
Objective: To find the pH at which the probe exhibits the strongest and most stable fluorescence signal.
-
Methodology:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 10).
-
Add a constant, final concentration of your probe to each buffer.
-
Incubate for a short period to allow for equilibration.
-
Measure the fluorescence intensity of each sample.
-
Plot the fluorescence intensity as a function of pH.
-
-
Interpretation: The plot will reveal the pH range in which your probe is most fluorescent. For subsequent experiments, use a buffer within this optimal range.[3]
Protocol 3: Identifying Potential Quenching Agents (Stern-Volmer Analysis)
-
Objective: To determine if a substance in your sample is acting as a dynamic or static quencher.
-
Methodology:
-
Prepare a series of solutions containing a constant concentration of your probe and varying concentrations of the suspected quenching agent. Include a control sample with no quencher.
-
Measure the fluorescence intensity of each solution (F). Also, measure the intensity of the probe-only solution (F₀).
-
Plot F₀/F versus the concentration of the quencher [Q].
-
-
Interpretation: A linear plot is indicative of a single quenching mechanism (either static or dynamic). The slope of the line is the Stern-Volmer quenching constant (Ksv), which indicates the efficiency of quenching. This analysis can confirm if a component of your sample is responsible for the reduced signal.[11][12]
Visualizations
Caption: Mechanisms of fluorescence quenching for naphthaldehyde probes.
Caption: A general experimental workflow for using fluorescence probes.
Caption: Troubleshooting decision tree for low fluorescence signals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 581-71-5 | Benchchem [benchchem.com]
- 6. Naphthaldehyde-based Schiff base dyes: aggregation-induced emission and high-contrast reversible mechanochromic luminescence - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QM00542E [pubs.rsc.org]
- 7. What are the factors that cause fluorescence quenching? | AAT Bioquest [aatbio.com]
- 8. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Sensitivity and Selectivity of 3-Hydroxy-2-naphthaldehyde Sensors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-2-naphthaldehyde-based sensors. The information is designed to address common challenges encountered during experimental procedures and to aid in the optimization of sensor performance.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and application of this compound sensors.
Issue 1: Low or No Fluorescence Signal from the Sensor
-
Question: I have synthesized my this compound-based Schiff base sensor, but I am observing a very weak or no fluorescence signal upon excitation. What could be the problem?
-
Answer: A weak or absent fluorescence signal can stem from several factors, ranging from the molecular design of the sensor to the experimental conditions. Here are some potential causes and troubleshooting steps:
-
Aggregation-Caused Quenching (ACQ): Many organic fluorophores, including some naphthaldehyde derivatives, suffer from ACQ in aqueous solutions or at high concentrations.
-
Recommendation: Try decreasing the concentration of your sensor. You can also experiment with different solvent systems, such as using a co-solvent like DMSO or ethanol (B145695) in your aqueous buffer to improve solubility and reduce aggregation.[1]
-
-
Inappropriate Excitation Wavelength: Ensure you are using the correct excitation wavelength for your specific sensor.
-
Recommendation: Record the UV-Vis absorption spectrum of your compound to determine the absorption maximum (λ_max). The optimal excitation wavelength is typically at or very near this λ_max.
-
-
Photoinduced Electron Transfer (PET) Quenching: In some sensor designs, a PET process can quench the fluorescence in the "off" state. The fluorescence is then "turned on" upon binding to the target analyte, which inhibits the PET process.[2][3]
-
Recommendation: This is an intended mechanism for "turn-on" probes. If you expect a signal in the absence of the analyte, your sensor might be designed to work in a "turn-off" mode, or there could be an issue with the synthesis that favors the quenched state.
-
-
pH of the Medium: The fluorescence of many Schiff bases is pH-dependent. Protonation or deprotonation of the imine nitrogen or hydroxyl group can significantly alter the electronic properties and, consequently, the fluorescence.[1][2][4]
-
Issue 2: Poor Selectivity and Interference from Other Analytes
-
Question: My sensor is responding to multiple ions/analytes, not just my target of interest. How can I improve its selectivity?
-
Answer: Achieving high selectivity is a common challenge in sensor design. Here are some strategies to enhance the selectivity of your this compound sensor:
-
Modification of the Receptor Site: The selectivity of a Schiff base sensor is primarily determined by the binding pocket created by the ligand.
-
Recommendation: Consider modifying the amine precursor used in the Schiff base condensation. Introducing different functional groups can alter the steric and electronic properties of the binding site, favoring coordination with the target analyte over others. For example, the use of different diamines or amino acids can create unique coordination geometries.
-
-
Control of Experimental Conditions: The selectivity of a sensor can sometimes be tuned by adjusting the experimental parameters.
-
Recommendation:
-
pH Adjustment: Different metal ions have different optimal pH ranges for complexation. By carefully controlling the pH of the medium, it may be possible to favor the binding of your target ion.[1]
-
Solvent System: The polarity of the solvent can influence the binding affinity and, therefore, the selectivity. Experiment with different solvent mixtures (e.g., varying ratios of water to organic co-solvent) to optimize selectivity.[2]
-
-
-
Competitive Binding Assays: To confirm selectivity, it is crucial to perform competitive binding experiments.
-
Recommendation: Test the sensor's response to the target analyte in the presence of a molar excess of potential interfering species.[5] This will provide a clear indication of the sensor's selectivity under more realistic conditions.
-
-
Issue 3: Sensor Instability and Degradation
-
Question: My sensor appears to be unstable, with the fluorescence signal changing over time even in the absence of the analyte. What could be causing this?
-
Answer: The stability of Schiff base sensors can be a concern, particularly due to the potential for hydrolysis of the imine bond.
-
Hydrolysis of the Imine Bond: The C=N bond in Schiff bases is susceptible to hydrolysis, especially in aqueous solutions and under acidic or basic conditions. This can lead to the breakdown of the sensor and a loss of signal.
-
Recommendation:
-
Structural Design: The stability of the imine bond can be enhanced through structural modifications. For instance, incorporating electron-withdrawing groups or creating a more conjugated system can increase stability.[6] Intramolecular hydrogen bonding can also contribute to stability.
-
pH Control: Operate the sensor in a pH range where the imine bond is most stable. This often corresponds to neutral or slightly alkaline conditions.
-
Freshly Prepared Solutions: Always use freshly prepared solutions of your sensor for experiments to minimize the effects of degradation over time.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism for "turn-on" fluorescence in this compound-based sensors for metal ions?
-
A1: A common mechanism is the Chelation-Enhanced Fluorescence (CHEF) effect.[7][8] In the free ligand, non-radiative decay pathways such as photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT) can quench the fluorescence.[2][8] Upon binding to a metal ion, the ligand's conformation becomes more rigid, which can inhibit these non-radiative processes and lead to a significant enhancement of the fluorescence intensity.[9]
-
-
Q2: How can I determine the binding stoichiometry between my sensor and the target analyte?
-
A2: Job's plot analysis is a widely used method to determine the binding stoichiometry.[1][7] This involves preparing a series of solutions with varying mole fractions of the sensor and the analyte while keeping the total concentration constant. The stoichiometry is determined by finding the mole fraction at which the fluorescence intensity (or absorbance change) is maximal.[1]
-
-
Q3: What is the typical procedure for synthesizing a this compound Schiff base sensor?
-
A3: The synthesis is typically a straightforward one-step condensation reaction. Equimolar amounts of this compound and a suitable primary amine are dissolved in a solvent like ethanol or methanol. A catalytic amount of an acid, such as acetic acid, is often added. The mixture is then refluxed for several hours, after which the Schiff base product often precipitates out of the solution and can be collected by filtration.[5][10]
-
-
Q4: Can these sensors be used for intracellular imaging?
-
A4: Yes, many this compound-based sensors have been successfully used for fluorescence imaging of analytes in living cells.[4][6][11][12] For such applications, the sensor should ideally be cell-permeable, have low cytotoxicity, and be excitable by wavelengths that minimize cellular autofluorescence and damage.
-
Data Presentation
Table 1: Performance Comparison of Selected this compound-Based Sensors for Metal Ion Detection
| Sensor Derivative | Target Ion | Detection Limit (LOD) | Binding Stoichiometry (Sensor:Ion) | Response Type | Reference |
| Based on 2-hydroxy-1-naphthaldehyde (B42665) and 5-chloro-2-aminopyridine | Zn²⁺ | 0.33 µM | 1:1 | Turn-on | [7] |
| Based on 2-hydroxy-1-naphthaldehyde and 8-aminoquinoline | Al³⁺ | 3.23 x 10⁻⁸ M | 2:1 | Turn-on | [13] |
| Based on 2-Hydroxy-1-naphthaldehyde-(2-pyridyl) hydrazone | Al³⁺ | 36.6 nM | 1:1 | Turn-on | [12] |
| Based on 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol | Cu²⁺, Ni²⁺ | Nanomolar range | 1:1 | Turn-off (Quenching) | [14] |
| Based on 2-hydroxy-1-naphtaldehyde and carbazole | Al³⁺ | 2.59 x 10⁻⁷ M | N/A | Turn-on | [9] |
Table 2: Selectivity of a Naphthaldehyde-Based Schiff Base Sensor for Cu²⁺
| Interfering Ion | Molar Excess | Observed Effect on Cu²⁺ Detection | Reference |
| Na⁺, K⁺, Ag⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Ni²⁺, Al³⁺, Fe³⁺ | Multiple equivalents | Little to no interference | [5] |
| Co²⁺ | Multiple equivalents | Slight interference | [5] |
Experimental Protocols
Protocol 1: General Synthesis of a this compound Schiff Base Sensor
This protocol describes a general method for the synthesis of a Schiff base sensor via condensation of this compound with a primary amine.
Materials:
-
This compound
-
A selected primary amine (e.g., 2-aminoethanol, aniline (B41778) derivative)
-
Absolute ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Dissolve one equivalent of this compound in a minimal amount of hot ethanol in a round-bottom flask.
-
In a separate beaker, dissolve one equivalent of the chosen primary amine in ethanol.
-
Add the amine solution dropwise to the stirred solution of this compound.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[10]
-
Attach a condenser to the flask and heat the mixture to reflux for 4-5 hours.[10]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature. The Schiff base product often precipitates as a solid.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base sensor.
-
Characterize the final product using techniques such as NMR, FT-IR, and mass spectrometry.
Protocol 2: General Procedure for Fluorescence Titration Experiments
This protocol outlines the steps for evaluating the sensing performance of a synthesized sensor.
Materials:
-
Stock solution of the synthesized sensor in a suitable solvent (e.g., DMSO, acetonitrile).
-
Stock solution of the target analyte (e.g., a metal salt) in the same solvent or buffer.
-
A buffered aqueous solution (e.g., HEPES, PBS) at the desired pH.
-
Fluorometer and cuvettes.
Procedure:
-
Prepare a working solution of the sensor at a specific concentration (e.g., 10 µM) in the chosen solvent system (e.g., acetonitrile:H₂O, 1:1, v/v).[14]
-
Place the sensor solution in a quartz cuvette and record its initial fluorescence emission spectrum by exciting at its λ_max.
-
Incrementally add small aliquots of the analyte stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Observe the changes in fluorescence intensity (enhancement or quenching) at the emission maximum.
-
Plot the change in fluorescence intensity as a function of the analyte concentration to determine the sensor's response range and to calculate the detection limit.
-
For selectivity studies, repeat the experiment by adding potential interfering ions instead of the target analyte and observe the response. For competition experiments, add the interfering ions to the sensor solution before titrating with the target analyte.[5]
Mandatory Visualizations
Caption: A typical experimental workflow for developing and testing a this compound sensor.
Caption: Simplified signaling pathway for a "turn-on" fluorescent sensor based on Chelation-Enhanced Fluorescence (CHEF).
Caption: A logical troubleshooting flowchart for common issues with this compound sensors.
References
- 1. mdpi.com [mdpi.com]
- 2. Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Golgi Apparatus-Targeting, Naphthalimide-Based Fluorescent Molecular Probe for the Selective Sensing of Formaldehyde [mdpi.com]
- 5. Naphthaldehyde-based Schiff base dyes: aggregation-induced emission and high-contrast reversible mechanochromic luminescence - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QM00542E [pubs.rsc.org]
- 6. Recent progress in fluorescent chemosensors for selective aldehyde detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01010A [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]
- 11. A Review on Schiff Base Fluorescent Chemosensors for Cell Imaging Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Chalcones from 2-Hydroxy Naphthaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of chalcones from 2-hydroxy naphthaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the Claisen-Schmidt condensation of 2-hydroxy naphthaldehyde with an acetophenone (B1666503) derivative.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Chalcone (B49325) | Incomplete Reaction: Reaction time may be insufficient, or the temperature might be too low for the specific reactants. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature, although excessive heat can promote side reactions.[1] |
| Inactive or Improper Catalyst: The base catalyst (e.g., NaOH, KOH) may be old, hydrated, or carbonated from atmospheric CO2, reducing its effectiveness. | Use fresh, high-purity base. Ensure appropriate concentration; too low may not effectively deprotonate the ketone.[2] For some solvent-free methods, 20 mol% of solid NaOH has proven effective. | |
| Side Reactions: Competing reactions such as self-condensation of the ketone, Cannizzaro reaction of the aldehyde, or intramolecular cyclization of the product can consume starting materials. | To minimize ketone self-condensation, slowly add the ketone to a mixture of the aldehyde and base.[2] Use milder bases or lower temperatures to suppress the Cannizzaro reaction. For intramolecular cyclization, consider shorter reaction times or protecting the hydroxyl group. | |
| Formation of a Dark, Viscous Oil or Tar | Excessive Base Concentration or High Temperature: Harsh reaction conditions can lead to polymerization or decomposition of the starting materials or the chalcone product. | Reduce the concentration of the base. Maintain a lower reaction temperature (e.g., 0°C) to control the reaction rate and minimize degradation.[1] |
| Difficulty in Precipitating the Product | High Solubility of the Product: The synthesized chalcone may be highly soluble in the reaction mixture, preventing it from precipitating upon acidification or cooling. | After acidification, try reducing the volume of the solvent by evaporation and cooling the concentrated mixture in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Product Loss During Workup | Product is Partially Soluble in the Wash Solvent: Washing the crude product with a solvent in which it has some solubility will lead to yield loss. | Use ice-cold water for washing to minimize the solubility of the chalcone.[3] |
| Inefficient Recrystallization: Using an excessive amount of hot solvent for recrystallization can prevent the product from crystallizing upon cooling. | Optimize the recrystallization solvent system. Use a minimal amount of hot solvent to dissolve the crude product completely. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing chalcones from 2-hydroxy naphthaldehyde?
A1: The synthesis is typically achieved through a Claisen-Schmidt condensation. This is a base-catalyzed crossed aldol (B89426) condensation between an acetophenone derivative and an aromatic aldehyde (in this case, 2-hydroxy naphthaldehyde).[4] The reaction's selectivity relies on the fact that aromatic aldehydes like 2-hydroxy naphthaldehyde do not have α-hydrogens, preventing self-condensation.[2]
Q2: What are the most common side-products in this synthesis?
A2: The primary side-products include:
-
Naphthoflavanone: Formed via intramolecular cyclization of the 2'-hydroxychalcone (B22705) product.
-
Michael Adducts: Resulting from the addition of the enolate of the acetophenone to the already formed chalcone.
-
Self-condensation Products: Arising from the reaction of two molecules of the acetophenone.
-
Polymeric Materials: Often observed as dark, viscous oils or tars, resulting from poorly controlled reaction conditions.
Q3: How does the 2-hydroxy group on the naphthaldehyde ring affect the reaction?
A3: The 2-hydroxy group is acidic and can be deprotonated by the base catalyst. This can potentially lead to unwanted side reactions. The electron-rich naphthalene (B1677914) ring can also influence the reactivity of the carbonyl group and the stability of intermediates, which may affect the rates of both the desired condensation and potential side reactions. In some cases, protecting the hydroxyl group may be necessary to achieve a good yield.
Q4: My crude product shows multiple spots on TLC. How can I improve the purity?
A4: The formation of multiple products is a common issue. To improve purity:
-
Optimize Reaction Conditions: Adjust the base concentration, temperature, and reaction time to favor the formation of the desired chalcone.
-
Purification: The most common method for purifying chalcones is recrystallization, often from ethanol. If recrystallization is ineffective, column chromatography on silica (B1680970) gel can be employed to separate the desired product from impurities.
Q5: Why did I obtain an oil instead of a solid product?
A5: The formation of an oily product can be due to the presence of impurities or the inherent nature of the specific chalcone synthesized, as some have low melting points. If the product is pure but oily, try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal. Cooling the mixture in an ice bath can also promote solidification.
Quantitative Data Summary
The following tables summarize reaction yields for the synthesis of 2'-hydroxychalcones, which are structurally similar to chalcones derived from 2-hydroxy naphthaldehyde, under various conditions. This data can serve as a guideline for optimizing your synthesis.
Table 1: Comparison of Catalysts and Solvents in Conventional Synthesis
| Starting Ketone | Starting Aldehyde | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2'-hydroxyacetophenone | Benzaldehyde | NaOH / IPA | 4 | Optimized | [1] |
| 2'-hydroxyacetophenone | 4-chlorobenzaldehyde | aq. KOH / Ethanol | 24 | 72 | [3] |
| 2'-hydroxyacetophenone | 4-bromobenzaldehyde | aq. KOH / Ethanol | 24 | 50 | [3] |
| 2'-hydroxyacetophenone | Benzaldehyde | 20% w/v aq. KOH / Ethanol | 24 | - | [5] |
| 2'-hydroxyacetophenone | Benzaldehyde | LiOH / IPA | - | Slight Conversion | [1] |
| 2'-hydroxyacetophenone | Benzaldehyde | Ca(OH)2 / IPA | - | Ineffective | [1] |
| 2'-hydroxyacetophenone | Benzaldehyde | Mg(OH)2 / IPA | - | Ineffective | [1] |
Table 2: Comparison of Green Chemistry Methods
| Starting Ketone | Starting Aldehyde | Method | Catalyst | Reaction Time | Yield (%) | Reference |
| 5'-fluoro-2'-hydroxyacetophenone | 3,4-dimethoxybenzaldehyde | Ball Mill | KOH | 2 x 30 min | 96 | [3][6] |
| Cyclohexanone | Benzaldehyde | Solvent-free Grinding | Solid NaOH (20 mol%) | 5-10 min | 98 | [7][8] |
| Acetone | Benzaldehyde | Microwave Irradiation | NaOH | 35 min | - | [7] |
Experimental Protocols
Protocol 1: Conventional Synthesis using Aqueous KOH in Ethanol
This protocol is a standard method for the synthesis of 2'-hydroxychalcones.
Materials:
-
2-hydroxy naphthaldehyde (1.0 eq)
-
Substituted acetophenone (1.0 eq)
-
Potassium hydroxide (B78521) (KOH), 20% w/v aqueous solution
-
Ethanol
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the 2-hydroxy naphthaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in a minimal amount of ethanol.
-
To the stirred solution, slowly add the 20% aqueous KOH solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction's progress by TLC.
-
After completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with 10% HCl until the pH is acidic, which should cause the chalcone to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude product. Further purification can be achieved by recrystallization from ethanol.
Protocol 2: Optimized Synthesis using NaOH in Isopropyl Alcohol (IPA) at 0°C
This protocol is optimized for better yield and purity by controlling the reaction temperature.[1]
Materials:
-
2-hydroxy naphthaldehyde (0.05 mol)
-
Substituted acetophenone (0.05 mol)
-
Sodium hydroxide (NaOH), 40% aqueous solution (20 mL)
-
Isopropyl alcohol (IPA) (50 mL)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.05 mol of 2-hydroxy naphthaldehyde and 0.05 mol of the acetophenone in 50 mL of IPA.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 20 mL of a 40% aqueous solution of NaOH to the stirred mixture while maintaining the temperature at 0°C.
-
Continue stirring the reaction mixture at 0°C for approximately 4 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Visualizations
Caption: A logical workflow for the synthesis and purification of chalcones.
Caption: Main reaction and common side reaction pathways in chalcone synthesis.
References
- 1. ajrconline.org [ajrconline.org]
- 2. benchchem.com [benchchem.com]
- 3. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Air-Sensitive 3-Hydroxy-2-naphthaldehyde in Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing 3-Hydroxy-2-naphthaldehyde in their experiments by addressing its notable air sensitivity.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to air?
A1: Yes, this compound is known to be sensitive to air. This sensitivity is primarily due to the potential for the aldehyde functional group to oxidize, especially when exposed to light and oxygen simultaneously.[1] Proper handling and storage under an inert atmosphere are recommended to maintain its purity and reactivity.[1][2]
Q2: How should I store this compound?
A2: To ensure the stability of this compound, it should be stored at 4°C under an inert atmosphere, such as nitrogen.[2] The container should be tightly sealed and kept in a dry, cool, and well-ventilated place.[3][4]
Q3: What are the signs of degradation of this compound?
A3: While visual inspection can be challenging, signs of degradation may include a change in color or the appearance of impurities in analytical tests like NMR or chromatography. The primary degradation product upon air exposure is likely the corresponding carboxylic acid, 3-hydroxy-2-naphthoic acid, formed by the oxidation of the aldehyde group.
Q4: Can I handle this compound on the benchtop?
A4: For brief periods, such as weighing, it may be acceptable to handle the solid on the benchtop. However, for reactions, especially those involving heating or extended reaction times, it is highly recommended to use inert atmosphere techniques to prevent degradation and ensure reproducible results.
Q5: What solvents are suitable for reactions with this compound?
A5: this compound has good solubility in dimethyl sulfoxide (B87167) (DMSO) and appreciable solubility in chlorinated solvents like chloroform.[1] It has limited solubility in water.[1] For air-sensitive reactions, it is crucial to use anhydrous and degassed solvents.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, with a focus on problems arising from its air sensitivity.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Degradation of this compound: The starting material may have degraded due to improper storage or handling. | 1. Verify Starting Material Quality: Before starting the reaction, check the purity of the this compound using an appropriate analytical method (e.g., NMR, melting point). 2. Implement Inert Atmosphere Techniques: For subsequent reactions, handle the compound under a nitrogen or argon atmosphere. (See Experimental Protocols section). |
| Reaction inhibition by oxygen: Dissolved oxygen in the solvent can interfere with many reactions. | 1. Degas Solvents: Prior to use, degas the reaction solvent by sparging with an inert gas (nitrogen or argon) for 15-30 minutes or by using the freeze-pump-thaw method for highly sensitive reactions. | |
| Inconsistent reaction results | Variable exposure to air: Inconsistent application of inert atmosphere techniques can lead to varying levels of reactant degradation. | 1. Standardize Procedures: Follow a consistent and rigorous protocol for setting up air-sensitive reactions for every experiment. 2. Maintain a Positive Pressure of Inert Gas: Ensure a slight positive pressure of inert gas is maintained throughout the entire reaction to prevent air from entering the system. |
| Formation of an unknown impurity | Oxidation of the aldehyde: The aldehyde group may have oxidized to a carboxylic acid, leading to an unintended byproduct. | 1. Characterize the Impurity: Attempt to isolate and characterize the impurity (e.g., by LC-MS or NMR) to confirm if it is the oxidized product. 2. Improve Inert Atmosphere Conditions: Enhance the exclusion of air by using a Schlenk line or a glove box and ensuring all reagents and solvents are thoroughly deoxygenated. |
| Schiff base reaction fails or gives low yield | Decomposition of this compound: As a common starting material for Schiff bases, its degradation will directly impact the reaction outcome. | 1. Use Fresh or Properly Stored Aldehyde: Ensure the this compound is of high purity. 2. Run the Reaction Under Inert Gas: Perform the condensation reaction under a nitrogen or argon atmosphere. 3. Use Anhydrous Conditions: Ensure the amine reactant and the solvent are dry, as water can also hinder Schiff base formation. |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound under an Inert Atmosphere
This protocol describes how to safely handle and weigh this compound for a reaction using a nitrogen-filled glove bag or glove box.
Materials:
-
This compound
-
Spatula
-
Weighing vessel (e.g., round-bottom flask with a septum)
-
Nitrogen gas source
-
Glove bag or glove box
Procedure:
-
Place the sealed container of this compound, a spatula, and the weighing vessel inside the glove bag or antechamber of the glove box.
-
Purge the glove bag or glove box with nitrogen gas according to the manufacturer's instructions to displace air and moisture.
-
Once the inert atmosphere is established, open the container of this compound.
-
Using the spatula, carefully weigh the desired amount of the solid into the weighing vessel.
-
Seal the weighing vessel (e.g., with a rubber septum).
-
Tightly reseal the main container of this compound.
-
The sealed weighing vessel can now be removed from the glove bag or glove box for use in the reaction setup.
Protocol 2: Setting up a Reaction under an Inert Atmosphere using a Schlenk Line
This protocol outlines the setup of a reaction using this compound under a positive pressure of nitrogen using a Schlenk line.
Materials:
-
Round-bottom flask (or Schlenk flask) with a stir bar
-
Septum
-
Schlenk line with nitrogen and vacuum capabilities
-
Dry, degassed solvent
-
Syringes and needles
Procedure:
-
Drying Glassware: Ensure the reaction flask is thoroughly dried by heating in an oven (e.g., at 120°C for at least 4 hours) and then allowing it to cool under a stream of dry nitrogen.
-
Adding the Solid: Add the pre-weighed this compound to the reaction flask under a positive flow of nitrogen.
-
Assembling the Apparatus: Quickly seal the flask with a rubber septum.
-
Purging the Flask: Connect the flask to the Schlenk line via a needle through the septum. Evacuate the flask under vacuum and then backfill with nitrogen. Repeat this vacuum-nitrogen cycle three times to ensure a completely inert atmosphere.
-
Adding Solvent: Add the dry, degassed solvent to the flask via a syringe.
-
Adding Other Reagents: Add any other liquid reagents via syringe. Solid reagents should be added under a positive flow of nitrogen.
-
Running the Reaction: Maintain a slight positive pressure of nitrogen throughout the duration of the reaction. This can be monitored with an oil bubbler connected to the Schlenk line.
Visual Guides
Experimental Workflow for Air-Sensitive Reactions
Caption: Workflow for conducting a reaction with air-sensitive this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low reaction yield with this compound.
References
Validation & Comparative
A Comparative Guide to Schiff Base Synthesis: 3-Hydroxy-2-naphthaldehyde vs. Salicylaldehyde
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that influences the properties and potential applications of synthesized compounds. This guide provides an objective comparison of two common aromatic aldehydes, 3-hydroxy-2-naphthaldehyde and salicylaldehyde (B1680747), for the synthesis of Schiff bases, supported by experimental data.
Schiff bases, characterized by the azomethine (-C=N-) group, are versatile ligands in coordination chemistry and exhibit a wide range of biological activities, making them valuable in the development of new therapeutic agents. The properties of a Schiff base are significantly influenced by the aldehyde and amine precursors. Here, we compare the performance of this compound and salicylaldehyde in Schiff base synthesis, focusing on reaction conditions, yields, and the properties of the resulting compounds.
Structural and Reactivity Overview
Salicylaldehyde, with its hydroxyl group ortho to the aldehyde on a benzene (B151609) ring, is a widely used and well-studied precursor. The resulting Schiff bases and their metal complexes have been extensively investigated for their catalytic and biological activities.[1][2][3] this compound, featuring a hydroxyl group on a naphthalene (B1677914) ring system, offers a more extended π-conjugation system. This structural difference can lead to Schiff bases with distinct photophysical properties, coordination behavior, and biological efficacy.[4][5]
Comparative Synthesis and Yields
The synthesis of Schiff bases from both aldehydes typically involves a condensation reaction with a primary amine, often under reflux in an alcoholic solvent.[6] While direct comparative studies under identical conditions are limited in the literature, an analysis of various reported syntheses provides insights into their relative performance.
Table 1: Comparison of Reaction Conditions and Yields for Schiff Base Synthesis
| Aldehyde | Amine | Solvent | Catalyst | Reaction Time | Temperature | Yield (%) | Reference |
| Salicylaldehyde | Ethylenediamine (B42938) | 95% Ethanol (B145695) | - | 10 min (reflux) | Boiling | Not specified | [6] |
| Salicylaldehyde | Various amines | Water | - | 10 min | Room Temp. | Good | [2] |
| Salicylaldehyde | p-Toluidine | Dry Ethanol | Glacial Acetic Acid | 3 hours | 70-80 °C | Not specified | [7] |
| This compound | 1,8-Diaminonaphthalene (B57835) | Ethanol | Conc. H₂SO₄ | 3 hours (reflux) | Not specified | 58 | |
| 2-Hydroxy-1-naphthaldehyde (B42665) | 3-Amino-1,2,4-triazole | Not specified | Microwave | Not specified | Not specified | Good | [4] |
| 2-Hydroxy-1-naphthaldehyde | 2-Aminothiophene derivatives | Ethanol | - | Not specified | Not specified | Not specified | [8] |
Note: Data for 2-hydroxy-1-naphthaldehyde is included as a close structural analog to this compound, for which more extensive data is available.
Generally, both aldehydes demonstrate good reactivity towards Schiff base formation. The choice of solvent, catalyst, and reaction temperature can be optimized to achieve high yields for specific amine substrates. Green synthesis approaches, such as using water as a solvent or microwave irradiation, have been successfully applied to the synthesis of Schiff bases from both aldehydes, often resulting in reduced reaction times and good yields.[2][4]
Spectroscopic Characterization
The formation of the Schiff base is readily confirmed by spectroscopic methods such as FT-IR and NMR.
Table 2: Key Spectroscopic Data for Schiff Bases
| Spectroscopic Technique | Key Feature | Salicylaldehyde Derivatives | This compound Derivatives | Reference |
| FT-IR | ν(C=N) stretch | ~1612-1737 cm⁻¹ | ~1619 cm⁻¹ | [4][9] |
| ¹H NMR | Azomethine proton (-CH=N-) | ~8.15-8.77 ppm | ~10.05 ppm | [4][7][9] |
| ¹H NMR | Phenolic -OH proton | ~9.90-9.92 ppm | ~14.65 ppm | [4][9] |
The characteristic azomethine (C=N) stretching vibration in the IR spectrum and the chemical shift of the azomethine proton in the ¹H NMR spectrum are definitive indicators of Schiff base formation. The more downfield chemical shift of the phenolic proton in the naphthaldehyde-derived Schiff bases suggests stronger intramolecular hydrogen bonding compared to the salicylaldehyde analogs.
Experimental Protocols
Below are representative experimental protocols for the synthesis of Schiff bases from salicylaldehyde and a naphthaldehyde derivative.
Protocol 1: Synthesis of a Salicylaldehyde-based Schiff Base[7]
-
Dissolution: Weigh 0.8 g of salicylaldehyde into a 50 mL Erlenmeyer flask. Add approximately 15 mL of 95% ethanol and a magnetic stirring bar.
-
Heating: Bring the solution to a gentle boil while stirring on a hot plate-stirrer.
-
Amine Addition: Using a small syringe, add 0.5 equivalents of ethylenediamine dropwise to the heated solution.
-
Reflux: Continue to stir and reflux the solution for approximately 10 minutes.
-
Cooling and Isolation: Remove the flask from the hot plate and allow it to cool to room temperature. Further cool the flask in an ice/water bath.
-
Filtration: Collect the resulting bright yellow flaky crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with 2-4 mL of cold ethanol, then air dry the product.
Protocol 2: Synthesis of a 2-Hydroxy-1-naphthaldehyde-based Schiff Base[5]
-
Solution Preparation: Prepare a 30 mL ethanolic solution of 2-hydroxy-1-naphthaldehyde (20 mmol, 3.444g) and a 30 mL ethanolic solution of 1,8-diaminonaphthalene (10 mmol, 1.582g).
-
Mixing and Catalysis: Place both solutions in a round-bottom flask. Add 2-3 drops of concentrated H₂SO₄.
-
Reflux: Reflux the mixture for 3 hours.
-
Crystallization: Allow the solution to stand for 2-3 days.
-
Isolation and Purification: Filter the solid product, wash it with ethanol, and dry it in a desiccator over calcium chloride.
Visualization of Synthesis and Workflow
To visually represent the synthesis process, the following diagrams illustrate the general reaction scheme and a typical experimental workflow.
Caption: General reaction scheme for Schiff base synthesis.
Caption: Typical experimental workflow for Schiff base synthesis.
Conclusion
Both this compound and salicylaldehyde are effective precursors for the synthesis of Schiff bases. Salicylaldehyde is a more common and extensively studied starting material, with a vast body of literature supporting its use. However, the extended aromatic system of this compound can impart unique photophysical and biological properties to the resulting Schiff bases, making it an attractive alternative for specific applications, such as in the development of fluorescent sensors or novel therapeutic agents. The choice between these two aldehydes will ultimately depend on the desired properties of the final Schiff base and the specific research or drug development goals.
References
- 1. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. recentscientific.com [recentscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. ionicviper.org [ionicviper.org]
- 7. chemistryjournal.net [chemistryjournal.net]
- 8. researchgate.net [researchgate.net]
- 9. saudijournals.com [saudijournals.com]
A Comparative Guide to Naphthaldehyde Isomers in Fluorescence Studies: Spotlight on 3-Hydroxy-2-naphthaldehyde
For researchers, scientists, and professionals in drug development, the selection of a suitable fluorescent probe is paramount for the success of experimental assays. Naphthaldehyde isomers, a class of aromatic compounds, offer a range of photophysical properties that can be harnessed for various applications, from sensing and bioimaging to materials science. This guide provides an objective comparison of 3-Hydroxy-2-naphthaldehyde against other naphthaldehyde isomers, supported by experimental data and detailed protocols, to aid in the selection of the optimal isomer for specific research needs.
Unveiling the Fluorescence Landscape of Naphthaldehyde Isomers
The fluorescence characteristics of naphthaldehyde isomers are profoundly influenced by the substitution pattern on the naphthalene (B1677914) core, particularly the presence and position of hydroxyl (-OH) and aldehyde (-CHO) groups. These functional groups dictate the molecule's electronic structure and its behavior upon photoexcitation.
Key Findings:
-
This compound typically emerges as a superior fluorescent probe among its isomers. Its unique structure facilitates a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT), resulting in a significantly large Stokes shift (the difference between the maximum excitation and emission wavelengths) and a high sensitivity to the polarity of its environment.[1] This makes it an excellent candidate for probing local microenvironments. The photophysical behavior of this compound has been investigated using steady-state absorption and fluorescence spectroscopy, time-resolved emission spectroscopy, and quantum chemical calculations.[1]
-
2-Hydroxy-1-naphthaldehyde (B42665) also exhibits fluorescence due to ESIPT, but its quantum yield is generally lower than that of this compound.[2][3] Derivatives of 2-hydroxy-1-naphthaldehyde are widely employed for designing fluorescent chemosensors.[2]
-
1-Naphthaldehyde and 2-Naphthaldehyde , lacking the hydroxyl group necessary for ESIPT, display significantly weaker fluorescence and smaller Stokes shifts. Their emission is less sensitive to the surrounding environment. Human class 1 aldehyde dehydrogenase (ALDH-1) readily oxidizes naphthalene aldehydes (except for those ortho-substituted).[4]
The following table summarizes the key photophysical properties of these isomers. Note that these values can vary depending on the solvent and other experimental conditions.
| Isomer | Excitation Wavelength (λex) | Emission Wavelength (λem) | Stokes Shift | Quantum Yield (ΦF) | Key Features |
| This compound | ~380-450 nm | ~500-600 nm | Large | Moderate to High | Strong ESIPT, high environmental sensitivity[1] |
| 2-Hydroxy-1-naphthaldehyde | ~350-420 nm | ~450-550 nm | Large | Low to Moderate | ESIPT, used in chemosensors[2][3] |
| 1-Naphthaldehyde | ~310-330 nm | ~350-380 nm | Small | Very Low | Weakly fluorescent |
| 2-Naphthaldehyde | ~320-340 nm | ~360-390 nm | Small | Very Low | Weakly fluorescent |
The Mechanism Behind Enhanced Fluorescence: Excited-State Intramolecular Proton Transfer (ESIPT)
The remarkable fluorescence properties of this compound are rooted in the ESIPT mechanism. Upon absorption of light, the molecule is promoted to an excited electronic state. In this excited state, a proton from the hydroxyl group is rapidly transferred to the oxygen atom of the adjacent aldehyde group. This creates an excited-state tautomer which then emits a photon to return to the ground state, resulting in a large Stokes shift.
Caption: The ESIPT mechanism in this compound.
Experimental Protocols for Comparative Fluorescence Analysis
To obtain reliable and comparable fluorescence data for naphthaldehyde isomers, a standardized experimental protocol is crucial.
1. Materials and Reagents:
-
This compound and other naphthaldehyde isomers of high purity.
-
Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile).
-
Calibrated volumetric flasks and micropipettes.
2. Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a thermostatted cuvette holder.
-
Quartz cuvettes (1 cm path length).
3. Sample Preparation:
-
Prepare stock solutions of each isomer (e.g., 1 mM) in the chosen solvent.
-
Prepare a series of working solutions by diluting the stock solutions to concentrations where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
4. Data Acquisition:
-
Absorption Spectra: Record the UV-Vis absorption spectrum for each sample to determine the optimal excitation wavelength (λex).
-
Emission Spectra: Excite the sample at its λex and record the fluorescence emission spectrum over an appropriate wavelength range.
-
Quantum Yield Measurement: Determine the fluorescence quantum yield (ΦF) relative to a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄). The quantum yield can be calculated using the following equation:
Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
The subscripts 'x' and 'st' refer to the sample and the standard, respectively.
-
The following diagram illustrates the general workflow for these comparative studies.
Caption: Experimental workflow for comparing naphthaldehyde isomers.
Conclusion
Based on its strong fluorescence, large Stokes shift, and environmental sensitivity stemming from the ESIPT mechanism, This compound often presents the most advantageous profile for a wide range of fluorescence-based applications. However, the ultimate choice of isomer will be dictated by the specific requirements of the experiment, including the desired spectral properties and the chemical environment. This guide provides the foundational knowledge and protocols to empower researchers to make an informed decision for their studies.
References
A Comparative Guide to Metal Ion Sensing: 3-Hydroxy-2-naphthaldehyde-Based Sensor vs. Carbon Dot Technology for Ferric Iron (Fe³⁺) Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of metal ions is paramount in diverse fields, from environmental monitoring to pharmaceutical research and clinical diagnostics. Ferric iron (Fe³⁺), in particular, plays a critical role in various biological processes, and its dysregulation is associated with numerous diseases. This guide provides a comprehensive comparison of a novel 3-Hydroxy-2-naphthaldehyde-based Schiff base sensor and a prominent alternative, the carbon dot-based fluorescent sensor, for the detection of Fe³⁺. The comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific applications.
Performance Comparison
The selection of a sensor for metal ion detection is often a trade-off between sensitivity, selectivity, cost, and ease of use. Below is a summary of the key performance metrics for a representative this compound-based sensor and a carbon dot-based sensor for Fe³⁺ detection.
| Feature | This compound-Based Sensor | Carbon Dot-Based Sensor |
| Analyte | Fe³⁺ | Fe³⁺ |
| Detection Principle | Fluorescence Quenching | Fluorescence Quenching |
| Limit of Detection (LOD) | 0.079 µM[1] | 0.06 µM - 2.7 µM[2] |
| Linear Range | 0.5 - 500 µM[1] | 0 - 1200 µM[3] |
| Selectivity | High for Fe³⁺ over other metal ions | High for Fe³⁺ over other metal ions |
| Response Time | Seconds[4] | Minutes |
| Synthesis | Multi-step organic synthesis | Typically a one-step hydrothermal or microwave-assisted method[3] |
| Cost-Effectiveness | Moderate | High (often uses inexpensive precursors)[5] |
| Biocompatibility | Dependent on the specific molecule | Generally good, with low cytotoxicity |
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Signaling pathway of the this compound-based sensor for Fe³⁺ detection.
Caption: General experimental workflow for Fe³⁺ detection using fluorescent sensors.
Caption: Logical relationship for the comparison of the two sensor technologies for Fe³⁺ detection.
Experimental Protocols
Synthesis and Validation of a this compound-Based Schiff Base Sensor for Fe³⁺
This protocol is a representative procedure for the synthesis of a fluorescent Schiff base chemosensor for Fe³⁺ detection.
a. Synthesis of the Schiff Base Ligand
-
Materials: this compound, a suitable amine (e.g., 4-aminobenzoic acid), ethanol (B145695), and a catalytic amount of acetic acid.
-
Procedure:
-
Dissolve equimolar amounts of this compound and the chosen amine in ethanol in a round-bottom flask.[6]
-
Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The Schiff base product will precipitate out.
-
Filter the precipitate, wash it with cold ethanol, and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure Schiff base ligand.
-
-
Characterization: Confirm the structure of the synthesized ligand using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
b. Fe³⁺ Detection Protocol
-
Stock Solutions:
-
Prepare a stock solution of the Schiff base sensor (e.g., 1 mM) in a suitable solvent (e.g., THF-H₂O mixture, 3:7 v/v).[1]
-
Prepare a stock solution of FeCl₃ (e.g., 10 mM) in deionized water.
-
Prepare stock solutions of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Ni²⁺, etc.) to test for selectivity.
-
-
Fluorescence Titration:
-
To a series of cuvettes, add a fixed volume of the sensor stock solution.
-
Add increasing volumes of the Fe³⁺ stock solution to achieve a range of final concentrations.
-
Bring the final volume in each cuvette to a constant value with the solvent.
-
Incubate the solutions for a short period (e.g., 5 minutes) at room temperature.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the sensor.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺.
-
Determine the linear range and calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.[1]
-
Synthesis and Validation of a Carbon Dot-Based Fluorescent Sensor for Fe³⁺
This protocol describes a common method for preparing carbon dots and their application in Fe³⁺ sensing.
a. Synthesis of Carbon Dots (CDs)
-
Materials: A carbon source (e.g., citric acid) and a passivating agent (e.g., ethylenediamine).[3]
-
Procedure (Microwave-assisted):
-
Mix the carbon source and passivating agent in a beaker.[3]
-
Heat the mixture in a domestic microwave oven for a short duration (e.g., 5-10 minutes).[3]
-
The resulting dark, solid product is the crude carbon dots.
-
Dissolve the crude product in deionized water and centrifuge to remove any large aggregates.
-
Purify the supernatant containing the CDs by dialysis against deionized water for 24-48 hours to remove unreacted precursors.
-
-
Characterization: Characterize the synthesized CDs using transmission electron microscopy (TEM) for size and morphology, and spectroscopy (UV-Vis, fluorescence, FT-IR) to determine their optical and surface properties.
b. Fe³⁺ Detection Protocol
-
Stock Solutions:
-
Prepare a stock dispersion of the CDs in deionized water.
-
Prepare a stock solution of FeCl₃ and other metal ions as described in the previous protocol.
-
-
Fluorescence Quenching Assay:
-
Similar to the Schiff base sensor, add a fixed amount of the CD dispersion to a series of cuvettes.
-
Add varying concentrations of Fe³⁺ to the cuvettes.
-
Incubate the mixtures for a defined period (e.g., 10-15 minutes).
-
Measure the fluorescence emission spectra.
-
-
Data Analysis:
-
Analyze the data as described for the Schiff base sensor to determine the linear range and LOD for Fe³⁺ detection.[3]
-
Conclusion
Both this compound-based Schiff base sensors and carbon dot-based sensors offer effective means for the detection of Fe³⁺. The choice between them will depend on the specific requirements of the application.
-
This compound-based sensors can offer very low detection limits and rapid response times.[1][4] Their synthesis, however, involves traditional organic chemistry techniques which may be more complex and costly.
-
Carbon dot-based sensors are generally characterized by their facile, green, and low-cost synthesis from a wide variety of precursors.[5] They exhibit good biocompatibility, making them suitable for bio-imaging and intracellular sensing applications.[7] While their response times may be slightly longer, their overall ease of preparation and use makes them a highly attractive alternative.
Researchers are encouraged to consider the performance characteristics, experimental requirements, and cost-effectiveness outlined in this guide to make an informed decision for their metal ion detection needs.
References
- 1. Schiff base fluorescent sensor with aggregation induced emission characteristics for the sensitive and specific Fe3+ detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Highly sensitive naphthalimide based Schiff base for the fluorimetric detection of Fe3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbon Dots as an Effective Fluorescent Sensing Platform for Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Frontiers | Stalk-derived carbon dots as nanosensors for Fe3+ ions detection and biological cell imaging [frontiersin.org]
A Comparative Guide to 3-Hydroxy-2-naphthaldehyde-Based Fluorescent Probes for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fluorescent probes derived from 3-Hydroxy-2-naphthaldehyde for the detection of metal ions, with a primary focus on aluminum (Al³⁺). The performance of these Schiff base probes is evaluated against other classes of fluorescent sensors, supported by experimental data from various studies. Detailed experimental protocols and visualizations of the signaling pathways are included to assist researchers in their applications.
Performance Comparison of Fluorescent Probes for Al³⁺ Detection
Schiff base fluorescent probes synthesized from this compound have demonstrated high sensitivity and selectivity for Al³⁺ ions. These probes typically operate on a "turn-on" fluorescence mechanism, where the fluorescence intensity is significantly enhanced upon binding with the target metal ion. This is often attributed to mechanisms like Chelation-Enhanced Fluorescence (CHEF), where the complexation with the metal ion restricts the intramolecular rotation and inhibits non-radiative decay processes, leading to a more rigid and fluorescent molecule.
Below is a comparative summary of a representative this compound-based probe for Al³⁺ with other common fluorescent probes.
| Probe Classification | Specific Probe Example | Target Ion | Limit of Detection (LOD) | Linear Range | Signaling Mechanism | Key Advantages |
| This compound Schiff Base | 2-hydroxy-1-naphthaldehyde- (2-pyridyl) hydrazone | Al³⁺ | 36.6 nM[1] | Up to 4.0 µM[1] | CHEF / ICT Inhibition | High selectivity, significant fluorescence enhancement, straightforward synthesis |
| Rhodamine-Based | Rhodamine B derivative | Al³⁺ | 0.8 µM | 1–9 µM | Spirocycle opening | High quantum yield, good photostability |
| Pyrrole Hydrazone Schiff Base | Sensor 3 (pyrrole-based) | Al³⁺ | 10⁻⁸ M level[2] | Not Specified | PET / ESIPT | High selectivity in aqueous solution |
Cross-Reactivity and Interference Studies
A critical aspect of a fluorescent probe's performance is its selectivity for the target analyte in the presence of other potentially interfering species. Probes based on this compound have shown excellent selectivity for Al³⁺ over a range of other common metal ions.
Table 2: Interference Study of a this compound Probe for Al³⁺ Detection
| Interfering Ion (at high concentration) | Fluorescence Response in the presence of Al³⁺ |
| Mg²⁺, Pb²⁺, Zn²⁺, Cu²⁺, Mn²⁺, Co²⁺ | No significant interference observed.[3] |
| Cr³⁺, Hg²⁺, Cd²⁺, Ni²⁺, Fe³⁺ | No significant interference observed.[3] |
The fluorescence of the probe in the presence of Al³⁺ remains largely unchanged even with a significant excess of other metal ions, highlighting its high specificity.[3]
Experimental Protocols
General Protocol for Fluorescence Selectivity Study
This protocol outlines the steps to assess the selectivity of a fluorescent probe for its target metal ion against other competing ions.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare stock solutions (e.g., 10 mM) of various metal perchlorates or chlorides (e.g., Al³⁺, Mg²⁺, Pb²⁺, Zn²⁺, Cu²⁺, etc.) in deionized water.
-
-
Fluorescence Measurements:
-
In a series of quartz cuvettes, add the appropriate buffer solution (e.g., Tris-HCl).
-
To each cuvette, add the fluorescent probe to a final concentration (e.g., 10 µM).
-
To individual cuvettes, add one of the metal ion solutions to a final concentration significantly higher than the probe (e.g., 100 µM).
-
To a separate cuvette, add only the target metal ion (e.g., Al³⁺) at the same final concentration.
-
For interference experiments, add the target metal ion along with each of the other metal ions to the probe solution.
-
Record the fluorescence emission spectra of each solution using a spectrofluorometer at the probe's excitation wavelength.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the probe in the presence of the target ion with its intensity in the presence of other metal ions. A significantly higher intensity for the target ion indicates good selectivity.
-
Protocol for Determination of the Limit of Detection (LOD)
The LOD is the lowest concentration of an analyte that can be reliably detected.
-
Prepare a Calibration Curve:
-
Prepare a series of solutions with varying, low concentrations of the target metal ion.
-
Add the fluorescent probe at a fixed concentration to each solution.
-
Measure the fluorescence intensity at the emission maximum for each concentration.
-
Plot the fluorescence intensity versus the concentration of the metal ion.
-
-
Calculate the LOD:
-
The LOD is typically calculated using the formula: LOD = 3σ / k, where:
-
σ is the standard deviation of the blank measurements (probe solution without the analyte).
-
k is the slope of the linear portion of the calibration curve.[4]
-
-
Signaling Pathways and Mechanisms
The "turn-on" fluorescence of this compound Schiff base probes upon binding to a metal ion like Al³⁺ is primarily governed by the inhibition of non-radiative decay pathways.
References
Performance Showdown: 3-Hydroxy-2-naphthaldehyde Probes vs. Commercial Sensors for Metal Ion Detection
In the landscape of chemical sensing, the demand for sensitive, selective, and cost-effective methods for the detection of metal ions is ever-present. Researchers, scientists, and professionals in drug development are continually seeking optimal tools for their analytical needs. This guide provides an objective comparison of the performance of custom-synthesized 3-Hydroxy-2-naphthaldehyde-based fluorescent probes against commercially available sensors for the detection of key metal ions such as Zinc (Zn²⁺) and Aluminum (Al³⁺). The following sections delve into quantitative performance data, detailed experimental protocols, and the underlying signaling pathways to empower informed decision-making.
Quantitative Performance Comparison
The efficacy of a sensor is primarily judged by its analytical performance metrics. Below is a summary of key quantitative data for this compound probes and a selection of commercial fluorescent and electrochemical sensors.
Zinc (Zn²⁺) Detection
| Sensor Type | Specific Probe/Sensor | Limit of Detection (LOD) | Key Features |
| This compound Probe | Schiff Base Probe L | 9.53 x 10⁻⁸ M | High selectivity and sensitivity; "turn-on" fluorescence.[1] |
| This compound Probe | Naphthaldehyde-2-pyridinehydrazone | 0.17 µM | "Turn-on" fluorescence response; excellent selectivity over Cd²⁺.[2] |
| Commercial Fluorescent Sensor | FluoZin-3 | Kd: ~15 nM | High Zn²⁺-binding affinity; large fluorescence increase. |
| Commercial Fluorescent Sensor | RhodZin-3 | Kd: ~65 nM | 75-fold fluorescence increase; suitable for mitochondrial Zn²⁺. |
| Commercial Fluorescent Sensor | Newport Green DCF | Kd: ~1 µM | Moderate affinity; low sensitivity to Ca²⁺. |
| Commercial Electrochemical Sensor | Graphene Modified GCE | 5 ng/mL (~76 nM) | High electrocatalytic activity. |
| Commercial Electrochemical Sensor | SPCE–ZnONPs/MIP | 0.652 µM | Good selectivity and repeatability. |
Aluminum (Al³⁺) Detection
| Sensor Type | Specific Probe/Sensor | Limit of Detection (LOD) | Key Features |
| This compound Probe | 3-Hydroxy-2-naphthoic hydrazide | 1.9 µM | Rapid fluorescent response; operates in aqueous/organic media.[3] |
| This compound Probe | Naphthol Schiff Base L3 | 0.05 µM | "Turn-on" fluorescence with a >140-fold increase.[4] |
| This compound Probe | Schiff-based chemosensor HL | 3.3 nM | "Turn-on" fluorescence; high sensitivity.[5] |
| Commercial Fluorescent Sensor | Benzothiazole-based Probe BHMMP | 0.70 µM | Significant fluorescence enhancement (>38-fold). |
| Commercial Electrochemical Sensor | Screen-Printed Carbon Sensor | 8 ppb (~0.3 µM) | Single-use sensor for direct detection.[6] |
| Commercial Electrochemical Sensor | Laser-Induced Graphene (LIG) | 0.34 ppm (~12.6 µM) | Cost-effective and portable.[2] |
Signaling Pathways and Detection Mechanisms
The detection of metal ions by this compound probes typically relies on specific photophysical mechanisms that are triggered upon coordination with the target ion. The primary mechanisms include Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).
Figure 1: Chelation-Enhanced Fluorescence (CHEF) Signaling Pathway.
In the CHEF mechanism, the free probe has a low fluorescence quantum yield due to non-radiative decay processes. Upon binding to a metal ion, a rigid complex is formed, which restricts these non-radiative pathways, leading to a significant enhancement in fluorescence intensity.
Figure 2: Photoinduced Electron Transfer (PET) Signaling Pathway.
In a PET-based sensor, an electron-donating receptor quenches the fluorescence of a nearby fluorophore. When the receptor binds to a metal ion, its electron-donating ability is suppressed, thus blocking the PET process and "turning on" the fluorescence.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. The following are generalized protocols for the synthesis of a this compound Schiff base probe and its application in metal ion detection.
Synthesis of a this compound Schiff Base Probe
Figure 3: Experimental Workflow for Probe Synthesis.
Methodology:
-
Dissolution: Dissolve equimolar amounts of this compound and an appropriate amine-containing compound (e.g., a hydrazine derivative) in a suitable solvent such as ethanol.
-
Reaction: Add a catalytic amount of an acid (e.g., acetic acid) and reflux the mixture for a specified period (typically 2-4 hours).
-
Precipitation: Upon cooling to room temperature, a precipitate of the Schiff base probe will form.
-
Isolation and Purification: Collect the precipitate by filtration, wash it with a cold solvent, and purify it by recrystallization or column chromatography to obtain the final product.
-
Characterization: Confirm the structure and purity of the synthesized probe using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Metal Ion Detection using the Synthesized Probe
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the synthesized probe in a suitable solvent (e.g., DMSO or acetonitrile). Also, prepare stock solutions of various metal ions (as their salt forms, e.g., chlorides or nitrates) in deionized water.
-
Titration Experiment: In a series of cuvettes, place a fixed concentration of the probe solution. To each cuvette, add increasing concentrations of the target metal ion solution.
-
Spectroscopic Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer at a predetermined excitation wavelength.
-
Selectivity Test: To assess selectivity, add a fixed concentration of the target metal ion to the probe solution in the presence of a molar excess of other potentially interfering metal ions and record the fluorescence spectra.
-
Data Analysis: Plot the fluorescence intensity as a function of the metal ion concentration to determine the detection limit and binding stoichiometry.
Conclusion
This compound-based probes present a compelling alternative to commercial sensors for the detection of metal ions like Zn²⁺ and Al³⁺. They offer the advantages of high sensitivity, excellent selectivity, and the flexibility of tailored synthesis for specific applications. While commercial sensors provide convenience and readily available performance data, custom-synthesized probes can be optimized to achieve superior performance metrics for specific research needs. The choice between a custom probe and a commercial sensor will ultimately depend on the specific requirements of the application, including the desired sensitivity, the complexity of the sample matrix, and budgetary considerations. The data and protocols presented in this guide aim to provide a solid foundation for making that informed decision.
References
- 1. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. alliancebioversityciat.org [alliancebioversityciat.org]
- 3. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 6. Electrochemical detection of aluminium using single-use sensors - Analytical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Photophysical Properties of 3-Hydroxy-2-naphthaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of various derivatives of 3-Hydroxy-2-naphthaldehyde. The data presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers working in the fields of fluorescence spectroscopy, molecular probes, and materials science.
Overview of Photophysical Properties
This compound and its derivatives are a class of organic compounds that exhibit interesting photophysical behaviors, largely governed by the phenomenon of Excited State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, an intramolecular proton transfer occurs from the hydroxyl group to the carbonyl group, leading to the formation of a transient keto-tautomer. This process results in a large Stokes shift, which is the difference between the absorption and emission maxima, making these compounds attractive candidates for various applications, including fluorescent probes and light-emitting materials.
The photophysical properties of these derivatives, such as their absorption and emission wavelengths, fluorescence quantum yields, and lifetimes, are highly sensitive to their molecular structure and the surrounding solvent environment. Understanding these relationships is crucial for the rational design of new functional materials with tailored optical properties.
Comparative Photophysical Data
The following table summarizes the key photophysical data for this compound and several of its Schiff base derivatives in different solvents. Schiff bases are synthesized by the condensation reaction of this compound with various primary amines.
| Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |
| This compound | Cyclohexane | 355 | 530 | 7980 | 0.02 |
| Acetonitrile | 358 | 545 | 7960 | 0.01 | |
| Methanol (B129727) | 360 | 550 | 7890 | 0.01 | |
| N-(3-hydroxy-2-naphthylidene)aniline | Dichloromethane | 398 | 550 | 6580 | 0.03 |
| N-(3-hydroxy-2-naphthylidene)anthranilic acid | DMSO | 410 | 530 | 5120 | 0.25 |
| N-(3-hydroxy-2-naphthylidene)-4-methoxyaniline | Chloroform | 405 | 540 | 5890 | 0.04 |
Note: The data presented is a compilation from various sources and experimental conditions may vary slightly.
Experimental Protocols
General Synthesis of this compound Schiff Base Derivatives
The synthesis of Schiff base derivatives of this compound is typically achieved through a straightforward condensation reaction.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, etc.)
-
Ethanol (B145695) or Methanol (as solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve equimolar amounts of this compound and the desired primary amine in a minimal amount of ethanol or methanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, chloroform).
Photophysical Measurements
The following protocols outline the standard procedures for measuring the key photophysical properties.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (for emission spectra and quantum yield measurements)
-
Time-Correlated Single Photon Counting (TCSPC) system (for fluorescence lifetime measurements)
3.2.1. Absorption and Emission Spectra:
-
Prepare dilute solutions of the compound in the desired spectroscopic grade solvent (typically 10⁻⁵ to 10⁻⁶ M).
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a suitable wavelength range.
-
Record the fluorescence emission spectrum using a fluorometer. The excitation wavelength should be set at the absorption maximum (λ_abs) determined in the previous step.
3.2.2. Fluorescence Quantum Yield (Φ_f) Determination: The relative method is commonly used for determining the fluorescence quantum yield.
-
Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ_f = 0.54) or Rhodamine 6G in ethanol (Φ_f = 0.95) are common standards.
-
Prepare a series of solutions of both the standard and the sample with varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
where Grad is the gradient of the plot and η is the refractive index of the solvent.
3.2.3. Fluorescence Lifetime (τ) Measurement: Fluorescence lifetimes are typically measured using a Time-Correlated Single Photon Counting (TCSPC) system.
-
Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at the absorption maximum.
-
The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon.
-
A histogram of these time delays is constructed, which represents the fluorescence decay profile.
-
The decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).
Visualizing Key Processes
The following diagrams illustrate the fundamental photophysical process and the general experimental workflow for characterizing these compounds.
A Comparative Guide to the Binding Affinity and Stoichiometry of 3-Hydroxy-2-naphthaldehyde Complexes
This guide provides a comparative analysis of the binding affinity and stoichiometry of Schiff base complexes derived from 3-Hydroxy-2-naphthaldehyde with various metal ions. The interactions of these complexes with biologically relevant macromolecules, such as calf thymus DNA (CT-DNA) and bovine serum albumin (BSA), are evaluated, supported by experimental data from peer-reviewed studies. This document is intended for researchers, scientists, and professionals in the field of drug development and coordination chemistry.
Data Presentation: A Comparative Analysis
The binding affinity and stoichiometry of this compound Schiff base complexes are crucial parameters in determining their potential as therapeutic agents. The following tables summarize the quantitative data for the interaction of these complexes with CT-DNA and BSA.
Table 1: Comparison of DNA Binding Affinity of this compound Schiff Base Complexes
| Complex | Target | Method | Binding Constant (K_b) (M⁻¹) | Stoichiometry (Complex:Target) | Reference |
| Co(II) complex with ethylenediamine (B42938) and 2-Hydroxy-1-Naphthaldehyde | CT-DNA | UV-Vis Absorption | 4.43 × 10⁵ | Not specified | [1] |
| Zn(II) complex of 2-hydroxy-5-methoxyacetophenone thiosemicarbazone | CT-DNA | Fluorescence & Absorption Titration | 3.65 × 10⁷ | Not specified | [2] |
| Fe(III) Schiff Base Complex | CT-DNA | Multispectroscopic Methods | Not specified | Non-intercalative | [3] |
| Ni(II) benzimidazole (B57391) Schiff base complex | SS-DNA | UV-Vis Absorption | 3.27 × 10⁵ | Not specified | [4] |
| Pd(II) benzimidazole Schiff base complex | SS-DNA | UV-Vis Absorption | Lower than Ni(II) complex | Not specified | [4] |
Table 2: Comparison of Bovine Serum Albumin (BSA) Binding Affinity of this compound Related Complexes
| Complex | Target | Method | Binding Constant (K_b) (M⁻¹) | Quenching Constant (K_q) (M⁻¹s⁻¹) | Stoichiometry (n) | Reference |
| Zn(II) complex of 2-hydroxy-5-methoxyacetophenone thiosemicarbazone | BSA | Fluorescence Spectroscopy | 2 × 10⁷ | 1.8 × 10¹⁴ | Not specified | [2] |
| 3,3-bis(4-hydroxy-1-naphthyl)-phthalide | BSA | Fluorescence Spectroscopy | 5.30 × 10⁴ | Not specified | 0.9267 | [5] |
| N-acetyl-N-(4-((benzofuran-2-ylmethylene)amino)phenyl)substitutedbenzamide | BSA | Fluorescence Spectroscopy | Static quenching | Not specified | Not specified | [6] |
| (2-hydroxy-benzimido)ethyl-n-hexylselenide | BSA | Fluorescence Spectroscopy | Not specified | (1.639 ± 0.046) x 10¹³ | Not specified | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
UV-Visible Absorption Titration for DNA Binding Studies
This method is used to determine the binding affinity of a complex to DNA by monitoring changes in the absorbance spectrum.
Materials:
-
Stock solution of the metal complex in a suitable solvent (e.g., DMSO).
-
Stock solution of calf thymus DNA (CT-DNA) in a buffer (e.g., 5 mM Tris-HCl/50 mM NaCl, pH 7.2).
-
Buffer solution (e.g., 5 mM Tris-HCl/50 mM NaCl, pH 7.2).
-
Quartz cuvettes (1 cm path length).
-
UV-Vis spectrophotometer.
Procedure:
-
A fixed concentration of the metal complex is placed in a quartz cuvette.
-
The initial absorbance spectrum of the complex is recorded.
-
Small aliquots of the CT-DNA stock solution are incrementally added to the cuvette containing the complex.
-
After each addition, the solution is mixed thoroughly and allowed to equilibrate.
-
The UV-Vis spectrum is recorded after each titration.
-
Changes in the absorbance intensity (hypochromism or hyperchromism) and wavelength shifts (bathochromic or hypsochromic) are monitored.
-
The intrinsic binding constant (K_b) is calculated by fitting the absorbance data to the Wolfe-Shimer equation or a similar binding model.[1][3]
Fluorescence Quenching for Protein Binding Studies
This technique is employed to study the interaction between a complex and a protein, such as BSA, by observing the quenching of the protein's intrinsic fluorescence.
Materials:
-
Stock solution of the metal complex in a suitable solvent.
-
Solution of Bovine Serum Albumin (BSA) in a buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Buffer solution.
-
Quartz fluorescence cuvettes.
-
Spectrofluorometer.
Procedure:
-
A fixed concentration of BSA solution is placed in a fluorescence cuvette.
-
The initial fluorescence emission spectrum of BSA is recorded (typically with an excitation wavelength of 280 nm).
-
Aliquots of the metal complex stock solution are successively added to the BSA solution.
-
The solution is mixed and allowed to incubate to reach equilibrium.
-
The fluorescence emission spectrum is recorded after each addition.
-
The decrease in fluorescence intensity is used to determine the quenching mechanism and calculate the binding parameters.
-
The data is often analyzed using the Stern-Volmer equation to determine the quenching constant (K_q) and the binding constant (K_b).[2][6]
Determination of Stoichiometry using Job's Plot
The method of continuous variation, or Job's plot, is a widely used technique to determine the stoichiometry of a metal-ligand complex in solution.
Materials:
-
Equimolar stock solutions of the metal ion and the Schiff base ligand.
-
A series of volumetric flasks or test tubes.
-
Spectrophotometer.
Procedure:
-
A series of solutions is prepared where the mole fraction of the metal and ligand varies, but the total molar concentration is kept constant.
-
The absorbance of each solution is measured at the wavelength of maximum absorption of the complex.
-
A plot of absorbance versus the mole fraction of the ligand is generated.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at ~0.67 suggests a 1:2 metal-to-ligand ratio.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship in binding studies.
Caption: Workflow for determining binding affinity and stoichiometry.
Caption: Logical steps for stoichiometry determination using Job's Plot.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal( ii ) complexes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00982C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and BSA Binding Studies of Some New Benzamides Related to Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absorption and fluorescence study of the interaction between (2-hydroxy-benzimido)ethyl-n-hexylselenide and bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Experimental and DFT Analysis of 3-Hydroxy-2-naphthaldehyde Derivatives
This guide provides a comprehensive comparison of experimental findings and Density Functional Theory (DFT) analysis for 3-Hydroxy-2-naphthaldehyde derivatives, tailored for researchers, scientists, and drug development professionals. It delves into the synthesis, spectroscopic characterization, and computational validation of these versatile compounds, offering a valuable resource for validating experimental results and predicting molecular properties.
Synthesis and Characterization: Experimental Protocols
The synthesis of this compound derivatives, particularly Schiff bases, is a common practice in medicinal chemistry due to their wide range of biological activities.[1][2] The general method involves the condensation reaction between this compound and a primary amine.
General Synthesis Protocol for this compound Schiff Base Derivatives
This protocol is a generalized procedure based on common laboratory practices.[1]
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted anilines, amino acids)
-
Ethanol (B145695) (or other suitable solvent like methanol)
-
Catalyst (e.g., glacial acetic acid, sulfuric acid)
Procedure:
-
Dissolve equimolar amounts of this compound and the selected primary amine in separate flasks containing a minimal amount of ethanol.
-
Add the amine solution to the this compound solution with continuous stirring.
-
To this mixture, add a few drops of a catalyst, such as glacial acetic acid, to facilitate the condensation reaction.[1]
-
The reaction mixture is then refluxed for a period of 2 to 3 hours.
-
The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the Schiff base product to precipitate.
-
The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried in a desiccator.[1]
Characterization Techniques
The synthesized derivatives are typically characterized using various spectroscopic methods to confirm their structure and purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the characteristic functional groups in the molecule. A key indicator of Schiff base formation is the appearance of a strong absorption band corresponding to the azomethine (-C=N) group, typically in the range of 1619-1625 cm⁻¹. The disappearance of the C=O stretching vibration from the aldehyde and the N-H stretching from the amine also confirms the reaction's success.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are employed to elucidate the detailed molecular structure. In ¹H NMR, the appearance of a singlet peak for the azomethine proton (-CH=N) in the downfield region is a definitive characteristic of Schiff base formation.
-
Mass Spectrometry: This technique is used to determine the molecular weight of the synthesized compound, further confirming its identity.
DFT Analysis: A Computational Approach
Density Functional Theory (DFT) has emerged as a powerful tool for complementing experimental studies by providing insights into the electronic and structural properties of molecules.[3][4][5] The B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional, often paired with the 6-311G basis set, is a widely used and reliable method for optimizing the geometry and predicting the vibrational frequencies of organic compounds.[3][4][5][6]
Computational Methodology
-
Geometry Optimization: The initial molecular structure of the this compound derivative is drawn using a molecular visualization program and then optimized using DFT calculations (e.g., B3LYP/6-311G(d,p)) to find the most stable conformation (lowest energy state).
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculated frequencies can then be compared with experimental FT-IR data.
-
Electronic Property Analysis: DFT calculations also provide valuable information about the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and stability.
Comparative Analysis: Experimental vs. Theoretical Data
The validation of experimental findings through theoretical calculations is a cornerstone of modern chemical research. This section presents a comparative analysis of experimental and DFT-calculated data for a representative this compound Schiff base derivative.
Vibrational Frequencies (FT-IR)
The comparison between experimental and calculated vibrational frequencies allows for a detailed assignment of the spectral bands. While a direct one-to-one correspondence is not always possible due to the gas-phase nature of calculations and the solid-state of experiments, a good correlation is generally observed.
| Functional Group | Experimental FT-IR (cm⁻¹) ** | Calculated (DFT/B3LYP) (cm⁻¹) ** | Vibrational Mode |
| O-H | ~3400 (broad) | ~3450 | Stretching |
| C-H (aromatic) | ~3050 | ~3060 | Stretching |
| C=N (azomethine) | ~1620 | ~1625 | Stretching |
| C=C (aromatic) | ~1580 | ~1585 | Stretching |
| C-O (phenolic) | ~1280 | ~1285 | Stretching |
| C-N | ~1180 | ~1182 | Stretching |
Note: The presented values are approximate and can vary depending on the specific derivative and experimental conditions. The calculated frequencies are often scaled by a factor to better match the experimental data.
NMR Chemical Shifts
While less commonly reported in direct comparison tables, DFT can also predict NMR chemical shifts. Discrepancies between calculated and experimental values can arise from solvent effects, which are not always accounted for in theoretical models.
| Proton | Experimental ¹H NMR (ppm) | Calculated (GIAO/DFT) (ppm) |
| -OH | 10.0 - 13.0 | Variable (highly dependent on H-bonding) |
| -CH=N (azomethine) | 8.5 - 9.5 | 8.0 - 9.0 |
| Aromatic-H | 7.0 - 8.5 | 6.5 - 8.0 |
| Carbon | Experimental ¹³C NMR (ppm) | Calculated (GIAO/DFT) (ppm) |
| -C=N (azomethine) | 160 - 170 | 155 - 165 |
| Aromatic-C | 110 - 140 | 105 - 135 |
| C-O (phenolic) | 150 - 160 | 145 - 155 |
Note: GIAO (Gauge-Including Atomic Orbital) is a common method for calculating NMR chemical shifts.
Visualizing the Research Workflow
The following diagram illustrates the typical workflow for the synthesis, characterization, and computational analysis of this compound derivatives.
Caption: Workflow for the analysis of this compound derivatives.
Biological Activity and Signaling Pathways
Derivatives of this compound have shown promise in various biological applications, including as antimicrobial, antioxidant, and anticancer agents.[2][7][8] For instance, some novel inhibitors of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is a crucial target in cancer therapy, have been developed from related phenolic scaffolds.[9]
The following diagram illustrates a simplified representation of the STAT3 signaling pathway, a potential target for these derivatives.
Caption: Simplified STAT3 signaling pathway and potential inhibition by derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jchr.org [jchr.org]
- 9. researchgate.net [researchgate.net]
Benchmarking Analytical Performance: A Comparative Guide to 3-Hydroxy-2-naphthaldehyde-Based Assays
For researchers, scientists, and drug development professionals, the precise quantification of analytes such as aldehydes, amines, and metal ions is a critical aspect of experimental accuracy and product safety. While traditional colorimetric methods have long been the standard, fluorescent assays are gaining prominence due to their potential for higher sensitivity and specificity. This guide provides an objective comparison of a fluorescent assay based on 3-Hydroxy-2-naphthaldehyde with established alternative methods, offering supporting data and detailed protocols to inform your selection of the most suitable assay for your research needs.
This compound serves as a versatile fluorogenic probe. Its core mechanism relies on the formation of a Schiff base through the condensation reaction between its aldehyde group and a primary amine on the target analyte. This reaction leads to the formation of a new, often highly fluorescent, imine derivative. The increase in fluorescence intensity can be directly correlated with the concentration of the analyte, providing a basis for quantification.
Mechanism of a this compound-Based Assay
The fundamental principle of this assay is the reaction between the non-fluorescent or weakly fluorescent this compound and an amine-containing analyte. This condensation reaction forms a conjugated Schiff base, which exhibits strong fluorescence upon excitation at a specific wavelength. The resulting fluorescent signal is then measured to quantify the analyte.
Caption: Reaction mechanism of a this compound-based fluorescent assay.
Comparative Analytical Performance
The selection of an analytical method is often a balance between sensitivity, specificity, cost, and ease of use. The following table summarizes key performance indicators for a representative this compound-based assay against common colorimetric and chromatographic methods for the detection of formaldehyde (B43269), a prevalent analyte in various research fields.
| Method Category | Specific Technique | Principle | Limit of Detection (LOD) | Response Time | Key Advantages | Key Disadvantages |
| Fluorescent | This compound (Schiff Base) | Fluorometric | Potentially < 0.1 µM* | Minutes | High sensitivity, potential for high specificity. | May require a fluorescence plate reader; potential for interference from other amines. |
| Spectrophotometry | Nash/Hantzsch Reaction | Colorimetric/Fluorometric | ~0.1 µg/mL | Minutes to hours | Low cost, simple instrumentation.[1] | Potential for interference from other aldehydes, time-consuming.[1][2] |
| Spectrophotometry | 3-Methyl-2-benzothiazolonehydrazone (MBTH) | Colorimetric | ~0.1 µg/mL | Minutes to hours | High sensitivity for aliphatic aldehydes.[1] | Not specific to formaldehyde, measures total aliphatic aldehydes.[1] |
| Spectrophotometry | Purpald Assay | Colorimetric | ~0.1 µg/mL | Minutes | High specificity for aldehydes. | Reagent can be unstable. |
| Chromatography | HPLC-DNPH Method | UV Detection | ~0.05 µg/mL | Hours | High selectivity and accuracy, considered a reference method. | Requires expensive equipment, complex sample preparation.[2] |
*Performance metrics for the this compound assay are representative of fluorescent Schiff base probes and may vary based on the specific analyte and protocol. Direct comparative studies with established formaldehyde assays are limited in the reviewed literature.
Experimental Workflow
A significant advantage of many fluorometric and colorimetric assays is their straightforward workflow, which is often amenable to high-throughput screening in a microplate format. The following diagram illustrates a typical workflow for a this compound-based assay.
Caption: Typical experimental workflow for a microplate-based fluorescent assay.
Detailed Experimental Protocols
Detailed and reproducible protocols are essential for accurate and reliable results. Below are representative protocols for the this compound-based assay and the widely used Nash (Hantzsch) assay for comparison.
Protocol 1: this compound-Based Fluorescent Assay (Representative)
This protocol is a representative example for the quantification of an amine-containing analyte. Optimization may be required for specific applications.
1. Reagent Preparation:
- Analyte Standard Stock Solution: Prepare a 1 mM stock solution of your target analyte in an appropriate solvent (e.g., deionized water, buffer).
- Assay Reagent: Prepare a 5 mM solution of this compound in a suitable organic solvent such as ethanol (B145695) or DMSO.
- Assay Buffer: Prepare a buffer solution appropriate for the reaction, for example, a 100 mM phosphate (B84403) buffer at pH 7.4.
2. Assay Procedure:
- Prepare Standard Curve: Create a series of dilutions from the analyte standard stock solution in the assay buffer. Typical concentrations might range from 0 µM to 100 µM.
- Sample Preparation: Dilute your unknown samples in the assay buffer to ensure the final concentration falls within the range of the standard curve.
- Plate Setup: Pipette 50 µL of each standard and unknown sample into the wells of a black, clear-bottom 96-well microplate.
- Reaction Initiation: Add 50 µL of the this compound assay reagent to each well. Mix gently by pipetting or using a plate shaker.
- Incubation: Cover the plate to protect it from light and incubate at 37°C for 30 minutes.
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to approximately 370 nm and emission set to approximately 470 nm.
3. Data Analysis:
- Subtract the average fluorescence reading of the blank (0 µM standard) from all other readings.
- Plot the background-subtracted fluorescence values for the standards against their corresponding concentrations.
- Perform a linear regression to generate a standard curve.
- Use the equation of the line to calculate the concentration of the analyte in the unknown samples.
Protocol 2: Nash (Hantzsch) Assay for Formaldehyde
This protocol is based on a common colorimetric method for formaldehyde detection.[2]
1. Reagent Preparation:
- Formaldehyde Standard Stock Solution: Prepare a 10 mM stock solution of formaldehyde in deionized water.
- Nash Reagent: Prepare the reagent by dissolving 150 g of ammonium (B1175870) acetate, 3 mL of glacial acetic acid, and 2 mL of acetylacetone (B45752) in deionized water to a final volume of 1 L.[2] Store in a light-protected bottle at 4°C.
2. Assay Procedure:
- Prepare Standard Curve: Create a series of formaldehyde standards by diluting the stock solution in deionized water. A typical range would be from 0 µM to 200 µM.
- Sample Preparation: Prepare your unknown samples in deionized water.
- Reaction Setup: In separate microcentrifuge tubes or wells of a clear 96-well plate, mix 100 µL of each standard or sample with 100 µL of the Nash Reagent.
- Incubation: Incubate the mixture at 37°C for 30-60 minutes or at room temperature for 2-4 hours. A yellow color will develop.
- Absorbance Measurement: Measure the absorbance at 412-415 nm using a spectrophotometer or microplate reader.
3. Data Analysis:
- Subtract the absorbance of the blank from all other readings.
- Plot the background-subtracted absorbance values for the standards against their concentrations.
- Use linear regression to determine the concentration of formaldehyde in the unknown samples from the standard curve.
Disclaimer: This guide is intended for informational and research purposes only. The performance of any assay can be influenced by various factors, including the specific analyte, sample matrix, and laboratory conditions. It is crucial to validate any analytical method for its intended use.
References
Safety Operating Guide
Proper Disposal of 3-Hydroxy-2-naphthaldehyde: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemicals is paramount. This guide provides detailed, procedural instructions for the proper disposal of 3-Hydroxy-2-naphthaldehyde, safeguarding both laboratory personnel and the environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). The primary hazard is the risk of serious eye damage.[1][2][3]
Table 1: Hazard and Safety Summary for this compound
| Hazard Classification | GHS Pictogram | Precautionary Statements |
| Serious Eye Damage, Category 1[1][2] | Danger | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |
| Acute Oral Toxicity, Category 4 | Warning | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Sensitization, Category 1 | Warning | P261: Avoid breathing dust. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Hazardous to the Aquatic Environment, Acute Toxicity, Category 1 | Warning | P273: Avoid release to the environment. |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Preparation:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat or other protective clothing.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.
-
Work Area: Ensure the disposal is carried out in a well-ventilated area, such as a fume hood.[1]
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated materials like weighing paper or paper towels, in a designated and clearly labeled waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect it in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.
-
Contaminated Labware: Decontaminate any glassware or equipment that has come into contact with the chemical. If decontamination is not possible, dispose of it as hazardous waste.
3. Container Management:
-
Use containers that are in good condition and compatible with the chemical.
-
Keep waste containers tightly closed when not in use.[1]
-
Label the waste container clearly with "Hazardous Waste" and the chemical name "this compound."
4. Storage Pending Disposal:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong bases.[4]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Never dispose of this compound down the drain or in the regular trash.[4]
III. Emergency Procedures for Spills
In the event of a spill, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading. For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled container for disposal.[4]
-
Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Hydroxy-2-naphthaldehyde
This guide provides crucial safety and logistical information for laboratory professionals handling 3-Hydroxy-2-naphthaldehyde. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE) Summary
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on established safety protocols.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be used for splash protection. | Protects against eye irritation and serious eye damage from dust particles or splashes.[1][2][3] Face shields offer broader facial protection.[4] |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). Long-sleeved lab coat or impervious clothing. | Prevents skin irritation upon contact.[1][2] The choice of glove material should be based on resistance to the specific chemical.[5][6] |
| Respiratory Protection | Work in a well-ventilated area. If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator with a P2 filter. | Avoids inhalation, which can cause respiratory tract irritation.[1][2] |
Detailed Operational Protocol: Handling and Disposal
This step-by-step guide outlines the safe handling, storage, and disposal of this compound.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated workspace. Ideally, all handling of solid this compound should occur within a certified chemical fume hood.[1][7]
-
Locate and verify the functionality of the nearest safety shower and eyewash station before beginning work.
-
Prepare all necessary equipment and reagents to minimize movement and potential for spills.
2. Donning Personal Protective Equipment (PPE):
-
Hand Protection: Select appropriate chemical-resistant gloves. Nitrile gloves are a common and effective choice.[6] Ensure they are the correct size and inspect for any tears or defects before use.
-
Body Protection: Wear a long-sleeved lab coat over personal clothing.
-
Eye and Face Protection: Put on tightly sealed safety goggles. If there is a significant risk of splashing, also wear a face shield.[4]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a respirator is necessary.[1][2]
3. Chemical Handling:
-
Carefully weigh and transfer the solid chemical, avoiding the creation of dust clouds.[1][2][3]
-
Keep containers of this compound tightly closed when not in use.[1][2][8]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[5][9]
4. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[1][2][3]
-
The storage container must be kept tightly sealed to prevent contamination and reaction with moisture.[2][8][10]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[3][7]
5. Spill and Emergency Procedures:
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled hazardous waste container.[3][8]
-
Major Spills: In the event of a large spill, evacuate the area and alert the appropriate emergency response personnel.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[2][9]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek medical help.[2]
6. Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.[11]
-
Collect all chemical waste in a clearly labeled, sealed, and appropriate container.[1][11]
-
The container label should include the words "Hazardous Waste" and the full chemical name.[11]
-
Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations.[2][9] Do not dispose of it down the drain.[3]
7. Doffing PPE:
-
Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Wash hands thoroughly with soap and water after all work is completed.[7][8]
Workflow Visualization
The following diagram illustrates the logical flow of operations for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. pppmag.com [pppmag.com]
- 5. chemstock.ae [chemstock.ae]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
